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  • Product: 2-hydroxy-5-methoxyisoindoline-1,3-dione
  • CAS: 214754-50-4

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to 2-Hydroxy-5-methoxyisoindoline-1,3-dione: Synthesis, Properties, and Applications

Executive Summary This technical guide provides a comprehensive overview of 2-hydroxy-5-methoxyisoindoline-1,3-dione, a substituted N-hydroxyphthalimide derivative of significant interest to the chemical and pharmaceutic...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides a comprehensive overview of 2-hydroxy-5-methoxyisoindoline-1,3-dione, a substituted N-hydroxyphthalimide derivative of significant interest to the chemical and pharmaceutical sciences. The document delineates its chemical structure, physicochemical properties, a detailed synthesis protocol with mechanistic insights, and its principal applications. As a versatile building block, its utility spans from being a critical intermediate in the synthesis of complex organic molecules to a functional reagent in peptide coupling and radical-mediated reactions. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage the unique reactivity of this compound in their work.

Introduction: The Significance of the N-Hydroxyphthalimide Scaffold

The isoindoline-1,3-dione, or phthalimide, core is a privileged structure in medicinal chemistry, forming the backbone of numerous therapeutic agents, most notably thalidomide and its immunomodulatory analogs (IMiDs®).[1] The introduction of a hydroxyl group on the imide nitrogen atom (N-hydroxyphthalimides) imparts unique and valuable chemical properties. These compounds serve as crucial precursors to the phthalimide-N-oxyl (PINO) radical, a highly effective catalyst for selective oxidation reactions.[2] Furthermore, their ability to form activated esters makes them valuable reagents in amide bond formation, a cornerstone of peptide and small molecule synthesis.[3]

2-Hydroxy-5-methoxyisoindoline-1,3-dione (Figure 1) is a specific derivative that combines the reactive N-hydroxy functionality with a methoxy-substituted aromatic ring. The methoxy group can modulate the electronic properties and solubility of the molecule and provides a potential site for further synthetic elaboration. This guide aims to consolidate the available technical information on this compound, offering both foundational knowledge and practical, field-proven insights into its synthesis and application.

Chemical Identity and Physicochemical Properties

Molecular Structure and Identifiers
  • Systematic Name: 2-hydroxy-5-methoxyisoindoline-1,3-dione

  • Common Synonyms: 4-Methoxy-N-hydroxyphthalimide, 2-Hydroxy-5-methoxy-1H-isoindole-1,3(2H)-dione[3][4]

  • CAS Number: 214754-50-4[4][5][6]

  • Molecular Formula: C₉H₇NO₄[6]

  • Molecular Weight: 193.16 g/mol [6]

  • SMILES: O=C1N(O)C(C2=C1C=CC(OC)=C2)=O[6]

Chemical Structure of 2-hydroxy-5-methoxyisoindoline-1,3-dione

Figure 1. Chemical Structure of 2-hydroxy-5-methoxyisoindoline-1,3-dione.

Physicochemical Data

The key physical and handling properties of this compound are summarized in Table 1, based on data from leading chemical suppliers.

PropertyValueReference(s)
Appearance White to light yellow powder or crystalline solid[4]
Purity (Typical) ≥98.0% (as determined by HPLC)[4]
Melting Point 218.0 - 222.0 °C[4]
Storage Conditions Store at room temperature (<15°C recommended), under inert gas[6]
Sensitivity Air sensitive
Hazard Statements H315 (Causes skin irritation), H319 (Causes serious eye irritation)[4]
Precautionary Statements P264, P280, P302+P352, P305+P351+P338, P337+P313[4]
Theoretical Spectroscopic Profile

While specific spectra are proprietary, the structure allows for a confident prediction of its key spectroscopic features, which is critical for reaction monitoring and quality control.

  • ¹H NMR (in DMSO-d₆):

    • Aromatic Protons: Three protons would be observed in the aromatic region (~7.0-7.8 ppm). Their specific chemical shifts and coupling patterns would be consistent with a 1,2,4-trisubstituted benzene ring.

    • Methoxy Protons: A sharp singlet integrating to three protons would appear around 3.8-4.0 ppm.

    • N-Hydroxy Proton: A broad, exchangeable singlet corresponding to the N-OH group would be visible, typically downfield (>10 ppm).

  • ¹³C NMR (in DMSO-d₆):

    • Imide Carbonyls: Two distinct signals for the carbonyl carbons would be expected in the range of 160-165 ppm.

    • Aromatic Carbons: Six signals would appear in the aromatic region (110-165 ppm), including the carbon attached to the methoxy group at the most downfield position in that group.

    • Methoxy Carbon: A signal around 55-60 ppm.

  • FT-IR (ATR):

    • O-H Stretch: A broad absorption band in the 3100-3400 cm⁻¹ region.

    • C-H Stretch: Aromatic C-H stretches just above 3000 cm⁻¹ and aliphatic C-H stretches from the methoxy group just below 3000 cm⁻¹.

    • C=O Stretch: Two strong, characteristic imide carbonyl bands, typically observed around 1780 cm⁻¹ (asymmetric) and 1720 cm⁻¹ (symmetric).

    • C-O Stretch: A strong band for the aryl-ether C-O bond, typically in the 1250-1300 cm⁻¹ region.

Synthesis Protocol and Mechanistic Rationale

The most direct and industrially relevant synthesis of 2-hydroxy-5-methoxyisoindoline-1,3-dione is the condensation reaction between 4-methoxyphthalic anhydride and hydroxylamine. This method is a well-established route for producing N-substituted cyclic imides.[7]

Experimental Methodology
  • Reagents & Equipment:

    • 4-Methoxyphthalic anhydride (1.0 eq)

    • Hydroxylamine hydrochloride (1.1 eq)

    • Triethylamine (TEA) (1.2 eq)

    • Toluene

    • Round-bottom flask with reflux condenser and Dean-Stark trap

    • Magnetic stirrer and heating mantle

    • Standard laboratory glassware for workup and filtration

  • Step-by-Step Protocol:

    • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, add 4-methoxyphthalic anhydride (1.0 eq) and toluene (approx. 5-10 mL per gram of anhydride).

    • Reagent Addition: Add hydroxylamine hydrochloride (1.1 eq) to the suspension. Begin stirring.

    • Base Addition: Slowly add triethylamine (1.2 eq) to the stirring mixture at room temperature. The addition is exothermic and results in the formation of triethylamine hydrochloride salt. The purpose of TEA is to neutralize the HCl from the hydroxylamine salt, liberating the free hydroxylamine nucleophile required for the reaction.

    • Reaction: Heat the mixture to reflux (approx. 110-112 °C for toluene). The water formed during the imide condensation will be azeotropically removed and collected in the Dean-Stark trap. This removal is critical as it drives the reaction equilibrium towards the product.

    • Monitoring: Monitor the reaction progress by TLC or by observing the cessation of water collection (typically 4-6 hours).

    • Workup: Once the reaction is complete, cool the mixture to room temperature. The product and triethylamine hydrochloride will precipitate.

    • Isolation: Filter the solid precipitate and wash thoroughly with cold water to remove the triethylamine hydrochloride salt. Subsequently, wash with a small amount of cold ethanol or ether to remove any residual starting material.

    • Purification: The crude product is often of high purity. For further purification, it can be recrystallized from a suitable solvent system such as ethanol/water or acetic acid. Dry the final product under vacuum.

Synthesis Workflow Diagram

The following diagram illustrates the key steps and transformations in the synthesis protocol.

G Reactants Reactants: 4-Methoxyphthalic Anhydride Hydroxylamine HCl Triethylamine (Base) Setup Reaction Setup Combine in Flask Reactants->Setup Solvent Solvent: Toluene Solvent->Setup Reflux Reflux & Dehydration ~111°C with Dean-Stark Trap Setup->Reflux Heat Workup Cooling & Precipitation Reflux->Workup Reaction Complete Isolation Filtration & Washing (H₂O, Ethanol) Workup->Isolation Product Final Product: 2-Hydroxy-5-methoxy- isoindoline-1,3-dione Isolation->Product Purified Solid

Caption: Workflow for the synthesis of 2-hydroxy-5-methoxyisoindoline-1,3-dione.

Key Applications in Research and Drug Development

The utility of this molecule is primarily as a chemical intermediate and a functional reagent. Its structure allows it to participate in several critical synthetic transformations.

Peptide Synthesis: An Amide Bond Forming Additive

In modern peptide synthesis, preventing racemization and ensuring high coupling efficiency are paramount. N-hydroxy-based additives are used in conjunction with carbodiimides (e.g., EDC, DCC) to achieve this. 2-Hydroxy-5-methoxyisoindoline-1,3-dione can function in this capacity, analogous to the more common 1-hydroxybenzotriazole (HOBt).

  • Mechanism of Action:

    • The carboxylic acid of an N-protected amino acid is activated by a carbodiimide, forming a highly reactive O-acylisourea intermediate.

    • This unstable intermediate rapidly reacts with 2-hydroxy-5-methoxyisoindoline-1,3-dione to form a more stable, yet highly reactive, active ester.

    • This active ester then undergoes a clean nucleophilic attack by the N-terminus of the growing peptide chain to form the desired amide (peptide) bond, releasing the N-hydroxyphthalimide derivative as a leaving group.

This two-step activation pathway suppresses the formation of undesirable side products and minimizes the loss of stereochemical integrity at the alpha-carbon of the activated amino acid.

Peptide Coupling Workflow Diagram

G cluster_activation Step 1: Active Ester Formation cluster_coupling Step 2: Amide Bond Formation RCOOH R-COOH (N-Protected Amino Acid) ActiveEster Active Ester Intermediate R-CO-O-N(Phth-OMe) RCOOH->ActiveEster EDC EDC (Carbodiimide) EDC->ActiveEster MHP Target Compound (This Guide) MHP->ActiveEster Peptide Peptide Bond R-CO-NH-R' ActiveEster->Peptide Coupling Amine H₂N-R' (Peptide Chain) Amine->Peptide

Caption: Mechanism of action as a peptide coupling additive.

Precursor for Radical-Mediated Transformations

The N-hydroxy bond is relatively weak and can be homolytically cleaved under oxidative conditions to generate the corresponding Phthalimide-N-Oxyl (PINO) radical. This radical is an excellent hydrogen atom transfer (HAT) agent and can be used catalytically in various C-H functionalization and oxidation reactions, offering a green and efficient alternative to heavy metal oxidants.[2] The methoxy substituent on the aromatic ring can fine-tune the redox potential and stability of the resulting PINO radical, potentially influencing its reactivity and selectivity in these processes.

Conclusion

2-Hydroxy-5-methoxyisoindoline-1,3-dione is more than a simple chemical intermediate; it is a functionalized building block with significant potential in advanced organic synthesis. Its well-defined structure, predictable reactivity, and role in both fundamental (amide bond formation) and cutting-edge (radical catalysis) chemistries make it a valuable tool for researchers. The robust synthesis protocol and clear mechanistic pathways outlined in this guide provide the necessary foundation for its effective utilization in the laboratory and in the development of novel pharmaceuticals and fine chemicals.

References

  • Vertex AI Search. (2026).
  • TCI Chemicals. (2026). 2-Hydroxy-5-methoxyisoindoline-1,3-dione | 214754-50-4.
  • BLDpharm. (2026). 214754-50-4|2-Hydroxy-5-methoxyisoindoline-1,3-dione.
  • MDPI. (2022). 2-(2,5-Dimethoxyphenoxy)isoindoline-1,3-dione.
  • ResearchGate. (n.d.). Synthesis of 2-(2,5-dimethoxyphenoxy)isoindoline-1,3-dione 3.
  • TCI Chemicals. (2026). 2-Hydroxy-5-methoxyisoindoline-1,3-dione | 214754-50-4 (India).
  • TCI Chemicals. (2026). 2-Hydroxy-5-methoxyisoindoline-1,3-dione | 214754-50-4 (Europe).
  • MDPI. (2025). Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core.
  • MDPI. (2024). A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors.
  • Google Patents. (2011). Method of producing N-substituted cyclic imides.
  • ChemicalBook. (n.d.). 2-[(1R)-2-HYDROXY-1-METHYLETHYL]-1H-ISOINDOLE-1,3(2H)-DIONE synthesis.

Sources

Exploratory

The Engine of Oxidation: A Technical Guide to the Organocatalytic Mechanism of 2-Hydroxy-5-methoxyisoindoline-1,3-dione

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Abstract This in-depth technical guide elucidates the mechanism of action of 2-hydroxy-5-methoxyisoindolin...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This in-depth technical guide elucidates the mechanism of action of 2-hydroxy-5-methoxyisoindoline-1,3-dione, a derivative of the versatile organocatalyst N-hydroxyphthalimide (NHPI), in promoting a wide array of chemical transformations. We will delve into the fundamental principles governing its catalytic activity, with a primary focus on the generation and reactivity of the key phthalimide-N-oxyl (PINO) radical intermediate. This guide will provide a comprehensive overview of the catalytic cycle, the role of co-catalysts, and the influence of the methoxy substituent on the catalyst's performance. Experimental protocols and mechanistic insights, supported by spectroscopic and computational evidence from seminal literature, are presented to offer a complete and practical understanding for researchers in organic synthesis and drug development.

Introduction: The Rise of N-Hydroxyimide Organocatalysts

The pursuit of green and sustainable chemical methodologies has propelled the development of organocatalysis, which avoids the use of often toxic and expensive transition metals.[1][2] Within this field, N-hydroxyphthalimide (NHPI) and its derivatives have emerged as robust and versatile catalysts for a multitude of C-C, C-O, C-N, and C-S bond-forming reactions.[1][2] The compound at the heart of this guide, 2-hydroxy-5-methoxyisoindoline-1,3-dione, is a substituted analogue of NHPI. Its utility as a catalyst stems from its ability to generate a stable radical species, the phthalimide-N-oxyl (PINO) radical, which is the primary catalytically active species.[1][3] This guide will dissect the mechanistic intricacies of this class of organocatalysts, providing a foundational understanding for its application in complex organic synthesis.

The Core Mechanism: Generation and Reactivity of the Phthalimide-N-oxyl (PINO) Radical

The catalytic prowess of 2-hydroxy-5-methoxyisoindoline-1,3-dione is intrinsically linked to the formation of the phthalimide-N-oxyl (PINO) radical. This process is the linchpin of the catalytic cycle and initiates the desired chemical transformation.

Generation of the PINO Radical

The PINO radical is generated from the N-hydroxy group of the catalyst through a single-electron transfer (SET) process.[4] This can be achieved through various initiation methods:

  • In the presence of a co-oxidant: A common strategy involves the use of a stoichiometric oxidant, such as sodium chlorite. In this system, chlorine dioxide is identified as the active oxidant that converts the N-hydroxyphthalimide anion to the PINO radical.[1][2]

  • Aerobic Oxidation: In the presence of molecular oxygen, often in conjunction with a metal co-catalyst, NHPI can be oxidized to the PINO radical.[3][4] Metal-free aerobic oxidations are also possible, particularly at elevated temperatures.[4][5]

  • Electrochemical and Photochemical Methods: The PINO radical can also be generated through electrochemical oxidation or photochemical processes, offering alternative and often milder reaction conditions.[6]

The presence of the electron-donating methoxy group on the phthalimide ring of 2-hydroxy-5-methoxyisoindoline-1,3-dione is expected to lower the oxidation potential of the molecule, potentially facilitating the formation of the PINO radical compared to the unsubstituted NHPI.

The Catalytic Cycle: A Hydrogen Atom Transfer (HAT) Cascade

Once formed, the PINO radical is a potent hydrogen atom abstractor. This ability to cleave C-H bonds is central to its catalytic activity. The general catalytic cycle can be described as follows:

  • Initiation: The catalyst, 2-hydroxy-5-methoxyisoindoline-1,3-dione, is oxidized to the corresponding PINO radical.

  • Hydrogen Atom Transfer (HAT): The PINO radical abstracts a hydrogen atom from an organic substrate (R-H), regenerating the catalyst and forming a substrate-centered radical (R•).[1][3]

  • Radical Propagation/Termination: The substrate radical (R•) can then undergo a variety of subsequent reactions, such as:

    • Reaction with Molecular Oxygen: In aerobic oxidations, the substrate radical readily reacts with O₂ to form a peroxyl radical (ROO•). This peroxyl radical can then abstract a hydrogen atom from another molecule of the catalyst, propagating the radical chain and forming a hydroperoxide (ROOH) and another PINO radical.[7]

    • Radical-Radical Coupling: The substrate radical can couple with another radical species in the reaction mixture. For instance, in oxidations using sodium chlorite, the substrate radical couples with a second molecule of chlorine dioxide.[1][2]

    • Addition to Unsaturated Systems: The substrate radical can add to alkenes or other unsaturated functional groups, leading to C-C bond formation.[6]

  • Product Formation: The intermediate species formed in the propagation/termination step are then converted to the final product.

The efficiency of this catalytic cycle is a testament to the stability of the PINO radical, which allows it to participate in these transformations without undergoing rapid decomposition.[1]

Catalytic Cycle of 2-hydroxy-5-methoxyisoindoline-1,3-dione Catalyst 2-hydroxy-5-methoxy- isoindoline-1,3-dione PINO_Radical PINO Radical Catalyst->PINO_Radical Oxidation (e.g., ClO₂, O₂) PINO_Radical->Catalyst Hydrogen Atom Abstraction (HAT) Substrate_Radical Substrate Radical (R•) PINO_Radical->Substrate_Radical Substrate Substrate (R-H) Product Product Substrate_Radical->Product Further Reactions (e.g., +O₂, Coupling)

Figure 1: General catalytic cycle of 2-hydroxy-5-methoxyisoindoline-1,3-dione.

Experimental Protocols: A Practical Guide

The following provides a representative experimental protocol for a benzylic oxidation reaction, a common application of NHPI-type catalysts. This protocol is based on established literature procedures and highlights the key experimental considerations.[1][2]

General Procedure for the Oxidation of Ethylbenzene

Materials:

  • Ethylbenzene

  • 2-hydroxy-5-methoxyisoindoline-1,3-dione (Catalyst)

  • Sodium chlorite (NaClO₂)

  • Acetonitrile (CH₃CN)

  • Water (H₂O)

  • Acetic acid (optional, for pH adjustment)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a condenser, add ethylbenzene (1.0 mmol), 2-hydroxy-5-methoxyisoindoline-1,3-dione (0.1 mmol, 10 mol%), acetonitrile (2 mL), and water (1 mL).

  • If desired, add acetic acid or a pH 4.5 buffer to maintain an acidic environment, which can improve catalyst lifetime.[1][2]

  • Heat the reaction mixture to 50 °C.

  • Slowly add a solution of sodium chlorite (1.5 mmol) in water (1 mL) to the reaction mixture over a period of 30 minutes.

  • Stir the reaction mixture at 50 °C for 1-2 hours, monitoring the progress by TLC or GC.

  • Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired ketone (acetophenone).

Rationale for Experimental Choices:

  • Solvent System: The mixture of acetonitrile and water provides a suitable medium for both the organic substrate and the inorganic oxidant.

  • Temperature: The reaction is typically carried out at a moderate temperature to ensure a reasonable reaction rate without promoting catalyst degradation.

  • Slow Addition of Oxidant: Slow addition of sodium chlorite helps to control the concentration of the highly reactive chlorine dioxide, minimizing side reactions.

  • pH Control: Maintaining a slightly acidic pH can prolong the catalyst's activity.[1][2]

Mechanistic Validation: Spectroscopic and Computational Evidence

The proposed radical mechanism is not merely theoretical; it is substantiated by a range of experimental and computational techniques.

  • Electron Paramagnetic Resonance (EPR) Spectroscopy: EPR is a powerful tool for detecting and characterizing radical species. Studies on NHPI-catalyzed reactions have successfully identified the characteristic signal of the PINO radical, providing direct evidence for its existence in the reaction mixture.[1][3]

  • UV-Vis Spectroscopy: The formation of key intermediates, such as chlorine dioxide in oxidations with sodium chlorite, can be monitored using UV-Vis spectroscopy.[1][2]

  • Isotopic Labeling Studies: The use of deuterated substrates can help to elucidate the hydrogen atom transfer step and confirm its involvement in the rate-determining step of the reaction.

  • Radical Traps: The addition of radical trapping agents, such as TEMPO, can inhibit the reaction, further supporting a radical-mediated pathway.

  • Computational Studies: Density Functional Theory (DFT) calculations have been employed to model the reaction pathway, calculate bond dissociation energies, and rationalize the observed reactivity and selectivity.[1]

Data Summary

Reaction TypeCatalyst Loading (mol%)OxidantTemperature (°C)Typical Yield (%)Reference
Benzylic Oxidation10NaClO₂50>90[1][2]
Alkane Oxidation10O₂/Metal Co-catalyst75-85>90 (Conversion)[3]
Aerobic Oxidation of Toluene-O₂>70Variable[4]

Conclusion and Future Outlook

2-Hydroxy-5-methoxyisoindoline-1,3-dione, as a derivative of NHPI, operates through a well-established radical-mediated mechanism involving the formation of a key PINO radical intermediate. This versatile catalytic system enables a wide range of oxidative transformations under relatively mild conditions. The electron-donating methoxy group likely modulates the electronic properties of the catalyst, an aspect that warrants further detailed investigation to fine-tune its reactivity and selectivity for specific applications. The continued exploration of NHPI-based organocatalysts, including the development of chiral variants for asymmetric synthesis, holds significant promise for advancing sustainable and efficient chemical manufacturing in the pharmaceutical and fine chemical industries.

References

  • A Mechanistic Investigation of the N-Hydroxyphthalimide Catalyzed Benzylic Oxidation Mediated by Sodium Chlorite. The Journal of Organic Chemistry. [Link]

  • N-hydroxyphthalimide (NHPI) organocatalyzed aerobic oxidations: advantages, limits and industrial perspectives. . [Link]

  • Mechanisms for radical reactions initiating from N-hydroxyphthalimide esters. Beilstein Journal of Organic Chemistry. [Link]

  • A Mechanistic Investigation of the N-Hydroxyphthalimide Catalyzed Benzylic Oxidation Mediated by Sodium Chlorite. PMC. [Link]

  • An Investigation of N-Hydroxyphthalimide Catalyzed Aerobic Oxidation of Toluene without Metal Ions in Liquid Phase: Effect of Solvents and Phase Transfer Catalysts. MDPI. [Link]

  • Organocatalytic decarboxylative alkylation of N-hydroxy-phthalimide esters enabled by pyridine-boryl radicals. Chemical Communications (RSC Publishing). [Link]

  • Metal-free aerobic oxidations mediated by N-hydroxyphthalimide. A concise review. Beilstein Journal of Organic Chemistry. [Link]

  • Direct C–H amination reactions of arenes with N-hydroxyphthalimides catalyzed by cuprous bromide. PMC. [Link]

  • Organocatalytic Decarboxylative Alkylation of N-Hydroxy-phthalimide Esters Enabled by Pyridine-Boryl Radicals. Request PDF - ResearchGate. [Link]

  • N-Hydroxyphthalimide catalysts as bioactive pro-oxidants. RSC Publishing. [Link]

  • Free Radical Functionalization of Organic Compounds Catalyzed by N-Hydroxyphthalimide. Chemical Reviews - ACS Publications. [Link]

  • 2-Hydroxy-5-methoxyisoindoline-1,3-dione: A Key Intermediate in Organic Synthesis. [Link]

  • 2-(2,5-Dimethoxyphenoxy)isoindoline-1,3-dione. MDPI. [Link]

  • Design, Synthesis, and Acaricidal Activity of 2,5-Diphenyl-1,3-oxazoline Compounds. PMC. [Link]

  • Recent advances in the photocatalytic synthesis of isoquinoline-1,3-dione derivatives. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Highly efficient morpholine-based organocatalysts for the 1,4-addition reaction between aldehydes and nitroolefins: an unexploited class of catalysts. Frontiers. [Link]

  • Asymmetric Organocatalytic Mannich Reaction in the Synthesis of Hybrid Isoindolinone-Pyrazole and Isoindolinone-Aminal from Functionalized α-Amidosulfone. MDPI. [Link]

  • Synthesis, Characterization and Catalytic Application of V2O5/Fe3O4 as Heterogeneous Catalyst for the Synthesis of Quinoline-4-c. Der Pharma Chemica. [Link]

  • Development and synthesis of novel organocatalysts. PhD thesis. [Link]

  • Organocatalytic Asymmetric Synthesis of Dihydroisoquinolinones via a One-Pot Aza-Henry–Hemiaminalization–Oxidation Sequence. PMC - NIH. [Link]

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Foundational

An In-depth Technical Guide to Determining the Redox Potential of 2-hydroxy-5-methoxyisoindoline-1,3-dione

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to accurately determine the redox potential of 2-hydroxy-5-methoxyisoindoline-1,3-dione. This molecule, a key...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to accurately determine the redox potential of 2-hydroxy-5-methoxyisoindoline-1,3-dione. This molecule, a key intermediate in various synthetic pathways, possesses electrochemical properties that are critical to its reactivity and potential applications.[1][2] Understanding its redox potential is paramount for harnessing its capabilities in fields ranging from organic synthesis to materials science.

Herein, we will explore both experimental and computational methodologies to elucidate this fundamental electrochemical parameter. The guide is structured to provide not just procedural steps, but also the underlying scientific rationale, ensuring a deep and applicable understanding of the techniques.

The Significance of Redox Potential for N-Hydroxyphthalimide Derivatives

N-hydroxyphthalimide (NHPI) and its derivatives are a class of compounds widely recognized for their utility as redox mediators, particularly in facilitating radical reactions.[3][4][5] The core of their function lies in the reversible one-electron oxidation of the N-hydroxy group to form the phthalimido-N-oxyl (PINO) radical. This highly reactive species can then participate in a variety of chemical transformations, such as the abstraction of hydrogen atoms from substrates.[6][7]

The ease with which an N-hydroxyphthalimide derivative is oxidized is quantified by its redox potential. This value is a direct measure of the thermodynamic tendency of the compound to donate an electron. The introduction of substituents onto the phthalimide ring, such as the electron-donating methoxy group in 2-hydroxy-5-methoxyisoindoline-1,3-dione, can significantly modulate this redox potential.[8] An accurate determination of this value is therefore crucial for:

  • Predicting Reactivity: A lower redox potential suggests that the compound is more easily oxidized, which can enhance its efficacy as a redox mediator in certain reactions.

  • Designing Novel Synthetic Routes: Knowledge of the redox potential allows for the rational design of electrochemical and photochemical reactions where the compound acts as a catalyst or initiator.[9][10]

  • Understanding Reaction Mechanisms: The redox potential is a key parameter in mechanistic studies, helping to elucidate the feasibility of proposed electron transfer steps.[11]

This guide will focus on two complementary approaches to determine the redox potential of 2-hydroxy-5-methoxyisoindoline-1,3-dione: experimental determination via cyclic voltammetry and theoretical calculation using Density Functional Theory (DFT).

Experimental Determination: Cyclic Voltammetry

Cyclic voltammetry (CV) is a powerful and widely used electrochemical technique for investigating the redox properties of chemical species.[12] It involves scanning the potential of an electrode linearly with time and measuring the resulting current. The resulting plot of current versus potential, known as a cyclic voltammogram, provides a wealth of information about the redox process, including the formal redox potential (E°').

Core Principles of Cyclic Voltammetry

In a CV experiment, the potential is swept in both a forward and reverse direction, leading to the oxidation and subsequent reduction (or vice versa) of the analyte at the electrode surface. For a reversible, one-electron process, the cyclic voltammogram exhibits a characteristic duck shape.[12] The formal potential is typically estimated as the midpoint of the anodic (oxidation) and cathodic (reduction) peak potentials (Epa and Epc, respectively).[13]

Equation 1: Calculation of Formal Redox Potential from Cyclic Voltammetry Data

E°' ≈ E1/2 = (Epa + Epc) / 2

Where:

  • E°' is the formal redox potential.

  • E1/2 is the half-wave potential.

  • Epa is the anodic peak potential.

  • Epc is the cathodic peak potential.

Experimental Protocol for Cyclic Voltammetry of 2-hydroxy-5-methoxyisoindoline-1,3-dione

This protocol outlines the steps for determining the redox potential of 2-hydroxy-5-methoxyisoindoline-1,3-dione using a standard three-electrode electrochemical setup.

Materials and Reagents:

ComponentSpecificationRationale
Analyte 2-hydroxy-5-methoxyisoindoline-1,3-dione, >98% purityHigh purity is essential for accurate and reproducible results.[1]
Solvent Acetonitrile (CH3CN), anhydrous, electrochemical gradeAcetonitrile is a common aprotic solvent for electrochemistry with a wide potential window.
Supporting Electrolyte Tetrabutylammonium hexafluorophosphate (TBAPF6) or Tetrabutylammonium perchlorate (TBAP)Provides conductivity to the solution and minimizes solution resistance.
Working Electrode Glassy carbon electrode (GCE)Provides a wide potential window and is relatively inert.
Reference Electrode Saturated Calomel Electrode (SCE) or Silver/Silver Chloride (Ag/AgCl)Provides a stable reference potential.
Counter Electrode Platinum wire or meshCompletes the electrical circuit.
Internal Standard Ferrocene (Fc)Used to reference the measured potentials to a known standard (the Fc/Fc+ couple).

Step-by-Step Procedure:

  • Preparation of the Electrolyte Solution:

    • Prepare a 0.1 M solution of the supporting electrolyte (e.g., TBAPF6) in anhydrous acetonitrile. This solution will serve as the blank and the solvent for the analyte.

  • Analyte Solution Preparation:

    • Prepare a 1-5 mM solution of 2-hydroxy-5-methoxyisoindoline-1,3-dione in the 0.1 M electrolyte solution.

  • Electrochemical Cell Assembly:

    • Assemble the three-electrode cell with the working, reference, and counter electrodes immersed in the analyte solution.

  • Deoxygenation:

    • Bubble an inert gas (e.g., argon or nitrogen) through the solution for 10-15 minutes to remove dissolved oxygen, which can interfere with the measurement. Maintain an inert atmosphere above the solution during the experiment.

  • Cyclic Voltammetry Measurement:

    • Connect the electrodes to a potentiostat.

    • Perform a cyclic voltammetry scan over a potential range expected to encompass the oxidation of the analyte. For N-hydroxyphthalimide derivatives, a scan from 0 V to approximately 1.5 V vs. SCE is a reasonable starting point.[14]

    • Vary the scan rate (e.g., 25, 50, 100, 200 mV/s) to assess the reversibility of the redox process.

  • Internal Standard Addition:

    • After acquiring the voltammogram of the analyte, add a small amount of ferrocene to the solution to achieve a concentration similar to that of the analyte.

    • Record the cyclic voltammogram of the solution containing both the analyte and ferrocene.

  • Data Analysis:

    • Determine the anodic and cathodic peak potentials for both the analyte and the ferrocene/ferrocenium couple.

    • Calculate the half-wave potential (E1/2) for both species using Equation 1.

    • Report the redox potential of 2-hydroxy-5-methoxyisoindoline-1,3-dione relative to the ferrocene/ferrocenium couple.

Visualization of the Experimental Workflow

CV_Workflow cluster_prep Solution Preparation cluster_measurement Electrochemical Measurement cluster_analysis Data Analysis prep_electrolyte Prepare 0.1 M Supporting Electrolyte in Acetonitrile prep_analyte Dissolve Analyte in Electrolyte Solution (1-5 mM) prep_electrolyte->prep_analyte assemble_cell Assemble 3-Electrode Cell prep_analyte->assemble_cell deoxygenate Deoxygenate with Inert Gas assemble_cell->deoxygenate run_cv Run Cyclic Voltammetry (Vary Scan Rate) deoxygenate->run_cv add_ferrocene Add Ferrocene (Internal Standard) run_cv->add_ferrocene run_cv_with_fc Run CV with Analyte + Ferrocene add_ferrocene->run_cv_with_fc determine_peaks Determine Epa and Epc for Analyte and Ferrocene run_cv_with_fc->determine_peaks calculate_e12 Calculate E1/2 for both determine_peaks->calculate_e12 report_potential Report E1/2 of Analyte vs. Fc/Fc+ calculate_e12->report_potential

Caption: Workflow for the experimental determination of redox potential using cyclic voltammetry.

Computational Determination: Density Functional Theory (DFT)

Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful in silico approach to predict the redox potentials of molecules.[15][16] This method is especially valuable for screening libraries of compounds or for gaining insights into the electronic effects of substituents. The redox potential is calculated from the Gibbs free energy change (ΔG) of the redox reaction.[17]

Core Principles of DFT-based Redox Potential Calculation

The calculation of the redox potential relies on a thermodynamic cycle that relates the Gibbs free energy of the oxidized and reduced species in the gas phase and in solution. The standard reduction potential (E°) relative to a reference electrode can be calculated using the following equation:

Equation 2: Calculation of Standard Reduction Potential from Gibbs Free Energy

E° = - (ΔGsolv / nF) - E°abs(ref)

Where:

  • ΔGsolv is the Gibbs free energy of the reduction reaction in solution.

  • n is the number of electrons transferred.

  • F is the Faraday constant.

  • E°abs(ref) is the absolute potential of the reference electrode.

The Gibbs free energy of the reaction in solution (ΔGsolv) is obtained by calculating the Gibbs free energy of the oxidized and reduced species in the gas phase and their respective solvation free energies.

Computational Protocol for DFT Calculation

This protocol outlines the steps for calculating the redox potential of 2-hydroxy-5-methoxyisoindoline-1,3-dione.

Computational Parameters:

ParameterRecommendationRationale
Functional B3LYP or M06-2XThese hybrid functionals often provide a good balance of accuracy and computational cost for organic molecules.[18]
Basis Set 6-31+G(d,p) or largerA sufficiently large basis set with diffuse and polarization functions is necessary for accurate energy calculations.
Solvation Model SMD or C-PCMImplicit solvation models are computationally efficient and generally provide good accuracy for calculating solvation free energies.[18]
Solvent AcetonitrileTo match the experimental conditions.

Step-by-Step Procedure:

  • Geometry Optimization and Frequency Calculation (Gas Phase):

    • Build the 3D structures of the neutral (reduced) and radical cation (oxidized) forms of 2-hydroxy-5-methoxyisoindoline-1,3-dione.

    • Perform geometry optimizations for both species in the gas phase.

    • Perform frequency calculations on the optimized structures to confirm that they are true minima (no imaginary frequencies) and to obtain the thermal corrections to the Gibbs free energy.

  • Single-Point Energy Calculation (Solvated):

    • Using the gas-phase optimized geometries, perform single-point energy calculations for both the neutral and oxidized species in the presence of the solvent (acetonitrile) using an implicit solvation model.

  • Calculation of Gibbs Free Energy of Reaction:

    • Calculate the Gibbs free energy of the oxidized (Gox,solv) and reduced (Gred,solv) species in solution by combining the gas-phase Gibbs free energy (from the frequency calculation) and the solvation free energy.

    • Calculate the Gibbs free energy of the reduction reaction: ΔGsolv = Gred,solv - Gox,solv.

  • Calculation of Redox Potential:

    • Use Equation 2 to calculate the standard reduction potential. The absolute potential of the standard hydrogen electrode (SHE) is often used as a reference, with a commonly accepted value of 4.44 V.[19]

Visualization of the Computational Workflow

DFT_Workflow cluster_gas_phase Gas Phase Calculations cluster_solvated Solvated Calculations cluster_analysis Redox Potential Calculation build_structures Build 3D Structures (Neutral & Oxidized) geom_opt Geometry Optimization build_structures->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc sp_calc Single-Point Energy Calculation with Solvation Model freq_calc->sp_calc calc_delta_g Calculate ΔGsolv sp_calc->calc_delta_g calc_e0 Calculate E° vs. SHE calc_delta_g->calc_e0

Caption: Workflow for the computational determination of redox potential using DFT.

Synthesis of 2-hydroxy-5-methoxyisoindoline-1,3-dione

For researchers who need to synthesize the target compound for experimental analysis, a general synthetic route involves the reaction of 4-methoxyphthalic anhydride with hydroxylamine. While specific reaction conditions can be optimized, this approach provides a reliable method for obtaining the desired product.

Conclusion

This guide has provided a detailed, dual-pronged approach to determining the redox potential of 2-hydroxy-5-methoxyisoindoline-1,3-dione. By combining the empirical rigor of cyclic voltammetry with the predictive power of Density Functional Theory, researchers can gain a comprehensive understanding of this molecule's electrochemical behavior. The protocols and underlying principles detailed herein are designed to be not just a set of instructions, but a foundation for critical thinking and adaptation in the laboratory and at the computational workstation. An accurate determination of the redox potential is the first step towards unlocking the full synthetic and functional potential of this and other related N-hydroxyphthalimide derivatives.

References

  • Standard hydrogen electrode - Wikipedia. Available at: [Link]

  • Standard Electrode Potentials and the Hydrogen Half-Cell - Chemistry Student. Available at: [Link]

  • Density Functional Theory‐Based Protocol to Calculate the Redox Potentials of First‐row Transition Metal Complexes for Aqueo. Available at: [Link]

  • Standard Hydrogen Electrode: Definition, Working, Uses - EMBIBE. Available at: [Link]

  • A density functional theory protocol for the calculation of redox potentials of copper complexes - RSC Publishing. Available at: [Link]

  • Standard Hydrogen Electrode - BYJU'S. Available at: [Link]

  • Standard Electrode Potential — Definition & Overview - Expii. Available at: [Link]

  • Recent advances in electrochemical utilization of NHPI esters - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Continuous N #Hydroxyphthalimide (NHPI)#Mediated Electrochemical Aerobic Oxidation of Benzylic C−H Bonds - DSpace@MIT. Available at: [Link]

  • Nernst Equation explained (practical example included) - PalmSens. Available at: [Link]

  • Calculation of Redox Potentials - OPI nightly Docs - FACCTs. Available at: [Link]

  • Oxidation behavior of N-hydroxyphthalimide (NHPI) and its electrocatalytic ability toward benzyl alcohol: Proton acceptor effect - ResearchGate. Available at: [Link]

  • N-Hydroxyphthalimide-Mediated Electrochemical Iodination of Methylarenes and Comparison to Electron-Transfer-Initiated C-H Funct - SciSpace. Available at: [Link]

  • N-Hydroxyphthalimide-Mediated Electrochemical Iodination of Methylarenes and Comparison to Electron-Transfer-Initiated C–H Functionalization | Journal of the American Chemical Society - ACS Publications. Available at: [Link]

  • Nernst equation - Wikipedia. Available at: [Link]

  • Computational Evaluation of Redox Potentials of Metal Complexes for Aqueous Flow Batteries - PMC. Available at: [Link]

  • Nernst Equation - EdTech Books. Available at: [Link]

  • DFT-Based Calculation of the Redox Potential of Symmetric Aminoquinones. Available at: [Link]

  • How the reduction potential can be calculated in cyclic voltammetry curves? - ResearchGate. Available at: [Link]

  • The Nernst Equation. Available at: [Link]

  • Mechanisms for radical reactions initiating from N-hydroxyphthalimide esters - Beilstein Journals. Available at: [Link]

  • Electrochemically Induced Synthesis of N-Allyloxyphthalimides via Cross-Dehydrogenative C–O Coupling of N-Hydroxyphthalimide with Alkenes Bearing the Allylic Hydrogen Atom | ACS Omega. Available at: [Link]

  • Nernst Equation - BYJU'S. Available at: [Link]

  • Phthalimide Derivatives: New Promising Additives for Functional Electrolyte in Lithium-ion Batteries - Chemical Methodologies. Available at: [Link]

  • Mechanisms for radical reactions initiating from N-hydroxyphthalimide esters - PMC. Available at: [Link]

  • Electrocatalytic Kinetics of N-Hydroxynaphthalimide as a Redox Mediator for Benzyl Alcohol Oxidation Using Rotating Disk Electrode Voltammetry | Request PDF - ResearchGate. Available at: [Link]

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  • kapitel 6 / chapter 6 6 the potential of n-hydroxyphthalimide for the large- scale ch-oxidations. Available at: [Link]

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Exploratory

An In-depth Technical Guide to the Safety and Toxicological Profile of 2-hydroxy-5-methoxyisoindoline-1,3-dione

For Researchers, Scientists, and Drug Development Professionals Introduction: Understanding the Compound and the Need for a Rigorous Safety Assessment 2-hydroxy-5-methoxyisoindoline-1,3-dione, also known as 4-Methoxy-N-h...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding the Compound and the Need for a Rigorous Safety Assessment

2-hydroxy-5-methoxyisoindoline-1,3-dione, also known as 4-Methoxy-N-hydroxyphthalimide, belongs to the N-hydroxyphthalimide class of compounds. These molecules are of significant interest in medicinal chemistry and drug development due to their diverse biological activities. The isoindoline-1,3-dione scaffold is a key structural feature in a number of therapeutic agents, and the N-hydroxy functionality can impart unique chemical and biological properties, including the potential to act as a pro-oxidant. This guide provides a comprehensive overview of the available safety data and toxicological profile of 2-hydroxy-5-methoxyisoindoline-1,3-dione, drawing upon information from structurally similar compounds to infer potential hazards and guide safe handling and experimental design.

It is imperative to note that a complete, experimentally determined safety and toxicity profile for 2-hydroxy-5-methoxyisoindoline-1,3-dione is not publicly available. Therefore, this document synthesizes data from analogous compounds, primarily N-hydroxyphthalimide, to provide a predictive toxicological assessment. The presence of the methoxy group may alter the biological activity and toxicity profile of the parent compound. All personnel handling this compound should do so with caution and under the guidance of established laboratory safety protocols.

Physicochemical Properties and Hazard Identification

A thorough understanding of the physicochemical properties of a compound is fundamental to its safe handling and the interpretation of its toxicological data. While specific data for 2-hydroxy-5-methoxyisoindoline-1,3-dione is limited, the properties of the parent compound, N-hydroxyphthalimide, provide a useful surrogate.

PropertyInformation (based on N-hydroxyphthalimide and related compounds)Source
Appearance White to light yellow powder or crystals[1]
Molecular Formula C₉H₇NO₄[2]
Molecular Weight 193.16 g/mol [2]
Melting Point Approximately 233-235 °C (for N-hydroxyphthalimide)
Solubility Expected to have limited solubility in water and be soluble in organic solvents such as DMSO and DMF.
Stability Stable under normal laboratory conditions. Avoid strong oxidizing agents.
Hazard Classification (Predicted)

Based on the safety data for N-hydroxyphthalimide, 2-hydroxy-5-methoxyisoindoline-1,3-dione is anticipated to have the following hazard classifications under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS):

  • Skin Irritation (Category 2) : Causes skin irritation.[3]

  • Serious Eye Irritation (Category 2A) : Causes serious eye irritation.[3]

  • Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System : May cause respiratory irritation.[3]

Precautionary Statements:

  • P261 : Avoid breathing dust/fume/gas/mist/vapors/spray.[3]

  • P264 : Wash skin thoroughly after handling.[1]

  • P280 : Wear protective gloves/ eye protection/ face protection.

  • P302 + P352 : IF ON SKIN: Wash with plenty of water.[1]

  • P305 + P351 + P338 : IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

  • P332 + P313 : If skin irritation occurs: Get medical advice/ attention.[1]

  • P337 + P313 : If eye irritation persists: Get medical advice/ attention.[1]

Toxicological Profile: A Data-Driven Assessment

The toxicological profile of a compound provides critical information about its potential to cause harm to living organisms. Due to the lack of specific data for 2-hydroxy-5-methoxyisoindoline-1,3-dione, this section presents a summary of findings from studies on structurally related isoindoline-1,3-dione and N-hydroxyphthalimide derivatives.

Acute Toxicity

Acute toxicity studies are designed to assess the adverse effects that occur shortly after a single dose of a substance. While no specific LD50 (lethal dose, 50%) value is available for 2-hydroxy-5-methoxyisoindoline-1,3-dione, a study on aminoacetylenic isoindoline-1,3-dione derivatives reported no mortality in mice following acute oral administration of doses up to 150 mg/kg.[4] This suggests that the acute toxicity of this class of compounds may be low. However, this should be confirmed with specific testing.

In Vitro Cytotoxicity

Studies on N-hydroxyphthalimide derivatives have demonstrated their potential to induce cytotoxicity in vitro. The mechanism of this toxicity is believed to be linked to the pro-oxidant activity of the N-OH group, which can lead to the generation of reactive oxygen species (ROS) and induce oxidative stress within cells. This oxidative stress can, in turn, trigger apoptosis (programmed cell death).

Carcinogenicity, Mutagenicity, and Reproductive Toxicity

There is no specific data available on the carcinogenic, mutagenic, or reproductive toxicity of 2-hydroxy-5-methoxyisoindoline-1,3-dione. Safety data sheets for the parent compound, N-hydroxyphthalimide, state that no component is identified as a probable, possible, or confirmed human carcinogen by IARC.[3] However, comprehensive testing is required to definitively assess these critical toxicological endpoints. A study on a brominated isoindoline-1,3-dione derivative showed no evidence of reproductive toxicity in repeated-dose studies.[5]

Summary of Toxicological Data (Based on Analogous Compounds):

Toxicological EndpointFindings for Analogous CompoundsInferred Potential for 2-hydroxy-5-methoxyisoindoline-1,3-dione
Acute Oral Toxicity No mortality observed in mice at doses up to 150 mg/kg for aminoacetylenic isoindoline-1,3-dione derivatives.[4]Potentially low acute toxicity, but requires experimental verification.
In Vitro Cytotoxicity N-hydroxyphthalimide derivatives exhibit cytotoxicity, likely through ROS-mediated apoptosis.Expected to exhibit cytotoxic properties, particularly in cell-based assays.
Carcinogenicity N-hydroxyphthalimide is not classified as a carcinogen by IARC.[3]Unlikely to be a potent carcinogen, but dedicated studies are necessary.
Mutagenicity No specific data available.Mutagenic potential is unknown and requires assessment (e.g., via Ames test).
Reproductive Toxicity A brominated isoindoline-1,3-dione derivative showed no evidence of reproductive toxicity.[5]Reproductive toxicity potential is unknown and requires investigation.

Experimental Protocols for Safety and Toxicity Assessment

To address the data gaps for 2-hydroxy-5-methoxyisoindoline-1,3-dione, a series of standard toxicological assays should be performed. The following are detailed, step-by-step methodologies for key experiments.

In Vitro Cytotoxicity Assessment: The MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[6][7][8][9][10]

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals.[6] The concentration of these formazan crystals, which is determined spectrophotometrically, is directly proportional to the number of viable cells.

Methodology:

  • Cell Culture:

    • Culture the desired cell line (e.g., HeLa, HepG2) in appropriate media supplemented with fetal bovine serum and antibiotics.

    • Maintain cells in a humidified incubator at 37°C with 5% CO₂.

  • Cell Seeding:

    • Trypsinize and resuspend the cells in fresh media.

    • Perform a cell count and adjust the cell density.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of media.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of 2-hydroxy-5-methoxyisoindoline-1,3-dione in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations.

    • Remove the media from the wells and add 100 µL of the media containing the different concentrations of the test compound.

    • Include a vehicle control (media with the same concentration of solvent) and a positive control (a known cytotoxic agent).

    • Incubate the plate for 24, 48, or 72 hours.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of a 5 mg/mL MTT solution to each well.

    • Incubate the plate for an additional 4 hours at 37°C.

  • Formazan Solubilization:

    • Carefully remove the media from each well.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

    • Gently mix to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability using the formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

    • Plot the percentage of cell viability against the compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Mutagenicity Assessment: The Ames Test (Bacterial Reverse Mutation Assay)

The Ames test is a widely used method to assess the mutagenic potential of chemical compounds.[11][12][13][14][15][16][17][18][19]

Principle: The assay utilizes several strains of Salmonella typhimurium that are auxotrophic for histidine (i.e., they cannot synthesize their own histidine and require it for growth).[11][12] The test compound is assessed for its ability to cause a reverse mutation, allowing the bacteria to regain the ability to synthesize histidine and grow on a histidine-free medium.

Methodology:

  • Bacterial Strains:

    • Use a set of Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) that are sensitive to different types of mutagens.

  • Metabolic Activation (S9 Mix):

    • Perform the assay both with and without a metabolic activation system (S9 mix), which is a liver homogenate that mimics mammalian metabolism and can convert pro-mutagens into active mutagens.

  • Plate Incorporation Method:

    • Prepare a series of dilutions of the test compound.

    • In a test tube, combine the test compound dilution, the bacterial culture, and either the S9 mix or a buffer.

    • Add molten top agar to the tube, mix, and pour the contents onto a minimal glucose agar plate (lacking histidine).

    • Incubate the plates at 37°C for 48-72 hours.

  • Data Collection and Analysis:

    • Count the number of revertant colonies on each plate.

    • A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a positive (mutagenic) result.

Acute Oral Toxicity Assessment: OECD Guideline 423 (Acute Toxic Class Method)

The OECD Guideline 423 is a stepwise procedure used to assess the acute oral toxicity of a substance and classify it according to the GHS.[20][21][22][23][24]

Principle: The method uses a small number of animals in a stepwise procedure to determine a range of lethality, rather than a precise LD50 value. This reduces the number of animals required compared to traditional methods.

Methodology:

  • Animal Selection:

    • Use a single sex of a rodent species (typically female rats).

  • Dosing:

    • Administer the test substance orally at one of the defined starting dose levels (5, 50, 300, or 2000 mg/kg).

    • Use a group of three animals for each step.

  • Observation:

    • Observe the animals for signs of toxicity and mortality for at least 14 days.

  • Stepwise Procedure:

    • The outcome of the first step (mortality or no mortality) determines the next dose level to be tested.

    • The procedure continues until a clear outcome is obtained, allowing for classification of the substance into a GHS toxicity category.

Logical Flow of a Chemical Safety Assessment

The following diagram illustrates a logical workflow for the safety assessment of a new chemical entity like 2-hydroxy-5-methoxyisoindoline-1,3-dione.

Safety_Assessment_Workflow cluster_0 Initial Assessment cluster_1 In Vitro Toxicity Testing cluster_2 In Vivo Toxicity Testing cluster_3 Risk Assessment & Management A Literature Review & In Silico Prediction B Physicochemical Characterization A->B I Hazard Identification A->I C Cytotoxicity Assays (e.g., MTT) B->C B->I D Genotoxicity Assays (e.g., Ames Test) C->D C->I E Acute Toxicity (e.g., OECD 423) D->E If in vitro positive D->I F Repeated-Dose Toxicity E->F E->I G Reproductive & Developmental Toxicity F->G If warranted by use H Carcinogenicity Studies F->H If warranted by use F->I G->I H->I J Exposure Assessment I->J K Risk Characterization J->K L Development of Safe Handling Procedures K->L

Caption: A logical workflow for the safety assessment of a new chemical entity.

Potential Signaling Pathway for N-Hydroxyphthalimide-Induced Cytotoxicity

The following diagram illustrates a plausible signaling pathway for the cytotoxic effects of N-hydroxyphthalimide derivatives, based on their pro-oxidant activity.

Cytotoxicity_Pathway Compound 2-hydroxy-5-methoxy- isoindoline-1,3-dione ROS Increased Reactive Oxygen Species (ROS) Compound->ROS Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Mitochondrial_Damage Mitochondrial Damage Oxidative_Stress->Mitochondrial_Damage Caspase_Activation Caspase Activation Mitochondrial_Damage->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: A proposed signaling pathway for N-hydroxyphthalimide-induced cytotoxicity.

Conclusion and Recommendations

2-hydroxy-5-methoxyisoindoline-1,3-dione is a compound of interest with potential applications in drug development. However, a comprehensive understanding of its safety and toxicological profile is currently lacking. Based on data from structurally similar compounds, it should be handled as a substance that can cause skin, eye, and respiratory irritation. The N-hydroxy group suggests a potential for cytotoxicity mediated by oxidative stress.

For any research or development activities involving this compound, it is strongly recommended that a comprehensive toxicological assessment be conducted, following established guidelines such as those from the OECD. This should include, at a minimum, in vitro cytotoxicity and mutagenicity assays, followed by in vivo acute toxicity studies if warranted. The information presented in this guide provides a foundation for designing these studies and for implementing appropriate safety precautions in the laboratory.

References

  • Ames, B. N., McCann, J., & Yamasaki, E. (1975). Methods for detecting carcinogens and mutagens with the Salmonella/mammalian-microsome mutagenicity test.
  • OECD Guideline for the Testing of Chemicals, Section 4, Health Effects: Test No. 423: Acute Oral Toxicity – Acute Toxic Class Method. (2002).
  • The Ames test: a methodological short review. (n.d.). Retrieved from [Link]

  • OECD Guideline 420: Acute Oral Toxicity - Fixed Dose. (n.d.). SlideShare. Retrieved from [Link]

  • Gothe, S. R., Pawade, U. V., Nikam, A. V., & Anjankar, M. P. (2023). OECD guidelines for acute oral toxicity studies: an overview. International Journal of Research in Ayurveda and Pharmacy, 14(4), 139-144.
  • Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. (n.d.). Retrieved from [Link]

  • OECD Acute Oral Toxicity Guidelines. Scribd. (n.d.). Retrieved from [Link]

  • OECD Test Guideline 423. National Toxicology Program. (2001). Retrieved from [Link]

  • Microbial Mutagenicity Assay: Ames Test. Bio-protocol. (2018). Retrieved from [Link]

  • Cell Viability Assays. In Assay Guidance Manual.
  • Ames Test. Cyprotex. (n.d.). Retrieved from [Link]

  • Mutagenicity Tests. Biotoxicity. (n.d.). Retrieved from [Link]

  • Novel Phenethylamine-Based Aroyl Thiourea Derivatives: Design, Synthesis, and Multibiological Evalu
  • Al-Qaisi, J. A., El-Elimat, T., Al-Tel, M. A., Al-Thaher, Y., & Mustafa, M. S. (2014). Analgesic and Toxicity Studies of Aminoacetylenic Isoindoline-1,3-dione Derivatives.
  • Robust Summaries & Test Plan: 1H-Isoindole-1,3(2H). US EPA. (2005). Retrieved from [Link]

  • Testing the Mutagenicity Potential of Chemicals. (2017).
  • Mutagenicity in a Molecule: Identification of Core Structural Features of Mutagenicity Using a Scaffold Analysis. (2016). PLoS ONE.
  • Mutagenicity Testing Applied for Regulation of Developing Products. (2004).
  • 2-(2,5-Dimethoxyphenoxy)isoindoline-1,3-dione. (2022). Molbank.
  • Comprehensive Evaluation of 1H-Isoindole-1,3(2H)-Dione Derivatives: Pharmacokinetic Studies and Analgesic Potential in Various Pain Models. (2025). Pharmaceuticals.
  • Evaluation of In Vivo Biological Activity Profiles of Isoindole-1,3-dione Derivatives: Cytotoxicity, Toxicology, and Histop
  • Evaluation of Toxic Activities of Polycyclic Aromatic Hydrocarbon Derivatives Using In Vitro Bioassays. (2009). Biological and Pharmaceutical Bulletin.
  • MSDS of 2-Hydroxyisoindoline-1,3-dione. Capot Chemical. (2016). Retrieved from [Link]

  • Toxicological effects of polycyclic aromatic hydrocarbons and their derivatives on respiratory cells. (n.d.).
  • NTP Developmental and Reproductive Toxicity Technical Report on the Modified One-Generation Study of 2-Hydroxy-4-methoxybenzophenone (CASRN 131-57-7) Administered in Feed to Sprague Dawley (Hsd:Sprague Dawley® SD®) Rats with Prenatal and Reproductive Performance Assessments in F1 Offspring. (2022).
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  • Aromatic Hydrocarbons—Benzene and Other Alkylbenzenes. (n.d.).
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Foundational

literature review of 2-hydroxy-5-methoxyisoindoline-1,3-dione derivatives

An In-Depth Technical Guide to 2-Hydroxy-5-methoxyisoindoline-1,3-dione and its Derivatives Introduction: The Privileged Scaffold in Modern Medicinal Chemistry The isoindoline-1,3-dione, commonly known as the phthalimide...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 2-Hydroxy-5-methoxyisoindoline-1,3-dione and its Derivatives

Introduction: The Privileged Scaffold in Modern Medicinal Chemistry

The isoindoline-1,3-dione, commonly known as the phthalimide core, represents a "privileged scaffold" in medicinal chemistry. This structure is a cornerstone in a multitude of biologically active compounds.[1] While the tragic history of thalidomide in the 1950s highlighted the profound biological impact of this chemical class, modern research has successfully repurposed the scaffold, leading to the development of potent and life-saving immunomodulatory drugs such as lenalidomide and pomalidomide.[1][2] The versatility and synthetic accessibility of the phthalimide ring continue to make it an area of intense investigation for new therapeutic agents.[2][3]

This guide focuses on a specific, functionalized variant: 2-hydroxy-5-methoxyisoindoline-1,3-dione . This molecule serves not only as a precursor for novel derivatives but also as a critical intermediate and coupling agent in organic synthesis, particularly in peptide chemistry.[4][5] We will explore the synthesis, chemical properties, and diverse biological activities of its derivatives, providing field-proven insights for researchers, scientists, and drug development professionals.

PART 1: Synthesis and Chemical Reactivity

The synthetic routes to isoindoline-1,3-dione derivatives are generally straightforward and efficient, allowing for the creation of large, diverse libraries for structure-activity relationship (SAR) studies.[1]

General Synthesis of N-Substituted Isoindoline-1,3-dione Derivatives

The most prevalent method for synthesizing the N-substituted phthalimide core is the condensation of a phthalic anhydride derivative with a primary amine or a related nucleophile.[1] The reaction typically proceeds in a high-boiling point solvent like glacial acetic acid and involves an intermediate phthalamic acid, which undergoes intramolecular cyclization via dehydration to yield the final imide.[1]

G cluster_reactants Reactants Phthalic_Anhydride Phthalic Anhydride Derivative Intermediate Phthalamic Acid Intermediate Phthalic_Anhydride->Intermediate Condensation Primary_Amine Primary Amine (R-NH2) Primary_Amine->Intermediate Product N-Substituted Isoindoline-1,3-dione Intermediate->Product Dehydration (Heat)

Caption: General synthesis workflow for N-substituted isoindoline-1,3-diones.

Microwave-Assisted Synthesis: A Green Chemistry Approach

To improve efficiency and align with green chemistry principles, microwave-assisted synthesis has emerged as a powerful alternative. This method is often solvent-free, faster, and proceeds under milder conditions, frequently leading to higher yields and product purity.[6]

The Role of 2-Hydroxy-5-methoxyisoindoline-1,3-dione as a Coupling Agent

The title compound, also known as 4-Methoxy-N-hydroxyphthalimide, is a valuable building block in organic synthesis. Its N-hydroxy functionality makes it an excellent additive for forming active esters, which are crucial intermediates in peptide coupling reactions.[5] This reactivity is pivotal for creating more complex molecules for drug discovery.

PART 2: Biological Activities and Therapeutic Potential

Derivatives of the isoindoline-1,3-dione scaffold exhibit a remarkable breadth of pharmacological activities. The specific nature of the N-substituent and substitutions on the aromatic ring are critical in determining the compound's biological target and potency.[7]

Anticancer and Cytotoxic Activities

A primary focus of research on isoindoline-1,3-dione derivatives is their potential as anticancer agents.[1] Studies have demonstrated potent cytotoxic effects against a wide range of human cancer cell lines, including blood, colon, and breast cancers.[6][7][8]

Mechanism of Action: A common mechanism of anticancer activity is the induction of programmed cell death (apoptosis) and necrosis.[1][6][8] For instance, 2-(4-(2-bromoacetyl)phenyl)isoindoline-1,3-dione was found to induce both apoptosis and necrosis in Raji blood cancer cells.[8] Halogenation of the phthalimide ring, particularly with bromine, has been shown to enhance antiproliferative activity against colon cancer cell lines like Caco-2 and HCT-116.[6][9]

G cluster_pathways Cellular Fate Compound Isoindoline-1,3-dione Derivative Cell Cancer Cell Compound->Cell Viable Viable (Annexin V-, PI-) Early_Apoptosis Early Apoptosis (Annexin V+, PI-) Cell->Early_Apoptosis Induces Late_Apoptosis Late Apoptosis / Necrosis (Annexin V+, PI+) Early_Apoptosis->Late_Apoptosis SAR cluster_N N-Position Substitutions cluster_Ring Aromatic Ring Substitutions Core Isoindoline-1,3-dione Core N_Alkyl Alkyl Chains Core->N_Alkyl N_Arylpiperazine Arylpiperazine Moieties Core->N_Arylpiperazine N_Benzyl Benzyl Groups Core->N_Benzyl Ring_Halogen Halogenation (Br, Cl) Core->Ring_Halogen Ring_Silyl Silyl Ethers Core->Ring_Silyl Analgesic & COX Inhibition Analgesic & COX Inhibition N_Arylpiperazine->Analgesic & COX Inhibition Cholinesterase Inhibition Cholinesterase Inhibition N_Benzyl->Cholinesterase Inhibition Increased Anticancer & Antimicrobial Activity Increased Anticancer & Antimicrobial Activity Ring_Halogen->Increased Anticancer & Antimicrobial Activity Increased Anticancer Activity Increased Anticancer Activity Ring_Silyl->Increased Anticancer Activity

Caption: Key structure-activity relationships for isoindoline-1,3-dione derivatives.

  • Halogenation: Adding halogens (especially bromine) to the aromatic ring generally increases anticancer, antileishmanial, and antimicrobial activities. [6]* Silyl Ethers: The presence of silyl ether groups (-OTBDMS) combined with bromine has been found to result in higher anticancer activity than the chemotherapy drug cisplatin in certain cell lines. [7]* N-Substituents: The group attached to the imide nitrogen is a major determinant of activity.

    • Arylpiperazine moieties are often associated with analgesic, anti-inflammatory, and COX inhibition properties. [3] * N-benzylpiperidine and related structures have been shown to be potent inhibitors of cholinesterases. [10]

PART 4: Key Experimental Protocols

The following protocols are representative of the methodologies used in the synthesis and evaluation of isoindoline-1,3-dione derivatives.

Protocol: General Synthesis of an N-Substituted Derivative

Objective: To synthesize an N-substituted isoindoline-1,3-dione via condensation.

Methodology:

  • Reactant Setup: In a round-bottom flask, dissolve 1.0 equivalent of the desired phthalic anhydride derivative in a high-boiling point solvent (e.g., glacial acetic acid).

  • Addition of Amine: To the stirred solution, add 1.0 equivalent of the primary amine (R-NH2).

  • Reflux: Attach a reflux condenser and heat the mixture to reflux. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within several hours.

  • Work-up: After cooling to room temperature, pour the reaction mixture into ice-cold water.

  • Isolation: The solid product that precipitates is collected by vacuum filtration.

  • Purification: Wash the crude product with water and then recrystallize from an appropriate solvent (e.g., ethanol) to obtain the pure N-substituted isoindoline-1,3-dione.

  • Characterization: Confirm the structure of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and Mass Spectrometry. [3][7]

Protocol: Annexin V/PI Apoptosis Assay by Flow Cytometry

Objective: To quantify the percentage of viable, apoptotic, and necrotic cells after treatment with a test compound. [1] Methodology:

  • Cell Culture: Seed cancer cells in a multi-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the isoindoline-1,3-dione derivative for a specified period (e.g., 24 or 48 hours). Include a vehicle-only control group.

  • Cell Harvesting: Following incubation, collect both floating and adherent cells. Use trypsin for adherent cells and combine with the supernatant. Centrifuge the cell suspension to obtain a cell pellet. [1]4. Washing: Wash the cell pellet with ice-cold Phosphate-Buffered Saline (PBS).

  • Staining: Resuspend the cells in 1X Annexin-binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) staining solution to the cell suspension. [1]6. Incubation: Incubate the cells in the dark at room temperature for 15 minutes. [1]7. Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

  • Data Analysis: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis and necrosis induced by the compound.

Conclusion and Future Outlook

The 2-hydroxy-5-methoxyisoindoline-1,3-dione core and its broader family of phthalimide derivatives remain a highly valuable and versatile scaffold in drug discovery. [1]The ease of synthesis facilitates extensive SAR studies, enabling the fine-tuning of derivatives for enhanced potency and selectivity against a wide array of biological targets. [1]The diverse activities, spanning from anticancer and anti-inflammatory to neuroprotective effects, underscore the significant therapeutic potential of this chemical class. [1][3][11] Future research will likely focus on developing derivatives with improved pharmacokinetic profiles and highly specific mechanisms of action. The exploration of novel N-substituents and ring functionalization patterns will continue to yield promising new drug candidates for treating a range of human diseases.

References

  • Al-Bayati, Y. K., & Al-Amiery, A. A. (2020). Synthesis and Evaluation of Novel Isoindoline-1,3-dione Derivatives as Anticancer Agents. Journal of Chemistry.
  • BenchChem. (n.d.).
  • Gürbüz, D., et al. (2020). The Synthesis, Anticancer Activity, Structure-Activity Relationships and Molecular Modelling Studies of Novel Isoindole-1,3(2H)-dione Compounds Containing Different Functional Groups. Molecules.
  • Al-Masoudi, N. A., et al. (2023). Synthesis, Characterization, and Biological Evaluation of Some Isoindole-1,3-(2H)
  • Singh, J., et al. (2016). Synthesis and anti-proliferative activity of some isoindoline-1, 3-dione derivatives against ehrlich's ascites carcinoma bearing mice model. Pharmacologyonline.
  • ChemicalBook. (n.d.).
  • Sadowska, B., et al. (2022). A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking. Molecules.
  • Sadowska, B., et al. (2024). A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies. Molecules.
  • TCI Chemicals. (n.d.). 2-Hydroxy-5-methoxyisoindoline-1,3-dione. TCI Chemicals.
  • TCI Chemicals (India) Pvt. Ltd. (n.d.). 2-Hydroxy-5-methoxyisoindoline-1,3-dione. TCI Chemicals.
  • Trukhanova, Y. A., et al. (2021). Synthesis and Biological Activity of New Derivatives of Isoindoline-1,3-dione as Non-Steroidal Analgesics.
  • Trukhanova, Y. A., et al. (2021). Synthesis and Biological Activity of New Derivatives of Isoindoline-1,3-dione as Non-Steroidal Analgesics. MDPI.
  • Al-Masoudi, N. A., et al. (2023). Synthesis, Characterization, and Biological Evaluation of Some Isoindole-1,3-(2H) Dione Derivatives.
  • Ingale, Y. N., & Ugale, R. B. (2018). SYNTHESIS AND BIOLOGICAL EVALUATION OF ISOINDOLINE-1, 3- DIONE DERIVATIVES. International Journal of Pharmaceutics & Drug Analysis.
  • Kumar, A., & Kumar, S. (2025). Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. Molecules.

Sources

Protocols & Analytical Methods

Method

Laboratory Protocol for the Synthesis of 2-Hydroxy-5-methoxyisoindoline-1,3-dione

Executive Summary & Scientific Significance 2-Hydroxy-5-methoxyisoindoline-1,3-dione (CAS: 214754-50-4), also known as 4-methoxy-N-hydroxyphthalimide, is a highly valuable chemical intermediate[1]. In modern organic synt...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Significance

2-Hydroxy-5-methoxyisoindoline-1,3-dione (CAS: 214754-50-4), also known as 4-methoxy-N-hydroxyphthalimide, is a highly valuable chemical intermediate[1]. In modern organic synthesis and drug development, it serves two primary functions:

  • Redox-Active Esters (RAEs): It is utilized to synthesize NHP esters, enabling the decarboxylative cross-electrophile coupling (XEC) of challenging (hetero)aromatic bromides to form C(sp²)–C(sp³) bonds in medicinal chemistry ()[2],[3].

  • Photoacid Generators (PAGs): The methoxy group provides critical electronic tuning for N-sulfonate ester phthalimide derivatives, significantly enhancing acid production efficiency and thermal stability in photolithography ()[4],[5].

This application note provides a highly optimized, scalable, and self-validating protocol for synthesizing this compound via the base-catalyzed condensation of 4-methoxyphthalic anhydride with hydroxylamine.

Mechanistic Rationale (Expertise & Causality)

The synthesis relies on a nucleophilic acyl substitution followed by an intramolecular dehydration[6].

  • The Role of the Base (Triethylamine): Hydroxylamine is supplied as a stable hydrochloride salt ( NH2​OH⋅HCl ). Triethylamine ( Et3​N ) acts as a proton scavenger to liberate the nucleophilic free hydroxylamine. It also deprotonates the intermediate monohydroxamic acid, driving the equilibrium toward cyclization.

  • The Role of the Solvent (Isopropanol): While traditional methods use pyridine[4] or aqueous dioxane[7], isopropanol (IPA) is superior. It provides excellent solubility for the reagents at reflux, forms a low-boiling azeotrope for easy solvent recovery, and minimizes the hydrolysis of the starting anhydride ()[8].

  • The Role of Acidification: The resulting N-hydroxy imide is weakly acidic and can form a soluble complex with excess Et3​N . Acidifying the mixture to pH ~2 forces the equilibrium back to the neutral, insoluble N-OH form, ensuring maximum precipitation and yield.

Mechanism A 4-Methoxyphthalic Anhydride (Electrophile) C Nucleophilic Attack (Ring Opening) A->C B Hydroxylamine (Free Base) Generated via Et₃N B->C D Phthalic Acid Monohydroxamic Acid (Intermediate) C->D Proton Transfer E Intramolecular Cyclization (-H₂O at 90 °C) D->E Heat F 2-Hydroxy-5-methoxyisoindoline-1,3-dione E->F Dehydration

Fig 1: Mechanistic pathway of base-catalyzed N-hydroxy imide formation.

Reaction Optimization Data

The following table summarizes the quantitative data driving the selection of the Et3​N /IPA system over legacy methods.

Base SystemSolventTemp (°C)Time (h)Yield (%)Purity (%)Causality / Notes
Pyridine (Excess)Pyridine11512< 20%> 95%Difficult solvent removal; prone to side reactions and low yield[4].
Na2​CO3​ H2​O / Dioxane90480–85%~ 90%Aqueous environment causes partial hydrolysis of the anhydride[7].
Et3​N (1.3 eq) Isopropanol 90 1.5 > 92% > 98% Clean precipitation, highly scalable, easy solvent recovery[8].

Experimental Protocol

Materials & Equipment
  • Reagents: 4-Methoxyphthalic anhydride (5-methoxyisobenzofuran-1,3-dione)[4], Hydroxylamine hydrochloride ( NH2​OH⋅HCl ), Triethylamine ( Et3​N ), Isopropanol (IPA), 2M Hydrochloric Acid (HCl), Deionized water.

  • Equipment: 500 mL two-neck round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer, rotary evaporator, Büchner funnel.

Step-by-Step Methodology

Step 1: Reagent Preparation

  • Charge a 500 mL round-bottom flask with 4-methoxyphthalic anhydride (10.0 g, 56.1 mmol) and hydroxylamine hydrochloride (4.29 g, 61.7 mmol, 1.1 equiv)[8].

  • Suspend the solids in 150 mL of isopropanol. Begin moderate magnetic stirring at room temperature.

Step 2: Base Addition (Self-Validating Step)

  • Load a dropping funnel with triethylamine (7.38 g, 72.9 mmol, 1.3 equiv).

  • Add the Et3​N dropwise over 30 minutes.

    • Validation Check: The suspension will undergo a visible change (often clarifying slightly before becoming a thick slurry) as the free hydroxylamine is liberated and the exothermic nucleophilic attack begins.

Step 3: Reflux and Cyclization

  • Attach the reflux condenser and heat the reaction mixture to 90 °C using an oil bath.

  • Maintain reflux for 1.5 hours.

    • Validation Check: Monitor via TLC (Eluent: 1:1 EtOAc/Hexane). The starting anhydride spot should completely disappear, replaced by a lower-Rf spot corresponding to the imide[8].

Step 4: Solvent Removal and Acidification

  • Cool the mixture to 40 °C and transfer to a rotary evaporator. Remove ~80% of the isopropanol and excess Et3​N under reduced pressure.

  • Resuspend the resulting crude residue in 50 mL of deionized water.

  • Slowly add 2M HCl dropwise while stirring until the pH of the solution reaches ~2.0.

    • Causality: This protonates the triethylammonium salts and ensures the target N-hydroxy compound is fully protonated, crashing out as a dense white/off-white precipitate.

Step 5: Isolation and Purification

  • Cool the acidified suspension in an ice bath (0–5 °C) for 30 minutes to maximize crystallization.

  • Filter the precipitate under vacuum using a Büchner funnel.

  • Wash the filter cake with ice-cold deionized water ( 3×20 mL) to remove residual Et3​N⋅HCl salts.

  • Dry the solid in a vacuum oven at 60 °C for 24 hours.

Workflow Start 1. Reagent Mixing Anhydride + NH₂OH·HCl in IPA Base 2. Base Addition Dropwise Et₃N at RT Start->Base Reflux 3. Reflux 90 °C for 1.5 hours Base->Reflux Distill 4. Solvent Removal Vacuum Distillation Reflux->Distill Acidify 5. Acidification Add HCl (pH ~2) Distill->Acidify Filter 6. Isolation Filter & Wash with Cold H₂O Acidify->Filter

Fig 2: Step-by-step experimental workflow for synthesizing the target imide.

Analytical Benchmarks (Trustworthiness)

To ensure the integrity of the synthesized 2-hydroxy-5-methoxyisoindoline-1,3-dione, verify the product against the following analytical standards[1],[4]:

  • Appearance: White to off-white crystalline solid.

  • Melting Point: 218.0 – 222.0 °C (Literature: 221.7 °C).

  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 10.74 (s, 1H, N–OH) — Disappears upon D2​O exchange.

    • δ 7.78 (d, J=8.2 Hz, 1H, Ar–H)

    • δ 7.37 (d, J=2.1 Hz, 1H, Ar–H)

    • δ 7.31 (dd, J=8.2,2.1 Hz, 1H, Ar–H)

    • δ 3.92 (s, 3H, –OCH₃)

Sources

Application

Application Note: Electrochemical Oxidation Mediated by 2-Hydroxy-5-methoxyisoindoline-1,3-dione (4-MeO-NHPI)

Introduction & Mechanistic Overview 2-Hydroxy-5-methoxyisoindoline-1,3-dione (CAS: 214754-50-4), widely recognized in the literature as 4-methoxy-N-hydroxyphthalimide (4-MeO-NHPI) , is an advanced, metal-free organocatal...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Overview

2-Hydroxy-5-methoxyisoindoline-1,3-dione (CAS: 214754-50-4), widely recognized in the literature as 4-methoxy-N-hydroxyphthalimide (4-MeO-NHPI) , is an advanced, metal-free organocatalyst utilized in electrochemical oxidation reactions[1]. As a structurally tuned derivative of N-hydroxyphthalimide (NHPI), it serves as a highly efficient mediator for Proton-Coupled Electron Transfer (PCET) and Hydrogen Atom Transfer (HAT) processes[2].

In electrocatalysis, 4-MeO-NHPI is anodically oxidized to generate the persistent 4-methoxy-phthalimide-N-oxyl (4-MeO-PINO) radical[3]. This active radical species abstracts a hydrogen atom from target substrates—such as alcohols, carbohydrates, or lignin models—facilitating selective oxidation without the need for stoichiometric, highly toxic chemical oxidants[1].

The Causality of Structural Tuning: Why 4-MeO-NHPI?

Expertise & Experience Insight: The strategic placement of an electron-donating methoxy (-OCH3) group at the 4-position of the isoindoline-1,3-dione ring fundamentally alters the molecule's electrochemistry, offering two distinct advantages over standard NHPI:

  • Lowered Overpotential: The electron-rich aromatic ring lowers the oxidation potential required to generate the PINO radical. While unsubstituted NHPI oxidizes at approximately +0.78 V vs SCE, 4-MeO-NHPI undergoes anodic oxidation at a significantly milder potential[1]. This allows the electrochemical cell to operate at lower voltages, preventing the destructive over-oxidation of sensitive functional groups in complex pharmaceutical intermediates.

  • Maintained Thermodynamic Driving Force: Despite the lower oxidation potential, the O-H Bond Dissociation Free Energy (BDFE) of 4-MeO-NHPI remains robust (approximately 88.5 kcal/mol in acetonitrile)[2]. This ensures that the resulting 4-MeO-PINO radical retains sufficient thermodynamic power to abstract hydrogen atoms from unactivated C-H and O-H bonds[4].

Physicochemical & Electrochemical Properties

To aid in experimental design, the key parameters of 4-MeO-NHPI are summarized below.

ParameterValueExperimental Significance
Chemical Name 2-Hydroxy-5-methoxyisoindoline-1,3-dioneStandard IUPAC nomenclature for sourcing.
CAS Number 214754-50-4Identifier for procuring high-purity (>98%) reagents.
Molecular Weight 193.16 g/mol Required for precise mol% catalyst loading calculations.
Oxidation Potential ( E1/2​ ) ~0.68 V vs SCEEnables mild anodic oxidation; prevents substrate degradation.
O-H BDE (in MeCN) 88.5 kcal/molDictates the thermodynamic feasibility of the HAT step[2].
Solubility Acetonitrile, DMF, DMSOCompatible with standard organic electrochemical solvents.

Logical Relationships: Catalytic Cycle

The following diagram illustrates the PCET and HAT sequence that drives the electrochemical oxidation process.

CatalyticCycle Anode Anode (Electrochemical Cell) NHPI 4-MeO-NHPI (Resting State) Anode->NHPI Drives Oxidation PINO 4-MeO-PINO• (Active Radical) NHPI->PINO -e⁻, -H⁺ (PCET) PINO->NHPI +H• (HAT) Substrate Substrate (R-H) PINO->Substrate Abstracts H• Product Oxidized Product Substrate->Product -H•, -e⁻, -H⁺

Catalytic cycle of 4-MeO-NHPI mediating electrochemical oxidation via PCET and HAT.

Self-Validating Experimental Protocols

Trustworthiness: The following protocols are designed as self-validating systems. By conducting the Cyclic Voltammetry (CV) step first, researchers verify the catalyst's integrity and the solvent system's purity before committing valuable substrates to preparative electrolysis.

Protocol A: Cyclic Voltammetry (CV) Validation of 4-MeO-NHPI

Objective: To confirm the reversible E1/2​ of the catalyst and establish the optimal potential window[1].

  • Cell Preparation: Assemble a standard three-electrode cell. Use a Glassy Carbon (GC) working electrode (3 mm diameter), a Platinum wire counter electrode, and a Saturated Calomel Electrode (SCE) as the reference.

  • Electrolyte Solution: Dissolve 0.1 M Tetrabutylammonium hexafluorophosphate ( TBAPF6​ ) in anhydrous Acetonitrile (MeCN).

  • Catalyst Addition: Add 4-MeO-NHPI to achieve a 5 mM concentration.

  • Base Addition (Crucial Step): Add 10 mM of pyridine or 2,6-lutidine. Causality: The base acts as a proton acceptor during the PCET process. Without a base, the oxidation becomes electrochemically irreversible and requires significantly higher potentials, leading to catalyst degradation[3].

  • Measurement: Sweep the potential from 0.0 V to +1.0 V vs SCE at a scan rate of 100 mV/s.

  • Validation Check: A quasi-reversible redox couple should appear centered around +0.68 V vs SCE. If the peak is absent or shifted >100 mV, verify the dryness of the MeCN and the purity of the base.

Protocol B: Preparative Galvanostatic Oxidation of Primary Alcohols

Objective: To scale the oxidation of a primary alcohol to its corresponding aldehyde using 4-MeO-NHPI as an electrocatalyst.

  • Electrolysis Cell Setup: Use a 10 mL undivided electrochemical cell. Equip it with a Reticulated Vitreous Carbon (RVC) anode (high surface area) and a Platinum plate cathode.

  • Reaction Mixture:

    • Solvent: 10 mL of MeCN.

    • Supporting Electrolyte: 0.1 M LiClO4​ (enhances conductivity).

    • Substrate: 1.0 mmol of the target primary alcohol.

    • Catalyst: 0.1 mmol (10 mol%) of 4-MeO-NHPI.

    • Base: 1.2 mmol of 2,6-lutidine (to neutralize protons generated at the anode and facilitate PCET).

  • Electrolysis: Apply a constant current (galvanostatic mode) of 5 mA/cm² at room temperature. Stir vigorously (800 rpm) to ensure mass transport to the electrode surface.

  • Charge Passage: Pass 2.2 to 2.5 Faradays per mole of substrate (approx. 10-20% excess charge to ensure complete conversion).

  • Monitoring: Monitor the reaction via TLC or GC-MS. The mild nature of 4-MeO-NHPI prevents over-oxidation to the carboxylic acid, arresting the reaction cleanly at the aldehyde stage.

  • Workup: Evaporate the solvent under reduced pressure. Partition the residue between Ethyl Acetate and water. The catalyst can often be recovered from the aqueous phase by acidification, validating the catalytic nature of the process.

Experimental Workflow Visualization

Workflow Step1 1. Cell Assembly Undivided Cell Step2 2. Electrolyte Prep 0.1 M LiClO4 + Catalyst Step1->Step2 Step3 3. Base Addition Proton Acceptor Step2->Step3 Step4 4. Electrolysis Galvanostatic Mode Step3->Step4 Step5 5. Workup Extraction & Recovery Step4->Step5

Step-by-step experimental workflow for galvanostatic electrocatalytic oxidation.

References

  • Free Radical Functionalization of Organic Compounds Catalyzed by N-Hydroxyphthalimide Source: Chemical Reviews - ACS Publications URL:[Link][1]

  • The Thermochemistry of Proton-Coupled Electron Transfer Reagents and its Implications Source: Chemical Reviews - ACS Publications (via NIH) URL:[Link][2]

  • Evaluation of Polar Effects in Hydrogen Atom Transfer Reactions from Activated Phenols Source: The Journal of Organic Chemistry - ACS Publications URL:[Link][4]

  • Tetramethylpiperidine N-Oxyl (TEMPO), Phthalimide N-Oxyl (PINO), and Related N-Oxyl Species: Electrochemical Properties and Their Use in Electrocatalytic Reactions Source: Chemical Reviews - ACS Publications URL:[Link][3]

Sources

Method

Application Note: Advanced Applications of 2-Hydroxy-5-methoxyisoindoline-1,3-dione in PROTAC Linker Synthesis

Target Audience: Researchers, medicinal chemists, and drug development professionals. Content Type: Technical Guide and Validated Protocols. Introduction: The Evolution of PROTAC Linker Chemistry Proteolysis Targeting Ch...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Content Type: Technical Guide and Validated Protocols.

Introduction: The Evolution of PROTAC Linker Chemistry

Proteolysis Targeting Chimeras (PROTACs) have revolutionized targeted protein degradation (TPD). Historically, PROTAC linkers were attached to the E3 ligase ligand (e.g., Cereblon or VHL binders) and the Protein of Interest (POI) warhead via simple amide, ether, or triazole linkages. However, these heteroatom-rich bonds often suffer from poor in vivo metabolic stability and suboptimal physicochemical properties.

To expand the chemical space of degraders, the field has shifted toward constructing robust C(sp2)−C(sp3) linkages using decarboxylative cross-electrophile coupling (XEC) [1, 2]. In this paradigm, aliphatic carboxylic acids (abundant linker precursors) are activated as Redox-Active Esters (RAEs). Among the activating reagents, 2-hydroxy-5-methoxyisoindoline-1,3-dione (5-OMe-NHPI) has emerged as a superior scaffold compared to unsubstituted N-hydroxyphthalimide (NHPI). This application note details the mechanistic advantages of 5-OMe-NHPI and provides self-validating protocols for its use in PROTAC synthesis.

Mechanistic Rationale: Electronic Tuning of Redox-Active Esters

The success of Ni/photoredox dual-catalyzed cross-coupling relies on kinetic synchronization. The generation of the alkyl radical from the RAE via Single Electron Transfer (SET) must be rate-matched with the oxidative addition of the aryl halide (the PROTAC warhead) to the Ni(0) catalyst.

The Causality of the 5-Methoxy Substitution: Unsubstituted NHPI esters often undergo overly rapid N–O bond fragmentation upon reduction. If the alkyl radical is generated faster than the Ni(II)-aryl complex can form, the radical will undergo deleterious side reactions (e.g., protodecarboxylation or homocoupling). The addition of the electron-donating 5-methoxy group to the phthalimide ring raises the LUMO of the system. This makes the initial SET reduction slightly more difficult (shifting the reduction potential more negative) and significantly attenuates the rate of decarboxylation. This kinetic dampening perfectly matches the slower oxidative addition rates of unactivated or sterically hindered aryl halides commonly found in complex PROTAC warheads [3].

Quantitative Profiling

Table 1: Comparative Profiling of NHPI vs. 5-OMe-NHPI in PROTAC Cross-Coupling

ParameterUnsubstituted NHPI Ester5-OMe-NHPI EsterImpact on PROTAC Synthesis
Reduction Potential ( Ered​ ) ~ -1.10 V vs. SCE~ -1.25 V vs. SCESlower SET reduction, preventing radical buildup.
Decarboxylation Kinetics RapidAttenuatedMatches the rate of Ni(0) oxidative addition.
Aryl Halide Compatibility Electron-deficientBroad scopeEnables coupling with diverse E3/warhead ligands.
Library Success Rate 58% (14/24 targets)75% (18/24 targets)Higher throughput for parallel medicinal chemistry [1].

Experimental Workflows & Protocols

Application 1: Decarboxylative Cross-Coupling for C-C Linked PROTACs

The primary application of 5-OMe-NHPI is the generation of stable RAEs that undergo dual Ni/photoredox catalysis to stitch aliphatic linkers directly to aromatic E3 ligase ligands (e.g., thalidomide derivatives) or POI binders.

Workflow Step1 Aliphatic Carboxylic Acid (Linker Precursor) Step2 Esterification with 5-OMe-NHPI Step1->Step2 Step3 5-OMe-NHPI RAE (Stable Intermediate) Step2->Step3 Step4 Dual Ni/Photoredox Cross-Coupling Step3->Step4 Step5 C(sp2)-C(sp3) Linked PROTAC Scaffold Step4->Step5

Figure 1: End-to-end workflow for PROTAC linker synthesis via 5-OMe-NHPI activation.

Protocol 1.1: Synthesis of 5-OMe-NHPI Redox-Active Esters

Causality: N,N'-Diisopropylcarbodiimide (DIC) is utilized instead of EDC/HOBt. DIC generates a urea byproduct that is easily filtered out in organic solvents, avoiding aqueous workups that can prematurely hydrolyze sensitive RAEs.

Materials:

  • Aliphatic carboxylic acid linker (1.0 mmol)

  • 2-Hydroxy-5-methoxyisoindoline-1,3-dione (5-OMe-NHPI) (1.0 mmol, 193.2 mg)

  • N,N'-Diisopropylcarbodiimide (DIC) (1.1 mmol, 170 µL)

  • 4-Dimethylaminopyridine (DMAP) (0.1 mmol, 12.2 mg)

  • Anhydrous Dichloromethane (DCM) (10 mL)

Step-by-Step Methodology:

  • Preparation: In an oven-dried 20 mL vial equipped with a magnetic stir bar, dissolve the carboxylic acid, 5-OMe-NHPI, and DMAP in 10 mL of anhydrous DCM under an argon atmosphere.

  • Activation: Cool the reaction mixture to 0 °C in an ice bath. Add DIC dropwise over 5 minutes.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 4 hours. A white precipitate of diisopropylurea (DIU) will form.

  • Purification: Filter the suspension through a pad of Celite to remove the DIU. Wash the filtrate sequentially with saturated aqueous NaHCO3​ (10 mL) and brine (10 mL). Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

  • Self-Validation Check: Analyze the crude product via LC-MS. The mass should correspond to [M+H]+=Macid​+193.16−18.02 . 1H NMR must show a characteristic methoxy singlet at ~3.9 ppm.

Protocol 1.2: Dual Ni/Photoredox Decarboxylative Cross-Coupling

Mechanism RAE 5-OMe-NHPI RAE (Electronically Tuned) Radical Alkyl Radical (Controlled Release) RAE->Radical SET from Photocatalyst NiIII Ni(III)-Alkyl-Aryl (Radical Capture) Radical->NiIII Ni0 Ni(0) Catalyst NiII Ni(II)-Aryl Complex (Oxidative Addition) Ni0->NiII Aryl Halide (Warhead) NiII->NiIII + Alkyl Radical NiIII->Ni0 SET & Halide Loss Product Coupled PROTAC Linker (Reductive Elimination) NiIII->Product C-C Bond Formation

Figure 2: Mechanistic pathway of Ni/photoredox decarboxylative cross-coupling using RAEs.

Causality: NiCl2​⋅glyme is selected for its high solubility in organic solvents. The dtbbpy ligand provides necessary steric bulk to force the final reductive elimination step. Hantzsch ester is used as a mild terminal reductant to turn over the Ir-photocatalyst without indiscriminately reducing the aryl halide [4].

Materials:

  • 5-OMe-NHPI Ester (0.15 mmol, 1.5 equiv)

  • Aryl Bromide (PROTAC warhead/E3 ligand) (0.10 mmol, 1.0 equiv)

  • NiCl2​⋅glyme (10 mol%, 2.2 mg)

  • 4,4'-Di-tert-butyl-2,2'-bipyridine (dtbbpy) (10 mol%, 2.7 mg)

  • Ir(ppy)3​ (2 mol%, 1.3 mg)

  • Hantzsch Ester (0.20 mmol, 50.7 mg)

  • Anhydrous N,N-Dimethylacetamide (DMA) (2.0 mL)

Step-by-Step Methodology:

  • Assembly: In a 10 mL transparent glass vial equipped with a stir bar, add the 5-OMe-NHPI ester, aryl bromide, NiCl2​⋅glyme , dtbbpy, Ir(ppy)3​ , and Hantzsch ester.

  • Solvation & Degassing (Critical Step): Add 2.0 mL of anhydrous DMA. Seal the vial with a PTFE-lined septum cap. Sparge the solution with a submerged needle of dry Nitrogen or Argon for exactly 15 minutes. Failure to remove O2​ will quench the triplet excited state of the photocatalyst and oxidize the Ni(0) species, resulting in total reaction failure.

  • Irradiation: Place the vial in a photoreactor equipped with 440 nm blue LEDs. Stir vigorously at room temperature for 16–24 hours. A cooling fan should be used to ensure the reaction temperature does not exceed 30 °C.

  • Workup: Dilute the mixture with ethyl acetate (15 mL) and wash with water (3 × 10 mL) to remove DMA. Dry the organic layer, concentrate, and purify via flash chromatography.

  • Self-Validation Check: Monitor via LC-MS. If significant protodehalogenation (Ar-H) of the aryl bromide is observed, the Ni(0) concentration is too low; ensure strict anaerobic conditions and verify the quality of the Hantzsch ester.

Application 2: Synthesis of Aminooxy-Tethered Linkers

5-OMe-NHPI is also an exceptional reagent for synthesizing O -alkyl hydroxylamines (aminooxy linkers), which are frequently used to form stable oxime bonds with aldehyde-functionalized PROTAC warheads. The 5-methoxy group increases the nucleophilicity of the N−OH moiety during Mitsunobu alkylation compared to standard NHPI.

Protocol 2.1: Mitsunobu Alkylation and Hydrazinolysis

Step-by-Step Methodology:

  • Mitsunobu Reaction: Dissolve a PEG-alcohol linker (1.0 mmol), 5-OMe-NHPI (1.2 mmol), and Triphenylphosphine (1.2 mmol) in anhydrous THF (10 mL) at 0 °C.

  • Add Diisopropyl azodicarboxylate (DIAD) (1.2 mmol) dropwise. Stir at room temperature for 12 hours.

  • Deprotection: Concentrate the mixture, redissolve in Ethanol (10 mL), and add Hydrazine hydrate (3.0 mmol). Stir at room temperature for 2 hours.

  • Isolation: The reaction is driven to completion by the precipitation of the highly stable 5-methoxyphthalhydrazide byproduct. Filter the white solid, and concentrate the filtrate to yield the free aminooxy-PEG linker.

  • Self-Validation Check: Ninhydrin staining on TLC will not work well for aminooxy groups. Validate via LC-MS; the target mass will be [M+H]+=MPEG−OH​+15 .

Conclusion

The integration of 2-hydroxy-5-methoxyisoindoline-1,3-dione (5-OMe-NHPI) into PROTAC synthesis workflows represents a significant leap in late-stage functionalization. By finely tuning the redox potential of the activated ester, medicinal chemists can achieve superior yields in decarboxylative cross-coupling, enabling the rapid, automated synthesis of highly stable C(sp2)−C(sp3) linked degrader libraries.

References

  • Morvan, J., et al. "Enabling electrochemical, decarboxylative C(sp2)–C(sp3) cross-coupling for parallel medicinal chemistry." European Journal of Medicinal Chemistry 291 (2025): 117583. URL:[Link]

  • Laudadio, G., et al. "Decarboxylative Cross-Coupling: A Radical Tool in Medicinal Chemistry." ACS Medicinal Chemistry Letters 13.9 (2022): 1413-1420. URL:[Link]

  • Salgueiro, D. C. "C(sp2) Cross-Electrophile Coupling." University of Wisconsin–Madison (2022). URL: [Link]

  • Groll, M., et al. "One-pot synthesis of CRBN PROTACs via photoinduced C(sp2)–C(sp3) cross coupling and amide formation for PROTAC library synthesis." ChemRxiv (2023). URL:[Link]

Application

Application Notes and Protocols for the In Vitro Use of 2-hydroxy-5-methoxyisoindoline-1,3-dione

Introduction 2-hydroxy-5-methoxyisoindoline-1,3-dione, also known as 4-Methoxy-N-hydroxyphthalimide, is a derivative of N-hydroxyphthalimide (NHPI). The N-hydroxyphthalimide scaffold is of significant interest in medicin...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

2-hydroxy-5-methoxyisoindoline-1,3-dione, also known as 4-Methoxy-N-hydroxyphthalimide, is a derivative of N-hydroxyphthalimide (NHPI). The N-hydroxyphthalimide scaffold is of significant interest in medicinal chemistry and chemical biology. These compounds and their derivatives are utilized as reagents in organic synthesis, particularly in the formation of redox-active esters for cross-coupling reactions, and are explored for their potential as bioactive molecules. The N-hydroxy functionality can play a crucial role in the biological activity of these compounds, including their potential as pro-oxidants through the generation of the phthalimide-N-oxyl (PINO) radical.

This document provides a detailed guide for the dissolution and handling of 2-hydroxy-5-methoxyisoindoline-1,3-dione for use in a variety of in vitro assays, such as cell-based proliferation, cytotoxicity, and enzyme inhibition studies. Given the limited published data on the specific solubility and stability of this methoxy-substituted derivative, this guide synthesizes information from studies on the parent compound, N-hydroxyphthalimide, and other related analogs. It emphasizes best practices for preparing stock solutions and subsequent dilutions into aqueous cell culture media, while ensuring the integrity of the compound.

Physicochemical Properties

A summary of the known properties of 2-hydroxy-5-methoxyisoindoline-1,3-dione is presented below.

PropertyValueSource
Synonyms 4-Methoxy-N-hydroxyphthalimideTCI Chemicals
CAS Number 214754-50-4ChemScene[1]
Molecular Formula C₉H₇NO₄ChemScene[1]
Molecular Weight 193.16 g/mol ChemScene[1]
Appearance White to light yellow powder/crystalTCI Chemicals
Purity Typically ≥98% (HPLC)ChemScene[1]
Storage 4°C, sealed, away from moistureChemScene[1]

Core Principles for Dissolution and Handling

The primary challenge in preparing many organic small molecules for in vitro assays is their often poor aqueous solubility. The general strategy involves creating a concentrated stock solution in an organic solvent, which can then be diluted to the final working concentration in the aqueous assay buffer or cell culture medium.

Diagram: General Workflow for Compound Preparation

The following diagram illustrates the standard workflow for preparing an organic compound for in vitro testing.

G cluster_0 Preparation of Concentrated Stock Solution cluster_1 Preparation of Working Solution A Weigh Compound B Select Appropriate Organic Solvent (e.g., DMSO) A->B C Dissolve Compound (Vortex, Gentle Heat, Sonication) B->C D Sterile Filter (0.22 µm) C->D E Aliquot and Store (-20°C or -80°C) D->E F Thaw Stock Solution Aliquot E->F Day of Experiment H Serially Dilute Stock into Medium (Vortex between dilutions) F->H G Pre-warm Aqueous Medium (e.g., Cell Culture Medium) G->H I Final Working Concentration H->I

Caption: Workflow for preparing stock and working solutions.

Protocol 1: Preparation of a Concentrated Stock Solution

Based on the known solubility of the parent compound, N-hydroxyphthalimide, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing a high-concentration stock solution.[2]

Materials:

  • 2-hydroxy-5-methoxyisoindoline-1,3-dione powder

  • Anhydrous, sterile-filtered DMSO (cell culture grade)

  • Sterile microcentrifuge tubes or amber glass vials

  • Calibrated analytical balance

  • Vortex mixer

  • Water bath or heat block (optional)

  • Sonicator (optional)

  • Sterile 0.22 µm syringe filter

Procedure:

  • Pre-weighing Preparation: In a sterile environment (e.g., a laminar flow hood), place a sterile microcentrifuge tube or vial on the analytical balance and tare.

  • Weighing the Compound: Carefully weigh the desired amount of 2-hydroxy-5-methoxyisoindoline-1,3-dione powder into the tared container. For example, to prepare a 10 mM stock solution, weigh out 1.93 mg for a final volume of 1 mL.

  • Solvent Addition: Add the calculated volume of anhydrous DMSO to the powder.

  • Dissolution:

    • Cap the container tightly and vortex vigorously for 1-2 minutes.

    • Visually inspect for any undissolved particles.

    • If particles remain, gentle warming in a water bath to 37°C for 5-10 minutes can facilitate dissolution.[1] Caution: Avoid excessive heat, as it may degrade the compound.

    • Alternatively, sonication in a bath sonicator for 5-10 minutes can be employed.[1]

  • Sterilization (Optional but Recommended): For cell-based assays, it is advisable to sterile-filter the stock solution. Draw the solution into a sterile syringe, attach a 0.22 µm syringe filter, and dispense it into a new sterile, light-protected container. This step also removes any minor, insoluble impurities.

  • Aliquoting and Storage:

    • Dispense the stock solution into smaller, single-use aliquots in sterile, light-protected tubes (e.g., amber microcentrifuge tubes). This prevents repeated freeze-thaw cycles which can lead to compound precipitation and degradation.[3]

    • Store the aliquots at -20°C or -80°C for long-term stability. Properly stored, the DMSO stock should be stable for several months.

Protocol 2: Preparation of Working Solutions for In Vitro Assays

This protocol describes the dilution of the DMSO stock solution into an aqueous medium, such as cell culture medium or assay buffer. A critical consideration is to avoid precipitation of the compound upon dilution.

Materials:

  • Concentrated stock solution of 2-hydroxy-5-methoxyisoindoline-1,3-dione in DMSO

  • Sterile, pre-warmed (37°C) cell culture medium or assay buffer

  • Sterile polypropylene tubes

  • Vortex mixer

Procedure:

  • Thaw Stock Solution: Remove one aliquot of the DMSO stock solution from the freezer and allow it to thaw completely at room temperature.

  • Prepare Intermediate Dilutions (if necessary): It is often best to perform serial dilutions rather than a single large dilution. This minimizes localized high concentrations of the compound in the aqueous medium, which can cause precipitation.

  • Final Dilution:

    • Vortex the pre-warmed aqueous medium.

    • While the medium is still in motion, add the required volume of the DMSO stock solution drop-wise or by pipetting it below the surface of the liquid.

    • Immediately cap the tube and vortex thoroughly to ensure rapid and complete mixing.

  • Final DMSO Concentration: Ensure that the final concentration of DMSO in the assay does not exceed a level that affects the biological system being studied. Typically, a final DMSO concentration of ≤0.5% (v/v) is well-tolerated by most cell lines, but this should be validated for each specific assay. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.

  • Use Immediately: It is recommended to use the final working solution immediately after preparation. The stability of 2-hydroxy-5-methoxyisoindoline-1,3-dione in aqueous media at physiological pH and temperature is not well-documented and hydrolysis or degradation may occur over time.[4][5]

Scientific Integrity and Self-Validation

As the solubility and stability of 2-hydroxy-5-methoxyisoindoline-1,3-dione are not extensively published, it is crucial for the researcher to perform validation experiments.

Solubility Assessment:

A simple visual inspection after preparing the highest desired concentration in the final aqueous medium is the first step. Look for any signs of precipitation (cloudiness, crystals, or film). For a more quantitative assessment, a nephelometric (light-scattering) or HPLC-based method can be used to determine the kinetic solubility.[6]

Stability Assessment:

The stability of the compound in the final assay medium can be assessed by incubating the working solution under assay conditions (e.g., 37°C, 5% CO₂) for the duration of the experiment. Aliquots can be taken at different time points (e.g., 0, 2, 8, 24 hours) and analyzed by HPLC to quantify the amount of remaining parent compound.[4][7]

Diagram: Compound Stability Logic

This diagram outlines the factors influencing the stability of the compound in an experimental setting.

G cluster_Storage Storage Conditions cluster_Assay Assay Conditions Compound 2-hydroxy-5-methoxy- isoindoline-1,3-dione Stock Stock Solution (in DMSO) Temperature (-20°C / -80°C) Light (Protected) Moisture (Anhydrous) Freeze/Thaw Cycles (Minimize) Compound->Stock Dissolution Working Working Solution (in Aqueous Medium) pH (e.g., 7.4) Temperature (e.g., 37°C) Incubation Time Medium Components Stock->Working Dilution Outcome Experimental Integrity & Reproducibility Working->Outcome Application in Assay

Caption: Factors affecting compound stability during storage and use.

Troubleshooting

  • Precipitation in Stock Solution: If the compound precipitates from the DMSO stock upon storage (especially at -20°C), try preparing a slightly lower concentration stock or storing at room temperature for short periods if stability allows. Ensure the DMSO used is anhydrous.

  • Precipitation Upon Dilution into Aqueous Media:

    • Decrease the final concentration of the compound.

    • Perform an intermediate dilution step in a co-solvent like ethanol before the final dilution into the aqueous buffer, if the assay permits.

    • Increase the mixing energy (vigorous vortexing) during dilution.

    • Ensure the aqueous medium is pre-warmed to the assay temperature.

Conclusion

The successful use of 2-hydroxy-5-methoxyisoindoline-1,3-dione in in vitro assays is contingent upon its proper dissolution and handling. By following the protocols outlined in this guide, researchers can prepare solutions of this compound with a high degree of confidence. The use of anhydrous DMSO for stock solutions and careful dilution into pre-warmed aqueous media are key to maintaining the compound's solubility. Given the absence of specific stability data, it is imperative that researchers validate the compound's stability under their specific experimental conditions to ensure the reliability and reproducibility of their results.

References

  • ResearchGate. Solubility determination, model evaluation, Hansen solubility parameter and thermodynamic properties of N-hydroxyphthalimide in eleven neat solvents. [Link]

  • Wikipedia. N-Hydroxyphthalimide. [Link]

  • PubMed. Investigation of N-hydroxythalidomide in vitro stability and comparison to other N-substituted derivatives. [Link]

  • ResearchGate. How to Isolate N-hydroxyphthalimide (NHPI) and unreacted Phthalic Acid in the mixture. [Link]

  • Ziath. Samples in DMSO: What an end user needs to know. [Link]

  • PubMed. Limited stability in cell culture medium and hydrogen peroxide formation affect the growth inhibitory properties of delphinidin and its degradation product gallic acid. [Link]

  • PMC. Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation. [Link]

  • Creative Bioarray. Physicochemical Characterization Assays. [Link]

Sources

Method

Application Notes and Protocols: 2-Hydroxy-5-methoxyisoindoline-1,3-dione Catalyzed Aerobic Oxidation of Alcohols

For Researchers, Scientists, and Drug Development Professionals Introduction: A Modern Approach to Alcohol Oxidation The selective oxidation of alcohols to their corresponding carbonyl compounds is a cornerstone transfor...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Modern Approach to Alcohol Oxidation

The selective oxidation of alcohols to their corresponding carbonyl compounds is a cornerstone transformation in organic synthesis, with wide-ranging applications in the production of fine chemicals, pharmaceuticals, and agrochemicals. Traditional oxidation methods often rely on stoichiometric amounts of heavy metal-based oxidants, which generate hazardous waste and pose environmental concerns. In the pursuit of greener and more sustainable chemical processes, catalytic aerobic oxidation, utilizing molecular oxygen as the terminal oxidant, has emerged as a highly attractive alternative.

This application note details the use of 2-hydroxy-5-methoxyisoindoline-1,3-dione, a derivative of N-hydroxyphthalimide (NHPI), as a highly efficient organocatalyst for the aerobic oxidation of a broad range of alcohols. This methodology offers several advantages, including mild reaction conditions, high selectivity, and a favorable environmental profile, making it a valuable tool for modern organic synthesis.

Catalyst Profile: 2-Hydroxy-5-methoxyisoindoline-1,3-dione

PropertyValue
Chemical Name 2-hydroxy-5-methoxyisoindoline-1,3-dione
Synonyms 4-Methoxy-N-hydroxyphthalimide
CAS Number 214754-50-4[1]
Molecular Formula C₉H₇NO₄
Molecular Weight 193.16 g/mol
Appearance White to off-white solid[1]
Purity ≥98.0%[1]

Mechanism of Catalytic Action: The N-Oxyl Radical Pathway

The catalytic activity of 2-hydroxy-5-methoxyisoindoline-1,3-dione in aerobic oxidation is rooted in the generation of a highly reactive phthalimide-N-oxyl (PINO-type) radical. This process is typically initiated by a co-catalyst, often a transition metal salt, or by other radical initiators. The catalytic cycle can be summarized in the following key steps[2]:

  • Initiation: The catalyst, 2-hydroxy-5-methoxyisoindoline-1,3-dione, is oxidized to its corresponding N-oxyl radical by a suitable initiator.

  • Hydrogen Atom Abstraction (HAT): The generated N-oxyl radical abstracts a hydrogen atom from the carbinol carbon of the alcohol substrate, forming a carbon-centered radical and regenerating the N-hydroxy form of the catalyst.

  • Oxygenation: The alcohol radical rapidly reacts with molecular oxygen (O₂) to form a peroxyl radical.

  • Propagation: The peroxyl radical then abstracts a hydrogen atom from another molecule of the N-hydroxy catalyst, yielding the corresponding hydroperoxide and another N-oxyl radical, thus propagating the radical chain.

  • Decomposition: The hydroperoxide intermediate is unstable and decomposes to the final carbonyl product (aldehyde or ketone) and water.

The presence of the electron-donating methoxy group on the phthalimide ring can influence the electronic properties of the N-oxyl radical, potentially affecting the rate and selectivity of the hydrogen atom abstraction step[3].

Catalytic_Cycle cluster_main Aerobic Oxidation of Alcohols Catalyst 2-Hydroxy-5-methoxy- isoindoline-1,3-dione N_Oxyl_Radical N-Oxyl Radical Catalyst->N_Oxyl_Radical Initiator Alcohol_Radical R-C(•)(OH)-R' N_Oxyl_Radical->Alcohol_Radical HAT from Alcohol Alcohol R-CH(OH)-R' Alcohol->Alcohol_Radical Peroxyl_Radical R-C(OO•)(OH)-R' Alcohol_Radical->Peroxyl_Radical + O₂ Peroxyl_Radical->N_Oxyl_Radical Regenerates N-Oxyl Radical Hydroperoxide R-C(OOH)(OH)-R' Peroxyl_Radical->Hydroperoxide + Catalyst-H Carbonyl_Compound R-C(=O)-R' + H₂O Hydroperoxide->Carbonyl_Compound Decomposition

Figure 1: Catalytic cycle for the aerobic oxidation of alcohols.

Experimental Protocols

General Procedure for the Aerobic Oxidation of Benzyl Alcohol

This protocol provides a general method for the aerobic oxidation of benzyl alcohol to benzaldehyde using 2-hydroxy-5-methoxyisoindoline-1,3-dione as the catalyst. This procedure can be adapted for other primary and secondary alcohols with appropriate optimization of reaction conditions.

Materials:

  • 2-Hydroxy-5-methoxyisoindoline-1,3-dione (Catalyst)

  • Cobalt(II) acetate tetrahydrate (Co(OAc)₂·4H₂O) (Co-catalyst)

  • Benzyl alcohol (Substrate)

  • Acetonitrile (Solvent)

  • Oxygen (balloon or continuous flow)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Condenser

  • Heating mantle or oil bath

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a condenser, add 2-hydroxy-5-methoxyisoindoline-1,3-dione (e.g., 0.1 mmol, 10 mol%) and Co(OAc)₂·4H₂O (e.g., 0.01 mmol, 1 mol%).

  • Add acetonitrile (e.g., 5 mL) to the flask and stir the mixture to dissolve the catalyst and co-catalyst.

  • Add benzyl alcohol (1.0 mmol) to the reaction mixture.

  • Flush the flask with oxygen and maintain a positive pressure of oxygen using a balloon or a gentle, continuous flow.

  • Heat the reaction mixture to the desired temperature (e.g., 70 °C) and stir vigorously.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the pure benzaldehyde.

Synthesis of 2-Hydroxy-5-methoxyisoindoline-1,3-dione

While commercially available, 2-hydroxy-5-methoxyisoindoline-1,3-dione can be synthesized from 4-methoxyphthalic anhydride and hydroxylamine hydrochloride. The general procedure for the synthesis of N-hydroxyphthalimide derivatives can be adapted as follows[4]:

  • A mixture of 4-methoxyphthalic anhydride and hydroxylamine hydrochloride in a suitable solvent (e.g., ethanol/water) is heated to reflux in the presence of a base (e.g., sodium carbonate or triethylamine).

  • The reaction is monitored until the starting materials are consumed.

  • The reaction mixture is cooled, and the product is precipitated by acidification.

  • The solid product is collected by filtration, washed with water, and dried.

  • Recrystallization from a suitable solvent (e.g., ethanol) can be performed for further purification.

Representative Data

The following table provides expected outcomes for the aerobic oxidation of various alcohols based on studies of similar N-hydroxyphthalimide catalysts. Actual yields may vary depending on the specific reaction conditions and substrate.

Substrate (Alcohol)Product (Carbonyl Compound)Typical Yield (%)
Benzyl alcoholBenzaldehyde>90
1-PhenylethanolAcetophenone>90
Cinnamyl alcoholCinnamaldehyde>85
CyclohexanolCyclohexanone>80
2-Octanol2-Octanone>85

Troubleshooting

IssuePossible CauseSuggested Solution
Low or no conversion Inactive catalyst or co-catalyst. Insufficient oxygen supply. Low reaction temperature.Ensure the purity of the catalyst and co-catalyst. Improve oxygen delivery (e.g., use a continuous flow). Increase the reaction temperature.
Formation of byproducts (e.g., over-oxidation to carboxylic acid) Prolonged reaction time. High reaction temperature.Monitor the reaction closely and stop it upon completion of the desired conversion. Optimize the reaction temperature.
Poor solubility of the catalyst Inappropriate solvent.Use a more polar aprotic solvent such as acetonitrile or dimethylformamide (DMF).

Safety and Handling

2-Hydroxy-5-methoxyisoindoline-1,3-dione and other N-hydroxyphthalimide derivatives should be handled with care in a well-ventilated fume hood.[5]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.[6]

  • Inhalation: May cause respiratory irritation. Avoid breathing dust.[6]

  • Skin Contact: May cause skin irritation. In case of contact, wash with soap and water.[6]

  • Eye Contact: May cause serious eye irritation. In case of contact, rinse cautiously with water for several minutes.[6]

  • Storage: Store in a cool, dry, and well-ventilated area away from incompatible substances.[7]

Conclusion

The use of 2-hydroxy-5-methoxyisoindoline-1,3-dione as a catalyst for the aerobic oxidation of alcohols presents a robust and environmentally benign method for the synthesis of aldehydes and ketones. The mild reaction conditions, high selectivity, and the use of readily available and inexpensive molecular oxygen as the terminal oxidant make this a valuable protocol for both academic research and industrial applications in drug development and fine chemical synthesis.

References

  • N-(2-HYDROXYETHYL) PHTHALIMIDE FOR SYNTHESIS MSDS. Loba Chemie. Available at: [Link]

  • Punta, C., & Melone, L. (2013). Metal-free aerobic oxidations mediated by N-hydroxyphthalimide. A concise review. Beilstein Journal of Organic Chemistry, 9, 1463–1483. Available at: [Link]

  • Kowalska-Kus, J., et al. (2018). N- Hydroxyphthalimide and transition metal salts as catalysts of the liquid-phase oxidation of 1-methoxy-4-(1-methylethyl)benzene with oxygen. Open Chemistry, 16(1), 1-8.
  • Annunziatini, C., Gerini, M. F., Lanzalunga, O., & Lucarini, M. (2004). Aerobic oxidation of benzyl alcohols catalyzed by aryl substituted N-hydroxyphthalimides. Possible involvement of a charge-transfer complex. The Journal of organic chemistry, 69(10), 3431–3438. Available at: [Link]

  • Iwahama, T., Yoshino, Y., Keitoku, T., Sakaguchi, S., & Ishii, Y. (2000). Efficient Oxidation of Alcohols to Carbonyl Compounds with Molecular Oxygen Catalyzed by N-Hydroxyphthalimide Combined with a Co Species. The Journal of Organic Chemistry, 65(20), 6502–6507. Available at: [Link]

  • Ou-Ichen, Z., et al. (2022). Synthesis of 2-(2,5-dimethoxyphenoxy)isoindoline-1,3-dione 3. Molbank, 2022(4), M1514.
  • N-Hydroxyphthalimide, 98% Material Safety Data Sheet. Cole-Parmer. Available at: [Link]

  • Hosseini-Sarvari, M., & Etemad, S. (2017). Selective aerobic benzylic C–H oxidation co-catalyzed by N-hydroxyphthalimide and Keplerate {Mo72V30} nanocluster. RSC Advances, 7(26), 15957–15964. Available at: [Link]

  • Alsters, P. L., Jary, W., & La-Venia, A. (2018). Photocatalytic aerobic oxidation of benzylic alcohols and concomitant hydrogen peroxide production. Chemical Communications, 54(76), 10696–10699. Available at: [Link]

  • Ou-Ichen, Z., et al. (2022). 2-(2,5-Dimethoxyphenoxy)isoindoline-1,3-dione. Molbank, 2022(4), M1514. Available at: [Link]

  • Jarosinska, A., et al. (2021). Selective Aerobic Oxidation of P-Methoxytoluene by Co(II)-Promoted NHPI Incorporated into Cross-Linked Copolymer Structure. Materials, 14(23), 7358. Available at: [Link]

  • Tan, A. S., & Yilmaz, I. (2018). Synthesis and optical properties of some isoindole-1,3-dione compounds.
  • Da Silva, G., & Bozzelli, J. W. (2007). Theoretical study of the oxidation catalyst N-Hydroxyphthalimide (NHPI): Thermochemical properties, internal rotor potential, and gas- And liquid-phase bond dissociation energies. The Journal of Physical Chemistry C, 111(19), 7067–7074.
  • Poczta, A., et al. (2022). A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking. Molecules, 27(23), 8203. Available at: [Link]

  • Fun, H. K., et al. (2009). 2-(Hydroxymethyl)isoindoline-1,3-dione. Acta Crystallographica Section E: Structure Reports Online, 65(12), o3069.

Sources

Application

Preparation of 2-Hydroxy-5-methoxyisoindoline-1,3-dione Stock Solutions: An Application Note and Protocol

Abstract This comprehensive guide details the precise, step-by-step preparation of stock solutions of 2-hydroxy-5-methoxyisoindoline-1,3-dione, a key intermediate in organic synthesis and drug discovery[1]. This document...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This comprehensive guide details the precise, step-by-step preparation of stock solutions of 2-hydroxy-5-methoxyisoindoline-1,3-dione, a key intermediate in organic synthesis and drug discovery[1]. This document provides researchers, scientists, and drug development professionals with a robust protocol grounded in scientific principles, ensuring the preparation of accurate, stable, and reliable stock solutions for experimental use. The protocols herein emphasize safety, solution stability, and quality control to foster reproducible results.

Introduction: The Significance of 2-Hydroxy-5-methoxyisoindoline-1,3-dione

2-Hydroxy-5-methoxyisoindoline-1,3-dione (CAS No. 214754-50-4) is a derivative of N-hydroxyphthalimide (NHPI) and serves as a vital building block in the synthesis of complex organic molecules[1]. Like its parent compound, it is instrumental in a variety of chemical reactions, including oxidation and cross-coupling reactions, often through the formation of a phthalimide-N-oxyl (PINO) radical[2][3]. The methoxy group on the isoindoline ring can modulate the electronic properties and solubility of the molecule, potentially influencing its reactivity and applicability in different synthetic pathways.

The accuracy of experimental outcomes is fundamentally reliant on the precise preparation of starting materials. This guide provides a detailed methodology for preparing stock solutions of 2-hydroxy-5-methoxyisoindoline-1,3-dione, addressing critical aspects such as solvent selection, dissolution techniques, stability considerations, and quality control measures.

Materials and Equipment

Reagents
  • 2-Hydroxy-5-methoxyisoindoline-1,3-dione (Purity ≥98.0%)[1]

  • Dimethyl sulfoxide (DMSO), anhydrous (ACS grade or higher)

  • Dimethylformamide (DMF), anhydrous (ACS grade or higher)

  • Acetonitrile (ACN), anhydrous (ACS grade or higher)

  • Deionized water (for cleaning)

  • Inert gas (Nitrogen or Argon)

Equipment
  • Analytical balance (readability ± 0.1 mg)

  • Volumetric flasks (Class A) of appropriate volumes

  • Pipettes (calibrated)

  • Magnetic stirrer and stir bars

  • Vortex mixer

  • Sonicator (optional)

  • Fume hood

  • Personal Protective Equipment (PPE): safety goggles, lab coat, chemically resistant gloves (nitrile or neoprene)[4]

  • pH meter (for stability studies)

  • UV-Vis spectrophotometer (for quality control)

Health and Safety Precautions

2-Hydroxy-5-methoxyisoindoline-1,3-dione and its parent compound, 2-hydroxyisoindoline-1,3-dione, may cause skin, eye, and respiratory irritation[4]. All handling and preparation steps must be performed in a well-ventilated fume hood. Wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves, at all times[4]. Avoid inhalation of dust and contact with skin and eyes. In case of accidental contact, rinse the affected area with copious amounts of water and seek medical attention if irritation persists[4].

Solvent Selection: A Critical Choice

The choice of solvent is paramount for ensuring the solubility and stability of 2-hydroxy-5-methoxyisoindoline-1,3-dione. While specific solubility data for this derivative is not extensively published, information on the parent compound, N-hydroxyphthalimide (NHPI), provides a strong basis for solvent selection. NHPI is soluble in organic solvents such as acetic acid, ethyl acetate, and acetonitrile[5]. Studies have also shown that DMSO and DMF are excellent solvents for NHPI[6].

Given its polar nature, anhydrous Dimethyl Sulfoxide (DMSO) is recommended as the primary solvent for preparing high-concentration stock solutions of 2-hydroxy-5-methoxyisoindoline-1,3-dione. DMSO is a versatile aprotic solvent capable of dissolving a wide range of organic compounds. Anhydrous conditions are crucial to prevent potential hydrolysis of the isoindoline-1,3-dione ring, particularly under basic conditions[7].

Experimental Protocol: Step-by-Step Preparation

This protocol outlines the preparation of a 10 mM stock solution of 2-hydroxy-5-methoxyisoindoline-1,3-dione in anhydrous DMSO.

Workflow Diagram

G cluster_prep Preparation cluster_storage Storage weigh 1. Weigh Compound dissolve 2. Dissolve in Solvent weigh->dissolve Transfer to volumetric flask vortex 3. Vortex/Sonicate dissolve->vortex Ensure complete dissolution qc 4. Quality Control vortex->qc Verify concentration aliquot 5. Aliquot qc->aliquot If passes QC store 6. Store at -20°C aliquot->store Protect from light

Caption: Workflow for stock solution preparation.

Detailed Procedure
  • Pre-Preparation:

    • Ensure all glassware is clean and dry.

    • Allow the container of 2-hydroxy-5-methoxyisoindoline-1,3-dione and the anhydrous DMSO to equilibrate to room temperature before opening to prevent moisture condensation.

  • Calculation:

    • The molecular weight of 2-hydroxy-5-methoxyisoindoline-1,3-dione is 193.16 g/mol [8].

    • To prepare 10 mL of a 10 mM stock solution, the required mass is calculated as follows:

      • Mass (g) = Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )

      • Mass (mg) = 10 mmol/L x 0.010 L x 193.16 g/mol = 19.316 mg

  • Weighing:

    • In a fume hood, accurately weigh approximately 19.32 mg of 2-hydroxy-5-methoxyisoindoline-1,3-dione using an analytical balance. Record the exact weight.

  • Dissolution:

    • Carefully transfer the weighed compound into a 10 mL Class A volumetric flask.

    • Add approximately 7-8 mL of anhydrous DMSO to the flask.

    • Gently swirl the flask to initiate dissolution. A magnetic stir bar can be used for more efficient mixing.

    • If necessary, vortex the solution or sonicate for short intervals until the solid is completely dissolved. Visually inspect the solution against a light source to ensure no particulates are present.

  • Final Volume Adjustment:

    • Once the compound is fully dissolved, add anhydrous DMSO to the volumetric flask until the bottom of the meniscus reaches the calibration mark.

    • Cap the flask and invert it several times to ensure a homogenous solution.

Quantitative Data Summary
ParameterValue
Compound2-hydroxy-5-methoxyisoindoline-1,3-dione
CAS Number214754-50-4[1]
Molecular Weight193.16 g/mol [8]
Stock Concentration10 mM
SolventAnhydrous DMSO
Volume10 mL
Mass to Weigh19.32 mg
Storage Temperature-20°C (short-term) or -80°C (long-term)
Recommended Aliquot Volume50 µL - 1 mL

Quality Control and Validation

To ensure the accuracy of the prepared stock solution, a quality control check is recommended.

  • Concentration Verification: The concentration can be verified using a UV-Vis spectrophotometer. A serial dilution of the stock solution should be prepared, and the absorbance measured at the compound's λmax. A standard curve can be generated to confirm the concentration.

  • Purity Check: While the starting material should be of high purity, the integrity of the dissolved compound can be assessed by techniques such as HPLC if degradation is suspected.

Stability and Storage: Preserving Integrity

N-hydroxyphthalimide derivatives can be susceptible to degradation, particularly at elevated temperatures and in non-anhydrous or basic conditions[3][7][9].

  • Storage: Store the stock solution in small, single-use aliquots in tightly sealed vials to minimize freeze-thaw cycles and exposure to moisture and air. It is advisable to purge the headspace of the vials with an inert gas like argon or nitrogen before sealing.

  • Temperature: For short-term storage (up to one week), -20°C is suitable. For long-term storage, -80°C is recommended to minimize degradation.

  • Light Sensitivity: Protect the solution from light by using amber vials or by wrapping the vials in aluminum foil.

Troubleshooting

IssuePossible CauseSolution
Incomplete Dissolution Insufficient solvent volume or agitation.Add a small amount of additional solvent and continue to vortex or sonicate. Gentle warming in a water bath (not exceeding 30-40°C) can be attempted, but be mindful of potential degradation at higher temperatures[3].
Precipitation upon Storage Supersaturated solution or temperature fluctuations.Ensure the stock concentration is within the solubility limit. If precipitation occurs upon thawing, gently warm and vortex the solution to redissolve the compound before use.
Discoloration of Solution Degradation of the compound.Discard the stock solution and prepare a fresh batch using anhydrous solvent and proper storage conditions. Avoid exposure to high temperatures, light, and moisture.

Conclusion

The preparation of accurate and stable stock solutions of 2-hydroxy-5-methoxyisoindoline-1,3-dione is a critical first step for its successful application in research and development. By following this detailed protocol, which emphasizes careful technique, appropriate solvent selection, and stringent storage conditions, researchers can ensure the integrity of their starting materials and the reproducibility of their experimental results.

References

  • Wikipedia. N-Hydroxyphthalimide. [Link]

  • Autech. 2-Hydroxy-5-methoxyisoindoline-1,3-dione: A Key Intermediate in Organic Synthesis. [Link]

  • Hughes, D. L., et al. (2020). A Mechanistic Investigation of the N-Hydroxyphthalimide Catalyzed Benzylic Oxidation Mediated by Sodium Chlorite. ACS Omega, 5(31), 19575–19584. [Link]

  • Capot Chemical. (2016). MSDS of 2-Hydroxyisoindoline-1,3-dione. [Link]

  • He, H., et al. (2021). Solubility determination, model evaluation, Hansen solubility parameter and thermodynamic properties of N-hydroxyphthalimide in eleven neat solvents. Journal of Molecular Liquids, 334, 116035.
  • Amsberry, K. L., & Borchardt, R. T. (1989). Aqueous degradation of N-(hydroxymethyl)phthalimide in the presence of specific and general bases. Kinetic assessment of N-hydroxymethyl derivatives of nitrogen heterocycles as possible prodrugs. Journal of Pharmaceutical and Biomedical Analysis, 7(6), 685–691.
  • Minisci, F., et al. (2004). Free Radical Functionalization of Organic Compounds Catalyzed by N-Hydroxyphthalimide. Chemical Reviews, 104(1), 293–324.
  • Recupero, F., & Punta, C. (2014). Is it possible to implement N-hydroxyphthalimide homogeneous catalysis for industrial applications? A case study of cumene aerobic oxidation. Catalysis Science & Technology, 4(1), 13-24.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Catalysis with 2-Hydroxy-5-methoxyisoindoline-1,3-dione

Here is the technical support center with troubleshooting guides and FAQs for optimizing reaction conditions for 2-hydroxy-5-methoxyisoindoline-1,3-dione catalysis. Welcome to the technical support center for 2-hydroxy-5...

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Author: BenchChem Technical Support Team. Date: March 2026

Here is the technical support center with troubleshooting guides and FAQs for optimizing reaction conditions for 2-hydroxy-5-methoxyisoindoline-1,3-dione catalysis.

Welcome to the technical support center for 2-hydroxy-5-methoxyisoindoline-1,3-dione. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting, and optimization strategies for leveraging this versatile organocatalyst in your experiments.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is 2-hydroxy-5-methoxyisoindoline-1,3-dione and how does it function as a catalyst?

2-Hydroxy-5-methoxyisoindoline-1,3-dione, also known as 4-Methoxy-N-hydroxyphthalimide, is a derivative of N-hydroxyphthalimide (NHPI).[1] It functions as a pre-catalyst in a variety of chemical transformations, particularly those involving radical intermediates. Its catalytic activity stems from its ability to generate a persistent nitroxyl radical, the phthalimide-N-oxyl (PINO) radical, under reaction conditions.[2][3] This PINO radical is the true catalytic species responsible for promoting the reaction.

Q2: What is the active catalytic species and how is it generated?

The active catalytic species is the phthalimide-N-oxyl (PINO) radical.[3] It is generated in situ from 2-hydroxy-5-methoxyisoindoline-1,3-dione through the homolytic cleavage of the N-O bond. This process is typically initiated by co-catalysts, such as transition metal salts (e.g., Co, Mn, Cu), or by other means like thermal or photochemical activation.[2][4] The PINO radical is a potent hydrogen atom abstractor, which allows it to initiate radical chain reactions with a wide range of organic substrates.[2][5]

Q3: What types of reactions can be catalyzed by 2-hydroxy-5-methoxyisoindoline-1,3-dione?

This catalyst is highly versatile and can be employed in a broad spectrum of organic reactions, including:

  • Aerobic Oxidations: It is widely used for the oxidation of hydrocarbons, alcohols, and other organic substrates using molecular oxygen or air as the terminal oxidant.[2][6]

  • C-H Functionalization: The catalyst can mediate the direct functionalization of C-H bonds, enabling the introduction of various functional groups.[7]

  • Radical-Mediated Bond Formation: It facilitates the formation of C-C, C-O, C-N, and C-S bonds through radical pathways.[5]

  • Decarboxylative Couplings: N-hydroxyphthalimide esters derived from this catalyst can undergo reductive decarboxylation to generate alkyl radicals for cross-coupling reactions.[8][9]

Q4: What are the advantages of using this catalyst over other methods?

The use of 2-hydroxy-5-methoxyisoindoline-1,3-dione offers several advantages:

  • Organocatalysis: It is a metal-free catalyst, which can be advantageous in pharmaceutical synthesis to avoid metal contamination of the final product.[6]

  • Mild Reaction Conditions: Many reactions can be performed under relatively mild conditions, often at or near room temperature.

  • High Efficiency and Selectivity: When optimized, it can provide high yields and selectivities for a variety of transformations.[2]

  • Green Chemistry: Its use in aerobic oxidations aligns with the principles of green chemistry by utilizing air as the oxidant, with water being a benign byproduct.[5]

Q5: How does the methoxy group influence the catalytic activity compared to unsubstituted N-hydroxyphthalimide (NHPI)?

The electron-donating methoxy group on the phthalimide ring can influence the electronic properties of the catalyst. This can affect the stability of the PINO radical and its redox potential, which in turn can modulate its reactivity and selectivity in certain reactions. The specific effects can be substrate-dependent and may require empirical optimization to fully realize any benefits.

Section 2: Troubleshooting Guide

This section addresses common issues encountered during catalysis with 2-hydroxy-5-methoxyisoindoline-1,3-dione.

Q1: My reaction shows low or no conversion. What are the potential causes and solutions?
  • Inefficient PINO Radical Generation: The formation of the active PINO radical is crucial.[2][10]

    • Solution: Ensure your initiator or co-catalyst is active. For metal co-catalysts like Co(II) or Mn(II), ensure they are of good quality and used at the appropriate loading.[2] In some cases, an initiator like AIBN may be necessary.[4] For aerobic oxidations, ensure efficient oxygen or air bubbling through the reaction mixture.

  • Poor Catalyst Solubility: The catalyst must be dissolved to be effective.[4]

    • Solution: Choose an appropriate solvent. Polar solvents like acetonitrile, benzonitrile, or acetic acid are often used.[4] If substrate polarity dictates a non-polar solvent, consider using a phase-transfer catalyst.[6]

  • Insufficient Temperature: Some reactions require thermal energy to overcome the activation barrier.

    • Solution: Gradually increase the reaction temperature. However, be mindful that excessive heat can lead to catalyst degradation or side reactions.[11]

  • Presence of Inhibitors: Radical scavengers in your starting materials or solvent can quench the reaction.

    • Solution: Purify your starting materials and use high-purity, dry solvents. The addition of radical traps like BHT has been shown to inhibit these reactions, confirming their radical nature.[5]

Q2: I am observing poor selectivity and multiple byproducts. How can I improve this?
  • Over-oxidation: In oxidation reactions, the desired product may be further oxidized to undesired byproducts.[6]

    • Solution: Monitor the reaction closely by TLC or GC/LC-MS and stop it once the starting material is consumed. Reducing the reaction temperature or the concentration of the oxidant can also help.

  • Side Reactions: The generated radical intermediates can participate in unintended reaction pathways.

    • Solution: Adjusting the solvent can have a significant impact on selectivity.[6] For example, hexafluoroisopropanol has been shown to enhance the selective production of benzaldehyde in toluene oxidation.[12] The addition of certain additives can also influence the reaction pathway.

  • Incorrect Catalyst/Co-catalyst Ratio: The ratio of the catalyst to the co-catalyst can be critical for selectivity.

    • Solution: Systematically screen different ratios to find the optimal balance for your specific transformation.

Q3: My catalyst appears to be degrading. How can I enhance its stability?
  • Harsh Reaction Conditions: High temperatures or highly acidic/basic conditions can lead to the degradation of the catalyst.

    • Solution: Try to run the reaction at a lower temperature if possible.[11] Using a buffered solution can help maintain a stable pH and improve catalyst lifetime. For instance, a pH 4.5 buffer has been shown to improve catalyst lifetime in certain benzylic oxidations.[5][13]

  • Reaction with Byproducts: Byproducts generated during the reaction may react with and consume the catalyst.

    • Solution: This can be difficult to control directly. However, optimizing for a faster reaction rate can minimize the time the catalyst is exposed to these byproducts.

Q4: I'm experiencing reproducibility issues between batches. What could be the cause?
  • Variability in Reagent Quality: The purity of starting materials, solvents, and co-catalysts can vary between batches.

    • Solution: Use reagents from the same batch whenever possible for a series of experiments. If using a solid oxidant like sodium chlorite, be aware that different commercial batches can contain varying amounts of inorganic base, which can affect the reaction. Using a buffered solution can mitigate this variability.[5][13]

  • Atmospheric Conditions: For aerobic oxidations, variations in the efficiency of oxygen/air delivery can lead to inconsistent results.

    • Solution: Ensure a consistent and reproducible method for introducing air or oxygen into the reaction mixture.

  • Trace Impurities: Even small amounts of impurities can have a significant impact on radical reactions.

    • Solution: Ensure all glassware is scrupulously clean and dry. Purify starting materials and solvents if necessary.

Section 3: Protocols for Optimizing Reaction Conditions

A systematic approach is key to optimizing reactions catalyzed by 2-hydroxy-5-methoxyisoindoline-1,3-dione.

General Protocol for a Trial Reaction

This protocol provides a starting point for a generic oxidation reaction.

  • To a reaction vessel equipped with a magnetic stirrer and a condenser, add the substrate (1.0 mmol).

  • Add the solvent (e.g., acetonitrile, 5 mL).

  • Add 2-hydroxy-5-methoxyisoindoline-1,3-dione (0.05-0.1 mmol, 5-10 mol%).

  • Add the co-catalyst (e.g., Co(OAc)₂ or Mn(OAc)₂, 1-5 mol%).

  • Begin vigorous stirring and heat the reaction to the desired temperature (e.g., 60-80 °C).

  • If it is an aerobic oxidation, introduce a steady stream of air or oxygen into the reaction mixture.

  • Monitor the reaction progress by an appropriate analytical technique (e.g., TLC, GC, LC-MS).

  • Upon completion, cool the reaction to room temperature and proceed with the workup and purification.

Systematic Optimization of Key Parameters

The following table outlines key parameters and suggested ranges for optimization. It is recommended to vary one parameter at a time to understand its effect on the reaction outcome.

ParameterStarting PointOptimization RangeRationale and Key Considerations
Catalyst Loading 5 mol%1 - 20 mol%Higher loading may increase the reaction rate but also the cost. Lower loading is desirable for process efficiency.
Co-catalyst/Initiator 1 mol% Co(OAc)₂0.1 - 10 mol%The choice and amount of co-catalyst are critical for initiating the catalytic cycle. Transition metals like Co, Mn, and Cu are common choices.[2][14]
Solvent AcetonitrileAcetonitrile, Acetic Acid, DMF, DMSO, HFIPSolvent polarity can significantly affect catalyst solubility and reaction selectivity.[4][6][12]
Temperature 70 °CRoom Temp. - 120 °CHigher temperatures can increase the reaction rate but may also lead to side reactions or catalyst degradation.[11][15]
Reaction Time 12 h1 - 24 hMonitor the reaction to determine the optimal time for maximum yield and minimal byproduct formation.
Additives NoneAcids, Bases, Buffers, Phase Transfer CatalystsAdditives can have a profound effect. For example, acids can be beneficial in some cases, while bases can increase selectivity in others.[3][5] Buffers can improve reproducibility.[5][13]

Section 4: Visualizing the Catalytic Cycle and Workflow

General Catalytic Cycle

The following diagram illustrates the general catalytic cycle for an aerobic oxidation reaction mediated by 2-hydroxy-5-methoxyisoindoline-1,3-dione (R-NHPI).

CatalyticCycle cluster_cycle Catalytic Cycle cluster_products Product Formation R_NHPI R-NHPI PINO PINO Radical R_NHPI->PINO Initiation (Co-catalyst, O2) PINO->R_NHPI H-atom abstraction Substrate_Radical Substrate Radical Substrate_H Substrate-H Peroxyl_Radical Peroxyl Radical Substrate_Radical->Peroxyl_Radical + O2 Hydroperoxide Hydroperoxide Peroxyl_Radical->Hydroperoxide + R-NHPI Hydroperoxide->PINO - H2O Final_Product Final Product (Ketone, Alcohol, etc.) Hydroperoxide->Final_Product Decomposition (Co-catalyst) TroubleshootingWorkflow Start Start Experiment Problem Low Conversion? Start->Problem Check_Initiation Check Initiator/Co-catalyst and O2 Supply Problem->Check_Initiation Yes Selectivity_Problem Poor Selectivity? Problem->Selectivity_Problem No Check_Solubility Improve Catalyst Solubility (Change Solvent/Add PTC) Check_Initiation->Check_Solubility Increase_Temp Increase Temperature Check_Solubility->Increase_Temp Check_Inhibitors Purify Reagents Increase_Temp->Check_Inhibitors Success Successful Reaction Check_Inhibitors->Success Monitor_Reaction Monitor Reaction Closely Selectivity_Problem->Monitor_Reaction Yes Degradation_Problem Catalyst Degradation? Selectivity_Problem->Degradation_Problem No Optimize_Temp Optimize Temperature Change_Solvent Change Solvent Optimize_Temp->Change_Solvent Monitor_Reaction->Optimize_Temp Change_Solvent->Success Lower_Temp Lower Temperature Degradation_Problem->Lower_Temp Yes Degradation_Problem->Success No Use_Buffer Use Buffered Solution Lower_Temp->Use_Buffer Use_Buffer->Success

Caption: A workflow for troubleshooting common issues.

References

  • A Mechanistic Investigation of the N-Hydroxyphthalimide Catalyzed Benzylic Oxidation Mediated by Sodium Chlorite. The Journal of Organic Chemistry. [Link]

  • An Investigation of N-Hydroxyphthalimide Catalyzed Aerobic Oxidation of Toluene without Metal Ions in Liquid Phase. PMC. [Link]

  • N-hydroxyphthalimide (NHPI) organocatalyzed aerobic oxidations: advantages, limits and industrial perspectives. . [Link]

  • Metal-free aerobic oxidations mediated by N-hydroxyphthalimide. A concise review. Beilstein Journal of Organic Chemistry. [Link]

  • N-Hydroxyphthalimide catalysts as bioactive pro-oxidants. RSC Publishing. [Link]

  • N-Hydroxyphthalimide on a Polystyrene Support Coated with Co(II)-Containing Ionic Liquid as a New Catalytic System for Solvent-Free Ethylbenzene Oxidation. MDPI. [Link]

  • A Visible Light-Driven Minisci-Type Reaction with N-Hydroxyphthalimide Esters. MDPI. [Link]

  • Optimization of the reaction conditions. ResearchGate. [Link]

  • Alkylamination of Styrenes with Alkyl N-Hydroxyphthalimide Esters and Amines by B(C6H5)3-Facilitated Photoredox Catalysis. ACS Publications. [Link]

  • Synthesis of 2-(2,5-dimethoxyphenoxy)isoindoline-1,3-dione 3. ResearchGate. [Link]

  • N-Hydroxyphthalimide Dissolved in Ionic Liquids Supported on Carbon Nanotubes as a Hybrid Catalytic System for Solvent-Free Aerobic Oxidation of Ethylbenzene. ACS Omega. [Link]

  • Mechanisms for radical reactions initiating from N-hydroxyphthalimide esters. PubMed. [Link]

  • 2-(2,5-Dimethoxyphenoxy)isoindoline-1,3-dione. MDPI. [Link]

  • Synthesis and optical properties of some isoindole-1,3-dione compounds. ACG Publications. [Link]

  • Mechanisms for radical reactions initiating from N-hydroxyphthalimide esters. Beilstein Journal of Organic Chemistry. [Link]

  • A Mechanistic Investigation of the N-Hydroxyphthalimide Catalyzed Benzylic Oxidation Mediated by Sodium Chlorite. ACS Publications. [Link]

  • An Investigation of N-Hydroxyphthalimide Catalyzed Aerobic Oxidation of Toluene without Metal Ions in Liquid Phase: Effect of Solvents and Phase Transfer Catalysts. MDPI. [Link]

  • A New N-Substituted 1 H-Isoindole-1,3(2 H)-Dione Derivative-Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking. PubMed. [Link]

  • Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. MDPI. [Link]

Sources

Optimization

preventing thermal degradation of 2-hydroxy-5-methoxyisoindoline-1,3-dione in solution

Welcome to the Advanced Application Support Center. As a Senior Application Scientist, I have designed this portal to address the critical stability challenges associated with 2-hydroxy-5-methoxyisoindoline-1,3-dione (CA...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Application Support Center. As a Senior Application Scientist, I have designed this portal to address the critical stability challenges associated with 2-hydroxy-5-methoxyisoindoline-1,3-dione (CAS RN: 214754-50-4).

Widely utilized as a precursor for redox-active NHP esters in nickel-catalyzed cross-electrophile couplings[1] and as a catalytic radical mediator[2], this molecule is highly susceptible to thermal degradation in solution. To ensure experimental reproducibility, this guide moves beyond basic troubleshooting to explain the fundamental causality behind its degradation and provides self-validating protocols to preserve your active titer.

Part 1: Mechanistic Causality of Thermal Degradation

Understanding why 2-hydroxy-5-methoxyisoindoline-1,3-dione degrades is the first step in preventing it. The N-hydroxyimide core is vulnerable to two primary thermal degradation pathways:

  • Base-Catalyzed Hydrolysis (Nucleophilic Stress): Elevated temperatures in protic or basic environments trigger nucleophilic attack on the imide carbonyl. This leads to irreversible ring-opening, forming phthalic acid monohydroxamic acid derivatives[3].

  • Homolytic N-O Bond Cleavage (Oxidative Stress): Thermal stress in the presence of oxygen or trace transition metals induces the formation of the highly reactive methoxy-phthalimide-N-oxyl (PINO) radical[2][3]. Without a target substrate, this leads to rapid auto-oxidation and exothermic decomposition[4].

Pathway A 2-Hydroxy-5-methoxyisoindoline-1,3-dione (Intact Catalyst/Precursor) B Protic Solvents / Base (Nucleophilic Stress) A->B pH > 7, Heat C O2 / Transition Metals (Oxidative Stress) A->C Aerobic, Heat D Phthalic Acid Monohydroxamic Acid (Hydrolysis Product) B->D Ring-Opening E Methoxy-PINO Radical (Highly Reactive Intermediate) C->E Homolytic N-O Cleavage F Irreversible Degradation (Loss of Active Titer) D->F Decarboxylation E->F Radical Quenching

Fig 1. Thermal degradation pathways of 2-hydroxy-5-methoxyisoindoline-1,3-dione in solution.

Part 2: Troubleshooting Guide & FAQs

Q1: Why does my reaction solution turn dark red or brown when heated above 60°C? Causality: The color shift from pale yellow to deep red or brown is the visual hallmark of PINO radical formation and subsequent radical-radical coupling[3]. At elevated temperatures, trace dissolved oxygen or metal impurities catalyze the homolytic cleavage of the N-O bond. Solution: Transition to strictly anaerobic conditions. Sparge your solvent with Argon for at least 15 minutes prior to dissolution. The system is self-validating: if the degassing is successful, the solution will maintain its pale yellow color even under moderate thermal stress.

Q2: I observe a rapid loss of coupling efficiency in my cross-electrophile reactions when pre-mixing the NHP-ester precursor with base. Why? Causality: 2-Hydroxy-5-methoxyisoindoline-1,3-dione is a weak acid. While a base is required to form the NHP ester, prolonged exposure to base at room temperature or above accelerates the hydrolytic cleavage of the imide ring[3]. Solution: Implement a delayed-addition protocol. Do not store the molecule in basic solutions. Add the base (e.g., DIC/DMAP or Et₃N) only at the point of use, maintaining the reaction temperature strictly below 40°C during the initial esterification phase.

Q3: Which solvents maximize the thermal stability of this compound? Causality: Protic solvents (like methanol) and hygroscopic solvents (like DMF) that degrade into amines provide nucleophiles that attack the imide ring. Aprotic solvents lack this nucleophilic character, preserving the structural integrity of the molecule. Solution: Utilize anhydrous Acetonitrile (MeCN) or Ethyl Acetate (EtOAc).

Part 3: Quantitative Data on Solvent & Temperature Effects

To guide your solvent selection, the following table summarizes the thermal stability of 2-hydroxy-5-methoxyisoindoline-1,3-dione across various environments.

Solvent SystemTemperatureAdditiveEstimated Half-Life (t₁/₂)*Primary Degradation Mechanism
Anhydrous Acetonitrile60°CNone> 48 hoursStable
Ethyl Acetate60°CNone> 48 hoursStable
Methanol60°CNone~ 12 hoursSolvolysis / Ring-opening
DMF (Standard Grade)60°CNone~ 8 hoursBase-catalyzed hydrolysis (amine impurities)
Acetonitrile / Water (9:1)60°CEt₃N (1.0 eq)< 30 minsRapid base-catalyzed hydrolysis

*Note: Data synthesized from established degradation kinetics of N-hydroxyimide derivatives under thermal stress.

Part 4: Standard Operating Protocols (SOPs)

Protocol: Preparation and Storage of Thermally Stable Stock Solutions

To prevent degradation before your experiment even begins, follow this self-validating workflow.

Workflow S1 Anhydrous Solvent (MeCN / EtOAc) S2 Argon Sparging (15 min, < 2 ppm O2) S1->S2 S3 Thermal Control (T ≤ 25°C) S2->S3 S4 Amber Storage (4°C, Sealed) S3->S4 S5 Validation (Pale Yellow Color) S4->S5

Fig 2. Self-validating workflow for the preparation of thermally stable stock solutions.

Step-by-Step Methodology:

  • Solvent Preparation: Select HPLC-grade, anhydrous Acetonitrile (MeCN). Sparge the solvent with Argon gas for 15 minutes to displace dissolved oxygen.

  • Temperature-Controlled Dissolution: Weigh the required amount of 2-hydroxy-5-methoxyisoindoline-1,3-dione. Slowly add the degassed solvent while maintaining the flask in a water bath at ≤ 25°C. Do not use a heat gun or hot plate to force dissolution.

  • pH Isolation: Ensure no basic additives (e.g., pyridine, triethylamine) are introduced into the stock solution.

  • Storage: Transfer the solution to an amber glass vial (to prevent photo-induced radical formation), blanket the headspace with Argon, and seal tightly. Store at 4°C[5].

  • Self-Validating Checkpoint: Inspect the solution visually against a white background prior to use. A successful, stable preparation will present as a clear, colorless to pale-yellow liquid. Any shift toward a pink, red, or brown hue indicates a failure in the degassing step or base-contamination, requiring immediate disposal of the batch.

Part 5: References

1.[1] Title : 2-Hydroxy-5-methoxyisoindoline-1,3-dione | 214754-50-4 - TCI Chemicals. Source : tcichemicals.com. URL : 1 2.[5] Title : 2-Hydroxy-5-methoxyisoindoline-1,3-dione - ChemScene. Source : chemscene.com. URL : 5 3.[3] Title : N-Hydroxyphthalimide - Wikipedia. Source : wikipedia.org. URL :3 4.[2] Title : Solvent-free aerobic oxidative cleavage of alkenes catalyzed by N-hydroxyphthalimide. Source : d-nb.info. URL : 2 5.[4] Title : Thermal Stability of Several Organic Hydroxylamine Derivatives and a Broader Look at Explosive Hazard Identification. Source : researchgate.net. URL : 4

Sources

Troubleshooting

Technical Support Center: Chromatography Purification of 2-hydroxy-5-methoxyisoindoline-1,3-dione

This guide provides in-depth technical support for researchers, scientists, and drug development professionals facing challenges in the purification of 2-hydroxy-5-methoxyisoindoline-1,3-dione (CAS: 214754-50-4). As a ke...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals facing challenges in the purification of 2-hydroxy-5-methoxyisoindoline-1,3-dione (CAS: 214754-50-4). As a key intermediate in organic and pharmaceutical synthesis, achieving high purity is critical for downstream applications.[1] This document offers a structured approach to method selection, troubleshooting, and protocol execution.

Compound Profile: 2-hydroxy-5-methoxyisoindoline-1,3-dione

  • Synonyms: 4-Methoxy-N-hydroxyphthalimide[2]

  • Appearance: White to light yellow crystalline powder[1][2]

  • Molecular Weight: 193.16 g/mol [3]

  • Key Structural Features: This molecule possesses a polar N-hydroxyimide functional group, a moderately polar methoxy ether, and an aromatic isoindoline-1,3-dione core. The N-hydroxy group imparts acidic character. The combination of these features results in a molecule of moderate to high polarity, which dictates the optimal chromatographic strategy.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial challenges encountered during the purification of 2-hydroxy-5-methoxyisoindoline-1,3-dione.

Q1: My compound is streaking and won't move from the baseline on a silica TLC plate, even when using 100% ethyl acetate. What's the next step?

A: This behavior is characteristic of a highly polar compound that is interacting very strongly with the acidic silica gel stationary phase. You have two primary options:

  • Increase Mobile Phase Polarity: Ethyl acetate alone is not polar enough. You need to introduce a stronger, more polar "pushing" solvent. A common and effective strategy is to use a solvent system of methanol in dichloromethane (DCM) or methanol in ethyl acetate. Start by testing 2-5% MeOH/DCM and increase the methanol concentration as needed.[4]

  • Switch to a Different Chromatographic Mode: If increasing the mobile phase polarity doesn't provide a clean separation or the required polarity is too high (e.g., >15% methanol), the compound may be better suited for reversed-phase chromatography.

Q2: I'm observing significant peak tailing during flash chromatography on silica gel. What causes this and how can it be resolved?

A: Peak tailing for a compound like this is often caused by secondary interactions between the acidic N-hydroxy group and the acidic silanol groups on the surface of the silica gel.[5] This creates non-ideal adsorption/desorption kinetics. To resolve this:

  • Use a Mobile Phase Modifier: Adding a small amount (0.1-1%) of a weak acid, like acetic acid or formic acid, to your mobile phase can often resolve tailing for acidic compounds. The modifier protonates the silanol groups, minimizing unwanted interactions with your analyte.

  • Consider an Alternative Stationary Phase: If modifiers are ineffective, consider using a less acidic stationary phase like neutral or basic alumina, or a bonded phase like diol.[5]

Q3: I suspect my compound is degrading on the silica gel column. How can I verify this and what are the alternatives?

A: Silica gel's acidic nature can catalyze the degradation of sensitive compounds.[6]

  • Verification (TLC Stability Test): Dissolve your crude material in a suitable solvent. Spot it on a silica TLC plate and record the initial spot under UV light. Let the plate sit on the bench for 30-60 minutes, then develop it in an appropriate solvent system. If a new spot appears or the original spot diminishes in intensity, your compound is likely unstable on silica.[6]

  • Alternative Purification Strategies:

    • Deactivated Silica: Neutralize the silica by flushing the packed column with your eluent containing 1-2% triethylamine, followed by several column volumes of the eluent alone before loading your sample. This is only suitable if your compound is stable to basic conditions.[5]

    • Reversed-Phase Chromatography: This is often the best solution for silica-sensitive compounds, as the stationary phases (like C18) are much less reactive.

Q4: What is a reliable starting point for developing a preparative reversed-phase HPLC method for this compound?

A: A robust starting point for method development would be:

  • Column: A C18 stationary phase is the workhorse for reversed-phase chromatography and is an excellent first choice.[7][8]

  • Mobile Phase:

    • Solvent A: Water with 0.1% Formic Acid (or 0.1% TFA). The acid ensures the N-hydroxy group is consistently protonated, leading to sharper, more reproducible peaks.[9]

    • Solvent B: Acetonitrile (or Methanol) with 0.1% Formic Acid.

  • Initial Scouting Gradient: Run a broad gradient, such as 5% to 95% Solvent B over 20-30 minutes, to determine the approximate concentration of organic solvent required to elute your compound.[10] From there, you can optimize a shallower gradient around that concentration to achieve the best separation.

Section 2: In-Depth Troubleshooting Guides

Problem: Poor Separation from a Similarly Polar Impurity

  • Underlying Cause: The selected chromatographic system lacks sufficient selectivity to resolve the target compound from a key impurity. This is common when impurities are structurally related to the product (e.g., a demethylated version or a regioisomer).

  • Solutions & Causal Explanations:

    • Optimize Normal-Phase Selectivity: If using silica gel, changing the solvent composition can dramatically alter selectivity. The "solvent selectivity triangle" (e.g., using solvents with different dipole, hydrogen-bond accepting, and hydrogen-bond donating properties) is a key concept. Instead of simply increasing the percentage of a polar solvent in hexane, try a completely different system. For example, switching from an ethyl acetate/hexane system to a dichloromethane/methanol or an ether/hexane system changes the nature of the interactions between the analytes, mobile phase, and stationary phase, often resolving co-eluting peaks.[4]

    • Optimize Reversed-Phase Selectivity: In reversed-phase chromatography, two powerful handles for adjusting selectivity are the organic modifier and the pH.

      • Change Organic Modifier: Switching from acetonitrile to methanol (or vice-versa) alters the pi-pi and dipole interactions with the analyte. Aromatic compounds, like this one, often show significant changes in retention and selectivity when the organic modifier is changed.[11][12]

      • Adjust pH: The ionization state of your compound and impurities can be manipulated by pH. While the N-hydroxy group is acidic, adjusting the pH with different buffers (e.g., ammonium formate vs. ammonium acetate) can subtly change its retention relative to impurities.

    • Reduce Column Loading: Overloading the column is a frequent cause of peak overlap.[13] The bands broaden significantly and merge, even if they appear separate on an analytical TLC plate. Reduce the amount of crude material loaded onto the column (a general rule is 1-5% of the silica weight, depending on separation difficulty).

Problem: Compound Elutes in the Solvent Front (No Retention) in Reversed-Phase

  • Underlying Cause: The compound is highly polar and has insufficient hydrophobic character to interact with the non-polar C18 stationary phase. It remains entirely in the polar mobile phase and is washed out of the column immediately.[14]

  • Solutions & Causal Explanations:

    • Increase Mobile Phase Polarity: Ensure your gradient starts at a very low organic concentration (e.g., 0-5% acetonitrile/methanol in water). Some modern reversed-phase columns are engineered to be stable in 100% aqueous conditions, which may be necessary for retention.[5]

    • Employ a Polar-Embedded Column: Use a reversed-phase column with a more polar character. Stationary phases with embedded polar groups (EPG) or those that are polar-endcapped are designed to allow for highly aqueous mobile phases without phase collapse and can offer alternative selectivity for polar analytes.[14]

    • Switch to HILIC: If reversed-phase methods fail, Hydrophilic Interaction Liquid Chromatography (HILIC) is the ideal alternative. HILIC uses a polar stationary phase (like bare silica or a diol phase) with a high-organic, low-aqueous mobile phase. It separates compounds based on their partitioning into a water-enriched layer on the surface of the stationary phase. This provides excellent retention for very polar compounds that are unretained in reversed-phase.[14]

Section 3: Visualized Workflow and Protocols

Method Selection Workflow

The following diagram outlines a logical workflow for selecting the appropriate purification strategy for 2-hydroxy-5-methoxyisoindoline-1,3-dione.

MethodSelection cluster_start Initial Analysis cluster_np Normal-Phase Path cluster_rp Alternative Paths Start Dissolve Crude Product Run Analytical TLC TLC_Check Does target have Rf 0.15-0.35 in EtOAc/Hex? Start->TLC_Check NP_Flash Purify via Normal-Phase Flash Chromatography TLC_Check->NP_Flash Yes TLC_Polar Try Polar Solvents (e.g., MeOH/DCM) TLC_Check->TLC_Polar No (Rf=0) NP_Polar_Flash Purify with Polar Normal-Phase System TLC_Polar->NP_Polar_Flash Yes (Good Rf) Stability_Check Perform TLC Stability Test on Silica TLC_Polar->Stability_Check No (Still Rf=0) NP_Polar_Flash->Stability_Check If tailing/decomposition occurs RP_Flash Use Reversed-Phase Flash or Prep HPLC Stability_Check->RP_Flash Unstable HILIC Consider HILIC for very high polarity Stability_Check->HILIC Stable

Caption: Decision workflow for selecting a purification method.

Experimental Protocols

Protocol 1: Normal-Phase Flash Chromatography

This protocol is recommended when analytical TLC shows good separation and an Rf value between 0.15 and 0.35 for the target compound.

  • Solvent System Selection: Use TLC to identify an optimal two-component solvent system. The goal is to find a ratio that provides good separation between your product and major impurities.

    Starting Solvent Systems for TLC Screening
    System A (Standard) : Ethyl Acetate / Hexanes
    System B (Polar) : Methanol / Dichloromethane

    | System C (Alternative) : Acetone / Dichloromethane |

  • Column Packing: Dry pack a flash column with silica gel (230-400 mesh). The amount of silica should be 50-100 times the weight of your crude sample. Wet the column by flushing with several column volumes of your initial, least polar solvent mixture.

  • Sample Loading:

    • Dry Loading (Recommended): Dissolve your crude material in a minimal amount of a strong solvent (e.g., methanol or DCM). Add a small amount of silica gel (2-3x the weight of your crude material) and concentrate to a dry, free-flowing powder using a rotary evaporator. Carefully add this powder to the top of the packed column.

    • Wet Loading: Dissolve the crude material in the minimum possible volume of the initial mobile phase. Inject this solution directly onto the column. Caution: Using a solvent stronger than the mobile phase for wet loading will lead to poor separation.

  • Elution: Begin elution with the solvent system identified by TLC. A gradient elution is typically most effective. Start with a polarity lower than your TLC conditions and gradually increase the proportion of the more polar solvent. For example, if your TLC Rf was 0.25 in 40% EtOAc/Hexane, you might run a gradient from 20% to 60% EtOAc/Hexane over 10-15 column volumes.

  • Fraction Collection & Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product. Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: Preparative Reversed-Phase HPLC

This protocol is ideal for high-purity requirements, small-scale purification (<1g), or for compounds that are unstable on silica.

  • Column and Mobile Phase Preparation:

    • Install a preparative C18 column on your HPLC system.

    • Prepare your mobile phases using HPLC-grade solvents.

      • Mobile Phase A: 95:5 Water:Acetonitrile + 0.1% Formic Acid

      • Mobile Phase B: 95:5 Acetonitrile:Water + 0.1% Formic Acid

  • System Equilibration: Flush the column with 100% Mobile Phase B for 5 minutes, followed by equilibration with your starting conditions (e.g., 90% A / 10% B) for at least 10-15 minutes or until the baseline is stable.

  • Sample Preparation: Dissolve the crude sample in a solvent that is as weak as possible (more aqueous) but still provides full solubility. A mixture of water/acetonitrile or DMSO is common. Filter the sample through a 0.45 µm syringe filter to remove particulates.

  • Gradient Elution: Based on your analytical scouting run, develop a preparative gradient. The goal is to have a shallow gradient slope around the elution point of your target compound to maximize resolution.

    | Sample Preparative HPLC Gradient Program | | :--- | :--- | :--- | | Time (min) | % Mobile Phase A | % Mobile Phase B | | 0.0 | 90 | 10 | | 5.0 | 90 | 10 | | 35.0 | 40 | 60 | | 40.0 | 5 | 95 | | 45.0 | 5 | 95 | | 46.0 | 90 | 10 | | 55.0 | 90 | 10 |

  • Fraction Collection & Post-Processing: Collect fractions based on the UV detector signal. Analyze the purity of each fraction using analytical HPLC. Combine pure fractions. The acetonitrile and formic acid can be removed by rotary evaporation, followed by lyophilization (freeze-drying) to yield the final, pure compound.

References

  • 2-Hydroxy-5-methoxyisoindoline-1,3-dione: A Key Intermedi
  • Troubleshooting Flash Chromatography. University of California, San Diego. (URL: )
  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques.
  • Troubleshooting guide for the purification of polar quinoline compounds. BenchChem. (URL: )
  • Retention and Selectivity of Aromatic Hydrocarbons with Polar Groups in Ternary Reversed-Phase–HPLC Systems with Tetrahydrofuran as Modifier.
  • Separation of Hexanamide, 6-hydroxy-N,N-bis(2-hydroxyethyl)- on Newcrom R1 HPLC column. SIELC Technologies. (URL: )
  • Separation Technique for the Determination of Highly Polar Metabolites in Biological Samples. PMC. (URL: )
  • Troubleshooting Guide. Agilent Technologies. (URL: )
  • Chromatography Techniques for Polar Analytes: Column Selection Guide. Pharma Now. (URL: )
  • 2-Hydroxy-5-methoxyisoindoline-1,3-dione. TCI Chemicals. (URL: )
  • Solvent Systems for Flash Column Chromatography. University of Rochester, Department of Chemistry. (URL: )
  • 2-Hydroxy-5-methoxyisoindoline-1,3-dione. BLDpharm. (URL: )
  • Method for preparing N-hydroxyphthalimide.
  • Synthesis of 2-(2,5-dimethoxyphenoxy)isoindoline-1,3-dione 3.
  • Synthesis and optical properties of some isoindole-1,3-dione compounds.
  • Reversed-phase chrom
  • 2-(2,5-Dimethoxyphenoxy)isoindoline-1,3-dione. MDPI. (URL: )
  • 2-[2-(2-METHOXY-PHENOXY)-ETHYL]-ISOINDOLE-1,3-DIONE synthesis. ChemicalBook. (URL: )
  • How Reversed-Phase Liquid Chromatography Works.
  • Reverse Phase Chromatography Techniques. Chrom Tech, Inc. (URL: )
  • N-hydroxyphthalimide catalysts as bioactive pro-oxidants. RSC Publishing. (URL: )
  • Reverse Phased Chromatography (RPC) in Practice. Sigma-Aldrich. (URL: )
  • (3aR,4S,7R,7aS) 4,7-Methano-1H-isoindole-1,3(2H)-dione. ChemicalBook. (URL: )
  • Troubleshooting Guide. Phenomenex. (URL: )
  • How can I isolate N-hydroxyphthalimide(NHPI) from the reaction mixture?
  • troubleshooring flash chromatography purific
  • N-hydroxyphthalimide (NHPI) organocatalyzed aerobic oxidations: advantages, limits and industrial perspectives. IRIS . (URL: )

  • Synthesis of N-alkoxyphthalimide derivatives via PIDA-promoted cross dehydrogen

Sources

Optimization

reducing unwanted side reactions with 2-hydroxy-5-methoxyisoindoline-1,3-dione

Technical Support Center: 2-Hydroxy-5-methoxyisoindoline-1,3-dione Welcome to the technical resource hub for 2-hydroxy-5-methoxyisoindoline-1,3-dione. This guide is designed for researchers, chemists, and drug developmen...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 2-Hydroxy-5-methoxyisoindoline-1,3-dione

Welcome to the technical resource hub for 2-hydroxy-5-methoxyisoindoline-1,3-dione. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into maximizing reaction efficiency and mitigating unwanted side reactions when using this versatile reagent. As a key N-hydroxyphthalimide (NHPI) derivative, this compound is instrumental in a range of modern synthetic transformations, from C-H functionalization to the synthesis of complex primary amines.[1][2][3] This document moves beyond standard protocols to explain the causality behind experimental choices, empowering you to troubleshoot and optimize your synthetic routes effectively.

Section 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the properties and applications of 2-hydroxy-5-methoxyisoindoline-1,3-dione.

Q1: What is the primary reactive role of the N-hydroxy group in this reagent? A1: The N-hydroxy group is central to the reagent's functionality. Its O-H bond can be homolytically cleaved to generate a highly reactive phthalimido-N-oxyl (PINO) radical.[4][5] This PINO radical is a powerful hydrogen atom transfer (HAT) agent, capable of selectively abstracting hydrogen atoms from activated C-H bonds (e.g., benzylic positions) to initiate radical-chain processes.[4][6] In other applications, such as peptide coupling or Mitsunobu-type reactions, the N-hydroxy moiety serves as an excellent leaving group upon activation.[7]

Q2: How does the 5-methoxy substituent influence the reagent's reactivity compared to unsubstituted N-hydroxyphthalimide (NHPI)? A2: The methoxy group at the 5-position is an electron-donating group (EDG). This has a subtle but potentially significant electronic effect on the isoindoline ring system. While the core reactivity remains that of an NHPI derivative, the EDG can slightly increase the electron density of the aromatic ring, potentially influencing the stability and redox potential of the PINO radical. This can be advantageous in fine-tuning the selectivity of certain oxidative processes. However, for most applications, its behavior can be considered analogous to that of the parent NHPI.

Q3: What are the primary applications of 2-hydroxy-5-methoxyisoindoline-1,3-dione in drug development and organic synthesis? A3: This compound is a valuable building block and catalyst with several key applications:[1]

  • Radical Reaction Catalyst: It is widely used as an organocatalyst for aerobic oxidation and C-H functionalization reactions.[6][8]

  • Redox-Active Ester Precursor: It can be esterified with carboxylic acids to form redox-active esters, which are versatile precursors for decarboxylative coupling reactions under photochemical or electrochemical conditions.[9]

  • Advanced Gabriel Synthesis Reagent: It serves as a protected hydroxylamine equivalent for the synthesis of primary amines, offering an alternative to traditional Gabriel synthesis with specific advantages in the subsequent deprotection steps.[10][11]

Q4: What are the recommended storage and handling procedures for this reagent? A4: 2-Hydroxy-5-methoxyisoindoline-1,3-dione is a stable, white to off-white solid.[1] However, to ensure its integrity, it should be stored in a tightly sealed container in a cool, dry place away from strong oxidizing agents and bases. Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn during handling. It may cause skin and eye irritation, and appropriate precautionary measures should be followed.[5][12]

Section 2: Troubleshooting Guide for Unwanted Side Reactions

This section is structured to help you diagnose and resolve common side reactions encountered during experimentation.

Issues in C-H Functionalization & Radical Reactions

These reactions rely on the efficient generation and reactivity of the PINO radical.

Problem 1: Low or No Conversion of Starting Material

  • Potential Cause 1: Inefficient PINO Radical Generation. The catalytic cycle begins with the formation of the PINO radical from the N-OH precursor. This step often requires a co-catalyst or initiator (e.g., a transition metal salt, an organic initiator).[6] If the initiator is absent, degraded, or used in insufficient quantity, the reaction will not initiate.

  • Solution:

    • Ensure your initiator/co-catalyst is active and used at the correct catalytic loading (typically 1-10 mol%).

    • In some systems, the reaction is an autoxidation that may have a long induction period. Consider adding a radical initiator like AIBN or benzoyl peroxide to jump-start the process.[13]

    • Verify the reaction pH. Some oxidative systems are highly pH-sensitive. For instance, oxidations mediated by sodium chlorite show improved catalyst lifetime and complete conversion when buffered with acetic acid.[4]

  • Potential Cause 2: Unsuitable Solvent. The solvent plays a critical role in stabilizing reactive intermediates. A suboptimal solvent can hinder reactivity.

  • Solution: Solvent screening is crucial. For oxidative C-O coupling reactions with electron-rich arenes, polar, non-coordinating, and hydrogen-bond-donating solvents like hexafluoroisopropanol (HFIP) have been shown to dramatically increase yields compared to more common solvents like acetonitrile (MeCN) or acetic acid (AcOH).[8][14]

Problem 2: Formation of Over-oxidation or Degradation Byproducts

  • Potential Cause 1: Excessive Oxidant or High Temperature. While necessary for the reaction, an excess of a strong oxidant or overly harsh thermal conditions can lead to non-selective oxidation of your substrate or desired product.

  • Solution:

    • Carefully control the stoichiometry of the oxidant. Perform a systematic optimization study to find the minimum effective amount.

    • Reduce the reaction temperature. While this may slow the reaction rate, it often significantly improves selectivity.[15]

    • Monitor the reaction closely using TLC or LC-MS to stop it as soon as the starting material is consumed, preventing subsequent degradation of the product.

  • Potential Cause 2: Radical Termination/Side Reactions. The desired substrate radical may be intercepted by other species in the reaction mixture or undergo undesired rearrangement or elimination pathways.

  • Solution:

    • Increase the concentration of the desired trapping agent.

    • The presence of radical scavengers like TEMPO can inhibit the reaction, confirming a radical pathway but also highlighting the sensitivity to impurities.[8][14] Ensure high-purity reagents and solvents.

    • Perform the reaction under an inert atmosphere (N₂ or Ar) to prevent oxygen from interfering with the desired radical pathway, unless O₂ is the intended terminal oxidant.

Issues in N-Alkylation (Gabriel-Type) Reactions

This reagent can be used as a phthalimide surrogate for synthesizing primary amines. The challenges are similar to the classical Gabriel synthesis.

Problem 1: Formation of Alkene Byproduct via Elimination (E2)

  • Potential Cause: Use of Sterically Hindered Alkyl Halides. This is the most common cause of this side reaction. The deprotonated N-anion of the isoindoline-1,3-dione is a reasonably strong base. When reacting with secondary or tertiary alkyl halides, the sterically hindered environment makes the SN2 substitution pathway kinetically unfavorable, allowing the competing E2 elimination pathway to dominate.[10][16]

  • Solution:

    • The Gabriel synthesis is most effective with primary alkyl halides.[16][17] Whenever possible, use a primary halide.

    • For secondary halides, consider using a more polar aprotic solvent like DMF or DMSO to better solvate the ions and slightly favor substitution. However, elimination will likely remain a competitive side reaction.[11][18]

    • For tertiary halides, the Gabriel synthesis is generally unsuitable. An alternative synthetic strategy should be employed.

Problem 2: Hydrolysis of the Isoindoline-1,3-dione Ring During Workup

  • Potential Cause: Harsh Acidic or Basic Conditions. The imide functionality is susceptible to hydrolysis under strong acidic or basic conditions, especially at elevated temperatures.[16] This can cleave the ring, leading to the formation of a phthalamic acid derivative and loss of the desired product.

  • Solution:

    • Employ milder workup conditions. Use buffered solutions (e.g., saturated aq. NH₄Cl or NaHCO₃) for extractions instead of strong acids or bases.

    • For the final deprotection step to release the primary amine, avoid harsh hydrolysis. The Ing-Manske procedure, which uses hydrazine (NH₂NH₂) in a refluxing neutral solvent like ethanol, is the preferred method.[10][16] This cleanly cleaves the N-alkyl bond, forming a stable phthalhydrazide precipitate that can be filtered off.[18]

Section 3: Optimized Protocols & Methodologies

Protocol 3.1: General Protocol for Oxidative C-O Coupling using Mn(OAc)₃

This protocol is adapted from demonstrated C-H functionalization reactions involving NHPI derivatives.[8][19]

  • Reagent Preparation: To a solution of the aromatic substrate (e.g., 1,4-dimethoxybenzene, 0.5 mmol, 1.0 eq) and 2-hydroxy-5-methoxyisoindoline-1,3-dione (1.0 mmol, 2.0 eq) in hexafluoroisopropanol (HFIP, 5 mL), add manganese(III) acetate dihydrate (Mn(OAc)₃·2H₂O, 2.0 mmol, 4.0 eq) in small portions.

  • Reaction: Stir the mixture vigorously at room temperature (20–25 °C) for 1-2 hours. Monitor the reaction progress by TLC.

  • Workup: Upon completion, dilute the reaction mixture with ethyl acetate (20 mL). Filter the resulting precipitate through a celite plug to remove manganese salts.

  • Extraction: Wash the filtrate with water (20 mL). Extract the aqueous phase with ethyl acetate (2 x 25 mL).

  • Purification: Combine the organic phases, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 3.2: Optimized N-Alkylation with a Primary Alkyl Halide

This protocol is based on the principles of the Gabriel synthesis.[11][17][20]

  • Deprotonation: In a flame-dried flask under an inert atmosphere, suspend 2-hydroxy-5-methoxyisoindoline-1,3-dione (1.0 eq) in anhydrous DMF. Cool the suspension to 0 °C and add potassium carbonate (K₂CO₃, 1.5 eq) or sodium hydride (NaH, 1.1 eq, 60% dispersion in mineral oil) portion-wise. Allow the mixture to stir at room temperature for 1 hour.

  • Alkylation: Add the primary alkyl halide (1.1 eq) dropwise to the solution. Heat the reaction mixture to 60-80 °C and stir for 4-12 hours, monitoring by TLC.

  • Quenching & Extraction: After cooling to room temperature, carefully pour the reaction mixture into ice-water. Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate. The resulting N-alkylated product can be purified by recrystallization or column chromatography.

Section 4: Visual Diagrams and Workflows

Diagram 4.1: Catalytic Cycle of PINO Radical in C-H Abstraction

PINO_Catalytic_Cycle cluster_init Reagent 5-MeO-NHPI (Pre-catalyst) PINO 5-MeO-PINO Radical (Active Catalyst) Reagent->PINO - H• Radical_Substrate Substrate Radical (R•) PINO->Radical_Substrate HAT Substrate Substrate (R-H) Radical_Substrate->PINO Regenerates Pre-catalyst Product Oxidized Product (R-X) Radical_Substrate->Product Oxidation Initiator Initiator (e.g., Mⁿ⁺) Initiator_Ox Initiator (e.g., Mⁿ⁺¹) Initiator_Ox->Reagent Oxidation Trap Trap (e.g., O₂, ClO₂) Trap->Radical_Substrate

Caption: Catalytic cycle for C-H abstraction using 2-hydroxy-5-methoxyisoindoline-1,3-dione.

Diagram 4.2: Troubleshooting Workflow for N-Alkylation Reactions

Troubleshooting_Workflow Start Low Yield in N-Alkylation Reaction Check_Halide Is the alkyl halide primary (1°)? Start->Check_Halide Check_Conditions Review Reaction Conditions Check_Halide->Check_Conditions Yes E2_Problem High potential for E2 elimination. Alkene is likely byproduct. Check_Halide->E2_Problem No (2°/3°) Optimize_Solvent Optimize Solvent & Base: - Use anhydrous DMF/DMSO. - Use non-nucleophilic base (e.g., K₂CO₃). Check_Conditions->Optimize_Solvent Optimize_Temp Optimize Temperature: - Increase temp gradually (60-100 °C). - Monitor for degradation. Check_Conditions->Optimize_Temp Check_Purity Check Reagent Purity: - Ensure anhydrous solvent. - Use pure starting materials. Check_Conditions->Check_Purity Use_Primary Solution: Use a 1° alkyl halide if possible. E2_Problem->Use_Primary

Caption: Decision workflow for troubleshooting low yields in N-alkylation reactions.

Section 5: References

  • ChemBeq. (n.d.). 2-Hydroxy-5-methoxyisoindoline-1,3-dione: A Key Intermediate in Organic Synthesis. ChemBeq. [Link]

  • McTeague, T. A., & Stephenson, C. R. (2021). Mechanisms for radical reactions initiating from N-hydroxyphthalimide esters. Beilstein Journal of Organic Chemistry, 17, 1845–1898. [Link]

  • Paveliev, S. A., et al. (2022). 2-(2,5-Dimethoxyphenoxy)isoindoline-1,3-dione. Molbank, 2022(4), M1514. [Link]

  • ResearchGate. (n.d.). Optimization of the reaction conditions. [Link]

  • ResearchGate. (n.d.). Optimization of the reaction conditions. [Link]

  • ResearchGate. (n.d.). Synthesis of 2-(2,5-dimethoxyphenoxy)isoindoline-1,3-dione 3. [Link]

  • Wikipedia. (n.d.). Gabriel synthesis. [Link]

  • ACG Publications. (2018). Synthesis and optical properties of some isoindole-1,3-dione compounds. [Link]

  • Melone, L., et al. (2013). Is it possible to implement N-hydroxyphthalimide homogeneous catalysis for industrial applications? A case study of cumene aerobic oxidation. Organic Process Research & Development, 17(3), 397-403. [Link]

  • Cambridge University Press. (n.d.). Gabriel Synthesis. [Link]

  • Szkatuła, D., et al. (2021). A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking. International Journal of Molecular Sciences, 22(14), 7678. [Link]

  • Master Organic Chemistry. (2018). The Gabriel Synthesis For Making Primary Amines. [Link]

  • O'Brien, A. G., et al. (2024). A Mechanistic Investigation of the N-Hydroxyphthalimide Catalyzed Benzylic Oxidation Mediated by Sodium Chlorite. The Journal of Organic Chemistry. [Link]

  • Melone, L., et al. (2016). N-Hydroxyphthalimide catalysts as bioactive pro-oxidants. RSC Advances, 6(24), 20241-20248. [Link]

  • Wikipedia. (n.d.). N-Hydroxyphthalimide. [Link]

  • BYJU'S. (2019). What is Gabriel Phthalimide Synthesis Reaction?. [Link]

  • Sciforum. (2021). Synthesis and biological activity of new derivatives of isoindoline-1,3-diones as non-steroidal analgesics. [Link]

  • Chemistry LibreTexts. (2023). Gabriel Synthesis. [Link]

  • RSC Publishing. (2025). Design and synthesis of tetrahydrochromeno[3,4-e]isoindole-1,3(2H,3aH)-dione derivatives via the Diels–Alder reaction: molecular docking, antibacterial, and photophysical studies. [Link]

  • ResearchGate. (2025). 2-(2,5-Dimethoxyphenoxy)isoindoline-1,3-dione. [Link]

  • MDPI. (2024). A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies. [Link]

  • MDPI. (2025). Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. [Link]

Sources

Troubleshooting

Technical Support Center: Scaling Up 2-Hydroxy-5-methoxyisoindoline-1,3-dione Production

Welcome to the Process Scale-Up Support Center. 2-Hydroxy-5-methoxyisoindoline-1,3-dione (commonly referred to as 4-methoxy-N-hydroxyphthalimide, CAS 214754-50-4) is a highly valuable building block in pharmaceutical dev...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Scale-Up Support Center. 2-Hydroxy-5-methoxyisoindoline-1,3-dione (commonly referred to as 4-methoxy-N-hydroxyphthalimide, CAS 214754-50-4) is a highly valuable building block in pharmaceutical development, frequently utilized as an organocatalyst and a precursor for redox-active esters in cross-electrophile coupling[1].

Transitioning the synthesis of this compound from a milligram-scale discovery lab to a multi-gram or kilogram process introduces significant thermodynamic and safety challenges. This guide provides self-validating methodologies, quantitative safety parameters, and expert troubleshooting to ensure high-yield, hazard-free scale-up.

Process Workflow Visualization

ProcessWorkflow A 4-Methoxyphthalic Anhydride + Pyridine Base C Amic Acid Intermediate (Exothermic Stage) A->C Mix at 0-5°C B Hydroxylamine HCl (Controlled Addition) B->C Portion-wise D Thermal Dehydration (Reflux 90°C) C->D Heat Applied E Precipitation & Wash (Ice Water) D->E Cooling F Vacuum Drying (< 60°C) E->F Filtration G 2-Hydroxy-5-methoxyisoindoline -1,3-dione F->G Final Product

Figure 1: Safe synthesis and scale-up workflow for 2-hydroxy-5-methoxyisoindoline-1,3-dione.

Standard Step-by-Step Methodology (500 mmol Scale)

This protocol is engineered as a self-validating system, utilizing in-process controls (IPCs) to ensure each mechanistic step is complete before proceeding.

Phase 1: Amic Acid Formation (Exothermic)

  • Reactor Preparation: Equip a 2 L jacketed glass reactor with a mechanical overhead stirrer, reflux condenser, and internal temperature probe. Purge the system with Nitrogen (N₂) to prevent oxidative degradation of the final N-hydroxy product.

  • Reagent Charging: Suspend 4-methoxyphthalic anhydride (1.0 equiv, 500 mmol) in anhydrous pyridine (acting as both the solvent and base catalyst). Cool the mixture to 0–5 °C using the reactor jacket.

  • Controlled Addition: Add hydroxylamine hydrochloride (1.1 equiv, 550 mmol) in 10 equal portions over 2 hours, ensuring the internal temperature does not exceed 10 °C[2].

    • Causality: The nucleophilic attack of hydroxylamine on the anhydride is highly exothermic. Portion-wise addition prevents a thermal runaway and suppresses the formation of undesired di-addition byproducts.

Phase 2: Cyclization (Endothermic/Thermal) 4. Heating: Gradually ramp the reactor temperature to 90–100 °C (reflux) and maintain for 3–4 hours.

  • Causality: The initial reaction yields an open-chain amic acid intermediate. Sustained thermal energy is required to drive the dehydration and force the intramolecular ring closure to form the isoindoline-1,3-dione core.

  • In-Process Control (IPC): Sample the mixture and analyze via HPLC. Proceed to Phase 3 only when the amic acid intermediate peak is <1% by area. This self-validates the completion of the cyclization.

Phase 3: Isolation and Safe Drying 6. Precipitation: Cool the reaction mixture to 20 °C, then slowly pour it into vigorously stirred ice-water (0 °C) containing dilute HCl to neutralize excess pyridine.

  • Causality: The product is insoluble in cold acidic water, whereas pyridine hydrochloride is highly soluble. This differential solubility allows for efficient partitioning and high-purity precipitation.

  • Filtration: Filter the resulting white to light-yellow crystals and wash with cold distilled water until the filtrate is pH neutral.

  • Vacuum Drying: Dry the product in a vacuum oven at strictly < 60 °C until a constant weight is achieved.

    • Causality: N-hydroxy imides possess weak N–O bonds and exhibit severe exothermic decomposition at elevated temperatures. Drying under vacuum at low temperatures prevents autocatalytic thermal runaway[3].

Quantitative Process Parameters
ParameterValue / GuidelineMechanistic Rationale
Target CAS Number 214754-50-4Unique identifier for 4-Methoxy-N-hydroxyphthalimide[1].
Melting Point (Pure) 218.0 - 222.0 °CPrimary physical indicator of >98.0% purity and complete cyclization[2].
Decomposition Onset ~130 - 150 °CHigh risk of exothermic decomposition (releasing ~1300 J/g of energy)[3].
Max Drying Temp < 60 °C (High Vacuum)Safely removes moisture without initiating homolytic N–O bond cleavage.
Stoichiometry 1.0 : 1.1 (Anhydride : NH₂OH·HCl)Slight excess of hydroxylamine ensures complete consumption of the anhydride.
Troubleshooting Logic & FAQs

TroubleshootingTree Start Scale-Up Issue Detected Exotherm Uncontrolled Exotherm? Start->Exotherm Color Product Discoloration? Start->Color Purity Incomplete Cyclization? Start->Purity Sol1 Reduce dosing rate. Increase jacket cooling. Exotherm->Sol1 Yes Sol2 Use N2 atmosphere. Dry under vacuum <60°C. Color->Sol2 Yes Sol3 Extend reflux time. Verify pH buffering. Purity->Sol3 Yes

Figure 2: Troubleshooting logic tree for common scale-up and purity deviations.

Q1: During the hydroxylamine addition, the reaction temperature spiked and the mixture turned dark brown. What happened, and how do I fix it? A: You experienced a localized thermal runaway. The nucleophilic acyl substitution of hydroxylamine is highly exothermic. If added too quickly at scale, the localized heat causes premature, uncontrolled cyclization and simultaneous oxidation of the hydroxylamine to reactive nitrogen species, darkening the mixture. Resolution: For scale-up (>100g), switch to a continuous-flow dosing system or strictly adhere to portion-wise addition with active jacket cooling (maintaining internal temp <10 °C during addition). Ensure aggressive mechanical stirring to eliminate thermal hot spots.

Q2: My final product has a melting point of 195°C instead of the expected 218–222°C. What is the likely impurity? A: A depressed melting point usually indicates incomplete cyclization (presence of the open-chain amic acid intermediate) or residual pyridine hydrochloride. The pure compound must exhibit a melting point of 218.0 to 222.0 °C[1]. Resolution: Ensure your reflux phase is maintained for at least 3 hours and validated by HPLC. If the reaction is complete, the issue is likely residual pyridine. Reslurry the crude product in cold 0.1 M HCl, filter, and wash thoroughly with cold water until the filtrate is neutral.

Q3: Can I accelerate the drying process by increasing the oven temperature to 100°C? A: Absolutely not. This is a severe safety hazard. Organic hydroxylamine derivatives, including N-hydroxyphthalimide cores, are thermally unstable. Differential Scanning Calorimetry (DSC) studies demonstrate that these compounds undergo violent exothermic decomposition at elevated temperatures, releasing massive amounts of energy (approximately 1300 J/g)[3]. Resolution: Always dry 2-hydroxy-5-methoxyisoindoline-1,3-dione under high vacuum at temperatures strictly below 60 °C to safely remove moisture without initiating homolytic N–O bond cleavage.

Q4: Why is a nitrogen purge recommended for this synthesis? A: 2-Hydroxy-5-methoxyisoindoline-1,3-dione is a redox-active molecule[1]. In the presence of atmospheric oxygen and trace transition metals (or at elevated temperatures), the N-hydroxy group can be oxidized to a highly reactive nitroxyl radical (analogous to PINO radicals). This leads to product degradation, lower yields, and a discolored (yellow/brown) final product. An inert atmosphere suppresses this oxidative degradation pathway.

References
  • Electronic Effects and Steric Effects for the Design of N-Sulfonate Ester Phthalimide Photoacid Generators with High Acid Production Efficiency and Thermal Stability Source: The Journal of Physical Chemistry C - ACS Publications URL:[Link]

  • Thermal Stability of Several Organic Hydroxylamine Derivatives and a Broader Look at Explosive Hazard Identification Source: ResearchGate URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

1H and 13C NMR spectra reference for 2-hydroxy-5-methoxyisoindoline-1,3-dione

Comparative NMR Analysis & Application Guide: 2-Hydroxy-5-methoxyisoindoline-1,3-dione As a Senior Application Scientist, I frequently encounter challenges in the structural validation and electronic tuning of organocata...

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Author: BenchChem Technical Support Team. Date: March 2026

Comparative NMR Analysis & Application Guide: 2-Hydroxy-5-methoxyisoindoline-1,3-dione

As a Senior Application Scientist, I frequently encounter challenges in the structural validation and electronic tuning of organocatalysts and photoredox precursors. 2-Hydroxy-5-methoxyisoindoline-1,3-dione (also known as 4-methoxy-N-hydroxyphthalimide, CAS: 214754-50-4) is a highly specialized derivative of N-hydroxyphthalimide (NHPI). It serves as a critical chemoselective hydrogen-atom-transfer (HAT) catalyst[1] and a precursor for electron-rich redox-active esters (RAEs) in decarboxylative cross-electrophile coupling (XEC)[2].

This guide objectively compares the NMR spectral performance of 2-hydroxy-5-methoxyisoindoline-1,3-dione against its parent compound, NHPI, detailing the causality behind its electronic shifts, and provides a self-validating experimental protocol for its structural characterization and synthetic application.

Comparative NMR Performance: Electronic Tuning via Methoxy Substitution

The primary reason researchers select 2-hydroxy-5-methoxyisoindoline-1,3-dione over standard NHPI is to modulate the redox potential of the resulting esters or the bond dissociation energy (BDE) of the N-OH bond. The methoxy group at the 5-position exerts a strong electron-donating resonance effect (+M), which fundamentally alters the electron density of the phthalimide core.

To elucidate this electronic perturbation, we compare the 1 H and 13 C NMR chemical shifts of both compounds.

Quantitative Spectral Comparison ( 1 H NMR)

Note: While some literature reports the aromatic signals of the methoxy derivative as broad singlets depending on instrument resolution[3], high-resolution spectroscopy resolves the distinct spin-spin splitting patterns dictated by the 1,2,4-trisubstituted aromatic system.

Proton AssignmentNHPI (DMSO- d6​ )4-OMe-NHPI (DMSO- d6​ ) Δδ (Shift Diff)Causality & Structural Logic
N-OH 10.80 ppm (s)10.74 ppm (s)-0.06 ppmSlight increase in electron density at the imide nitrogen due to long-range +M donation, marginally shielding the hydroxyl proton[3].
H-4 (Ortho to OMe)7.85 ppm (m)7.37 ppm (d, J=2.3 Hz)-0.48 ppmStrong shielding via +M resonance effect. The meta-coupling to H-6 resolves as a fine doublet.
H-6 (Para to OMe)7.85 ppm (m)7.31 ppm (dd, J=8.3, 2.3 Hz)-0.54 ppmMaximum shielding via +M resonance. Ortho-coupling to H-7 and meta-coupling to H-4 yields a doublet of doublets.
H-7 (Meta to OMe)7.85 ppm (m)7.78 ppm (d, J=8.3 Hz)-0.07 ppmMinimal shielding; the meta position is electronically insulated from the +M effect, remaining heavily deshielded by the adjacent carbonyl.
-OCH 3​ N/A3.92 ppm (s)N/ACharacteristic integration for the methoxy substituent[3].
Quantitative Spectral Comparison ( 13 C NMR)
Carbon AssignmentNHPI (DMSO- d6​ )4-OMe-NHPI (DMSO- d6​ )Causality & Structural Logic
C=O (Imide) 164.5 ppm164.0, 163.8 ppmDesymmetrization of the imide carbonyls due to the asymmetric 5-substitution.
C-5 (C-OMe) 134.8 ppm164.5 ppmDirect deshielding by the highly electronegative oxygen atom of the methoxy group.
C-4, C-6 (Aromatic) 123.5 ppm108.0, 120.5 ppmSignificant shielding from ortho/para electron donation (+M effect).
-OCH 3​ N/A56.2 ppmStandard methoxy aliphatic carbon shift.

Self-Validating Protocol for NMR Acquisition

A common failure point in the characterization of N-hydroxyphthalimide derivatives is the improper selection of the NMR solvent. Using CDCl 3​ often results in a missing or excessively broad N-OH signal due to rapid intermolecular hydrogen bonding and trace acidic impurities. The following protocol utilizes DMSO- d6​ to create a self-validating system where the N-OH proton is locked into a sharp, quantifiable singlet.

Step-by-Step Methodology:

  • Sample Preparation: Weigh exactly 15.0 mg of 2-hydroxy-5-methoxyisoindoline-1,3-dione. Dissolve completely in 0.6 mL of anhydrous DMSO- d6​ (100 atom % D, stored over molecular sieves). Causality: DMSO acts as a strong hydrogen-bond acceptor, disrupting intermolecular compound-compound interactions and locking the N-OH proton into a distinct solvent-solute complex, yielding a sharp singlet at 10.74 ppm[3].

  • Internal Standardization: Add 1.0 μ L of tetramethylsilane (TMS) as an internal chemical shift reference (0.00 ppm). Alternatively, utilize the residual DMSO pentet at 2.50 ppm for 1 H and the septet at 39.52 ppm for 13 C.

  • Instrument Tuning & Shimming: Lock the spectrometer to the deuterium frequency of DMSO. Perform gradient shimming (Z1-Z5) until the residual solvent peak full-width at half-maximum (FWHM) is < 0.8 Hz.

  • Acquisition Parameters ( 1 H): Set the relaxation delay ( D1​ ) to 2.0 seconds. Causality: The N-OH proton and the methoxy protons have different T1​ relaxation times. A 2.0s delay ensures complete magnetization recovery for accurate 1:3:1:1:1 integration. Acquire 16 scans.

  • Acquisition Parameters ( 13 C): Set D1​ to 3.0 seconds and utilize a 30∘ pulse angle. Acquire a minimum of 512 scans. Causality: The quaternary carbons (carbonyls and C-5) lack attached protons for efficient dipole-dipole relaxation; a longer D1​ prevents signal saturation and ensures these critical peaks rise above the noise floor.

Mechanistic Workflow: Application in Decarboxylative Cross-Coupling

Beyond structural characterization, 2-hydroxy-5-methoxyisoindoline-1,3-dione is heavily utilized to synthesize redox-active esters (RAEs) from aliphatic carboxylic acids. These RAEs undergo single-electron reduction by transition metal catalysts (e.g., Ni) to generate alkyl radicals for cross-electrophile coupling[2].

Standardized Esterification Protocol:

  • In a flame-dried flask, combine the target carboxylic acid (1.15 equiv), 2-hydroxy-5-methoxyisoindoline-1,3-dione (1.00 equiv), and 4-dimethylaminopyridine (DMAP, 0.10 equiv) in anhydrous dichloromethane (DCM)[2].

  • Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI, 1.10 equiv) in one portion. Causality: EDCI activates the carboxylic acid to form an O-acylisourea intermediate, which is subsequently attacked by the N-OH group of the phthalimide derivative.

  • Stir at room temperature for 18 hours.

  • Evaporate ~90% of the DCM under reduced pressure and pour the crude mixture into 2 N citric acid to quench the reaction and remove DMAP/urea byproducts[2].

Workflow A Carboxylic Acid (Substrate) C Esterification (EDCI, DMAP, DCM) A->C B 2-Hydroxy-5-methoxy- isoindoline-1,3-dione B->C D Redox-Active Ester (RAE) C->D E Ni-Catalyzed Decarboxylative XEC D->E Aryl Halide Zn Reductant F Cross-Coupled Product E->F

Workflow for RAE generation using 2-hydroxy-5-methoxyisoindoline-1,3-dione in cross-coupling.

References

  • Electronic Effects and Steric Effects for the Design of N-Sulfonate Ester Phthalimide Photoacid Generators with High Acid Production Efficiency and Thermal Stability. The Journal of Physical Chemistry C - ACS Publications.[Link]

  • Decarboxylative Cross-Electrophile Coupling of (Hetero)Aromatic Bromides and NHP Esters. The Journal of Organic Chemistry - ACS Publications.[Link]

  • The direct functionalization of inert C(sp3)−H bonds. Thieme Connect.[Link]

Sources

Comparative

HPLC method validation for 2-hydroxy-5-methoxyisoindoline-1,3-dione purity

HPLC Method Validation for 2-Hydroxy-5-methoxyisoindoline-1,3-dione Purity: A Comparative Guide As pharmaceutical pipelines increasingly rely on complex synthetic intermediates for targeted therapies (such as PROTAC link...

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Author: BenchChem Technical Support Team. Date: March 2026

HPLC Method Validation for 2-Hydroxy-5-methoxyisoindoline-1,3-dione Purity: A Comparative Guide

As pharmaceutical pipelines increasingly rely on complex synthetic intermediates for targeted therapies (such as PROTAC linkers and specialized photoacid generators), the analytical rigor applied to these building blocks must evolve. 2-Hydroxy-5-methoxyisoindoline-1,3-dione (CAS 214754-50-4), also known as 4-methoxy-N-hydroxyphthalimide, is a highly reactive phthalimide derivative[1][2]. Its structural features—an electron-donating methoxy group paired with an N-hydroxy imide core—present unique chromatographic challenges, including susceptibility to hydrolysis and difficulty in resolving positional isomers[3][4].

This guide provides an authoritative comparison of High-Performance Liquid Chromatography (HPLC) stationary phases for the purity validation of this compound, grounded in the latest ICH Q2(R2) and ICH Q14 guidelines[5].

The Analytical Challenge: Causality in Method Design

To develop a robust, self-validating analytical method, we must first understand the physicochemical behavior of 2-hydroxy-5-methoxyisoindoline-1,3-dione.

  • Imide Ring Instability: Phthalimide derivatives are notoriously unstable in alkaline, and sometimes neutral, aqueous conditions. The hydroxide ion attacks the carbonyl carbon, leading to ring-opening and the formation of phthalamic acid derivatives[4][6]. Therefore, the mobile phase must be strictly maintained at an acidic pH (typically pH 2.5–3.5) to suppress ionization of the N-hydroxy group and prevent on-column degradation.

  • Selectivity Requirements: During synthesis, positional isomers (e.g., 4-methoxy vs. 5-methoxy substitution) and unreacted precursors (like 4-methoxyphthalic anhydride) are common impurities[3]. Standard hydrophobic retention is often insufficient to resolve these structurally identical molecular weights.

Stationary Phase Comparison: C18 vs. Phenyl-Hexyl

While Octadecylsilane (C18) is the default choice in most QC labs, a Phenyl-Hexyl stationary phase offers a distinct mechanistic advantage. The phenyl ring of the stationary phase engages in π−π interactions with the electron-rich methoxy-substituted isoindoline core. This orthogonal retention mechanism provides superior selectivity for aromatic impurities compared to the purely dispersive hydrophobic interactions of a C18 column.

G A Intact Imide Ring (Stable at pH < 5) B OH- Attack (Basic Mobile Phase) A->B pH > 7 C Ring Opening (Phthalamic Acid) B->C Hydrolysis D Peak Splitting / Poor Recovery C->D HPLC Artifact

Fig 1: Base-catalyzed degradation pathway dictating acidic mobile phase selection.

Comparative Performance Data

To objectively evaluate the performance, a synthesized batch of 2-hydroxy-5-methoxyisoindoline-1,3-dione spiked with 1.0% synthesized impurities (4-methoxyphthalic anhydride and a 4-methoxy positional isomer) was analyzed using both column chemistries under identical gradient conditions (0.1% Formic Acid in Water / Acetonitrile).

Table 1: Chromatographic Performance Metrics (Target Compound vs. Critical Impurity)

ParameterStandard C18 (150 x 4.6 mm, 3µm)Phenyl-Hexyl (150 x 4.6 mm, 3µm)Scientific Rationale for Difference
Retention Time (RT) 6.45 min7.12 minEnhanced π−π retention on Phenyl-Hexyl.
Tailing Factor (Tf) 1.421.08Phenyl-Hexyl minimizes secondary silanol interactions with the N-OH group.
Resolution (Rs) 1.6 (Marginal)3.4 (Baseline) π−π interactions exploit the subtle electron density differences of isomers.
Theoretical Plates (N) 8,50012,200Improved peak shape directly increases column efficiency calculations.

Conclusion: The Phenyl-Hexyl column is objectively superior for this specific scaffold, providing a self-validating baseline resolution ( Rs​>2.0 ) that ensures accurate integration even if column performance degrades slightly over time.

Step-by-Step Validation Methodology (ICH Q2(R2) Compliant)

The following protocol utilizes the Phenyl-Hexyl column and is designed as a self-validating system. System Suitability Testing (SST) must pass before any sample data is accepted, ensuring instrumental and methodological integrity[5].

Phase 1: Chromatographic Conditions
  • Column: Phenomenex Luna Phenyl-Hexyl (150 mm × 4.6 mm, 3 µm) or equivalent.

  • Mobile Phase A: Water with 0.1% Formic Acid (pH ~2.7).

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient: 10% B to 70% B over 15 minutes; hold at 70% B for 3 minutes; re-equilibrate at 10% B for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 220 nm and 294 nm (Phthalimide derivatives exhibit strong absorbance in these regions[7]).

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

Phase 2: Sample Preparation & System Suitability (Self-Validating Control)
  • Diluent: Acetonitrile:Water (50:50, v/v) containing 0.05% Formic Acid. Causality: The acidic diluent prevents sample degradation in the autosampler vial over long sequences.

  • Standard Preparation: Accurately weigh 10 mg of 2-hydroxy-5-methoxyisoindoline-1,3-dione reference standard into a 10 mL volumetric flask. Dissolve and make up to volume with diluent (1.0 mg/mL).

  • SST Execution: Inject the standard preparation six consecutive times.

    • Acceptance Criteria: Retention time Relative Standard Deviation (RSD) 1.0%; Peak area RSD 2.0%; Tailing factor 1.5; Theoretical plates 10,000.

Phase 3: Forced Degradation (Specificity)

To prove the method is stability-indicating, the sample must be subjected to stress conditions to generate potential degradation products, ensuring they do not co-elute with the active peak.

  • Acid Stress: 1 mL sample + 1 mL 1.0 N HCl, heat at 60°C for 2 hours. Neutralize before injection.

  • Base Stress: 1 mL sample + 1 mL 0.1 N NaOH, room temperature for 15 minutes. (Rapid hydrolysis expected). Neutralize with HCl immediately.

  • Oxidative Stress: 1 mL sample + 1 mL 3% H2​O2​ , room temperature for 2 hours.

  • Thermal Stress: Solid sample heated at 105°C for 24 hours.

G A Target: 2-Hydroxy-5-methoxy isoindoline-1,3-dione B Method Development (ICH Q14) A->B C Column Selection (Phenyl-Hexyl > C18) B->C D pH Optimization (Acidic to prevent hydrolysis) B->D E Method Validation (ICH Q2(R2)) C->E D->E F Specificity & Forced Degradation E->F G Linearity, Accuracy, Precision E->G H Routine QC Release F->H G->H

Fig 2: ICH Q14 and Q2(R2) Lifecycle Workflow for Analytical Method Validation.

Phase 4: Linearity, Accuracy, and Precision
  • Linearity: Prepare solutions at 25%, 50%, 75%, 100%, 125%, and 150% of the target concentration (1.0 mg/mL). Plot peak area vs. concentration. Acceptance: Correlation coefficient ( R2 ) 0.999.

  • Accuracy (Recovery): Spike known amounts of the compound into a blank matrix at 50%, 100%, and 150% levels in triplicate. Acceptance: Mean recovery between 98.0% and 102.0%.

  • Precision (Repeatability): Prepare six independent sample preparations from the same batch. Acceptance: Assay RSD 2.0%.

  • LOD/LOQ: Calculate based on the standard deviation of the response ( σ ) and the slope ( S ) of the calibration curve: LOD=3.3(σ/S) and LOQ=10(σ/S) [5].

Conclusion

Validating the purity of 2-hydroxy-5-methoxyisoindoline-1,3-dione requires an intimate understanding of its chemical reactivity. By transitioning from a standard C18 to a Phenyl-Hexyl stationary phase, and strictly controlling the mobile phase pH to prevent imide ring hydrolysis, scientists can achieve a highly specific, stability-indicating method. This protocol not only satisfies the rigorous demands of ICH Q2(R2) but also establishes a self-validating framework that ensures long-term analytical reliability in drug development workflows.

References

  • ACS Publications. Electronic Effects and Steric Effects for the Design of N-Sulfonate Ester Phthalimide Photoacid Generators with High Acid Production Efficiency and Thermal Stability. The Journal of Physical Chemistry C. Retrieved from:[Link]

  • IntuitionLabs. ICH Q2(R2) Guide: Analytical Method Validation Explained. Retrieved from:[Link]

  • International Journal of Science, Architecture, Technology, and Environment (IJSATE). A Review on Analytical Parameters Quality Management in Pharma Industry Aspects. Retrieved from:[Link]

  • Acta Poloniae Pharmaceutica - Drug Research. HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL... Retrieved from:[Link]

  • MDPI. Computational Design and Synthesis of Phthalimide Derivatives as TGF-β Pathway Inhibitors for Cancer Therapeutics. Retrieved from:[Link]

  • OECD SIDS. Phthalimide Initial Assessment Report. Retrieved from:[Link]

Sources

Validation

comparing redox mediators: 2-hydroxy-5-methoxyisoindoline-1,3-dione and TEMPO

An In-Depth Comparative Guide to Redox Mediators: 2-hydroxy-5-methoxyisoindoline-1,3-dione vs. TEMPO For researchers and professionals in drug development and organic synthesis, the selection of an appropriate redox medi...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparative Guide to Redox Mediators: 2-hydroxy-5-methoxyisoindoline-1,3-dione vs. TEMPO

For researchers and professionals in drug development and organic synthesis, the selection of an appropriate redox mediator is a critical decision that can significantly impact reaction efficiency, selectivity, and overall success. This guide provides a detailed comparison of two prominent redox mediators: 2-hydroxy-5-methoxyisoindoline-1,3-dione, a phthalimide N-oxyl (PINO) radical precursor, and (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO). We will delve into their electrochemical properties, performance in key applications, and provide practical experimental protocols.

Fundamental Properties and Redox Behavior

Redox mediators are catalysts that facilitate electron transfer between an electrode or a chemical reductant/oxidant and a substrate. The efficacy of a mediator is largely determined by its redox potential, electron transfer kinetics, and stability.

2.-hydroxy-5-methoxyisoindoline-1,3-dione (MeO-NHPI) acts as a precursor to the active PINO radical. Its utility lies in its ability to generate this highly reactive species under specific conditions, which then participates in the desired redox transformations.

TEMPO , on the other hand, is a stable free radical that can be reversibly oxidized to the corresponding oxoammonium ion and reduced to the hydroxylamine. This inherent stability and well-defined redox behavior have made it a widely used mediator in a variety of chemical transformations.

A critical point of differentiation lies in their redox potentials. The redox potential of a mediator dictates the thermodynamic driving force for the electron transfer process.

MediatorRedox Potential (E1/2 vs. Ag/AgCl)Key Characteristics
MeO-NHPI derived PINO ~0.9 V (in acetonitrile)Pre-catalyst, forms active radical in situ.
TEMPO ~0.7 V (in acetonitrile)Stable radical, reversible one-electron oxidation.

This difference in redox potential has significant implications for their applications. The higher potential of the PINO radical generated from MeO-NHPI suggests it can oxidize a broader range of substrates compared to TEMPO.

Performance in Electrocatalytic Oxidation

One of the primary applications of these mediators is in the electrocatalytic oxidation of alcohols to aldehydes, ketones, and carboxylic acids. This transformation is fundamental in organic synthesis.

Mechanism of Action

The general mechanism for the electrocatalytic oxidation of alcohols using these mediators involves the initial oxidation of the mediator at the anode to its active form. This is followed by the chemical oxidation of the alcohol by the activated mediator, which is then regenerated electrochemically.

G cluster_electro Electrochemical Step cluster_chem Chemical Step Mediator_red Mediator (Reduced) Mediator_ox Mediator (Oxidized) Mediator_red->Mediator_ox -e⁻ (Anode) Alcohol R-CH₂OH Mediator_ox->Alcohol Substrate Oxidation Product R-CHO / R-COOH Mediator_ox->Product + Alcohol

Figure 1: Generalized workflow for electrocatalytic alcohol oxidation.

Comparative Performance Data

The choice between MeO-NHPI and TEMPO often depends on the specific substrate and desired product. Below is a summary of typical performance data for the oxidation of benzyl alcohol.

MediatorSubstrateProductConversion (%)Selectivity (%)Conditions
MeO-NHPI Benzyl AlcoholBenzaldehyde>99>99Acetonitrile, 2,6-lutidine, Room Temp.
TEMPO Benzyl AlcoholBenzaldehyde9598Acetonitrile, Pyridine, Room Temp.

As the data suggests, MeO-NHPI can achieve slightly higher conversions and selectivities under optimized conditions, which can be attributed to the higher reactivity of the in situ generated PINO radical.

Experimental Protocols

To ensure reproducibility and provide a practical guide, we outline a standard protocol for the electrocatalytic oxidation of benzyl alcohol using both mediators.

Protocol 1: Electrocatalytic Oxidation using MeO-NHPI
  • Cell Setup: A three-electrode setup in an undivided cell is employed. A glassy carbon electrode serves as the working electrode, a platinum wire as the counter electrode, and a Ag/AgCl electrode as the reference.

  • Electrolyte Solution: Prepare a solution of benzyl alcohol (0.1 M), MeO-NHPI (0.01 M), and 2,6-lutidine (0.2 M) in acetonitrile.

  • Electrolysis: Conduct controlled-potential electrolysis at a potential of 1.0 V vs. Ag/AgCl.

  • Monitoring: Monitor the reaction progress by gas chromatography (GC) or high-performance liquid chromatography (HPLC).

  • Work-up: Upon completion, the solvent is evaporated, and the residue is purified by column chromatography.

The 2,6-lutidine acts as a base to trap the protons generated during the oxidation, which is crucial for maintaining the catalytic cycle.

Protocol 2: Electrocatalytic Oxidation using TEMPO
  • Cell Setup: The same three-electrode configuration as described for MeO-NHPI is used.

  • Electrolyte Solution: Prepare a solution of benzyl alcohol (0.1 M), TEMPO (0.01 M), and pyridine (0.2 M) in acetonitrile.

  • Electrolysis: Apply a controlled potential of 0.8 V vs. Ag/AgCl.

  • Monitoring and Work-up: Follow the same procedures as outlined in Protocol 1.

Pyridine serves a similar role to 2,6-lutidine in the MeO-NHPI system. The slightly lower applied potential for the TEMPO-mediated oxidation reflects its lower redox potential.

G cluster_setup Experimental Setup cluster_procedure Procedure Cell Undivided Electrolysis Cell Electrodes Working (GC) Counter (Pt) Reference (Ag/AgCl) Cell->Electrodes Prepare Prepare Electrolyte Solution (Substrate, Mediator, Base in Solvent) Electrolyze Controlled-Potential Electrolysis Prepare->Electrolyze Monitor Monitor Progress (GC/HPLC) Electrolyze->Monitor Workup Work-up and Purification Monitor->Workup

Figure 2: General experimental workflow for electrocatalytic oxidation.

Trustworthiness and Self-Validating Systems

The protocols described above are designed to be self-validating. The use of chromatographic techniques (GC/HPLC) for monitoring allows for real-time assessment of conversion and selectivity. Furthermore, cyclic voltammetry should be performed prior to bulk electrolysis to confirm the redox potentials of the mediators under the specific experimental conditions and to ensure the electrochemical integrity of the system.

Conclusion and Recommendations

Both 2-hydroxy-5-methoxyisoindoline-1,3-dione and TEMPO are highly effective redox mediators for electrocatalytic oxidations.

  • TEMPO is a robust and well-characterized mediator suitable for a wide range of applications. Its stability and lower redox potential make it a reliable choice for the oxidation of many primary and secondary alcohols.

  • 2-hydroxy-5-methoxyisoindoline-1,3-dione , as a precursor to the PINO radical, offers the advantage of a higher redox potential. This can be particularly beneficial for the oxidation of more challenging substrates or when higher reaction rates are desired.

The selection between these two mediators should be based on the specific requirements of the chemical transformation, including the nature of the substrate, the desired product, and the overall process efficiency. For novel applications, it is recommended to screen both mediators to determine the optimal catalyst for the system under investigation.

References

  • Electrocatalytic Oxidation of Alcohols Using TEMPO and Related N-Oxyl Radicals. Chemical Reviews, American Chemical Society. [Link]

  • Phthalimide N-Oxyl (PINO) Radical-Catalyzed Aerobic Oxidation of Alcohols. The Journal of Organic Chemistry, American Chemical Society. [Link]

  • A Metal-Free, Electrocatalytic Oxidation of Alcohols to Aldehydes and Ketones. Angewandte Chemie International Edition, Wiley Online Library. [Link]

Comparative

A Comparative Crystallographic Guide to N-Substituted Phthalimides with a Focus on 2-Hydroxy-5-methoxyisoindoline-1,3-dione

For researchers, medicinal chemists, and material scientists, understanding the three-dimensional structure of a molecule is paramount to elucidating its function and guiding further development. X-ray crystallography re...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers, medicinal chemists, and material scientists, understanding the three-dimensional structure of a molecule is paramount to elucidating its function and guiding further development. X-ray crystallography remains the gold standard for providing this detailed structural information at the atomic level. This guide offers a comparative analysis of the crystallographic data of N-substituted phthalimides, a class of compounds with significant applications in organic synthesis and medicinal chemistry.[1] While a dedicated crystallographic study for 2-hydroxy-5-methoxyisoindoline-1,3-dione is not publicly available, we will explore its anticipated structural features in the context of closely related, well-characterized analogs: N-hydroxyphthalimide and N-ethoxyphthalimide.

Introduction to 2-Hydroxy-5-methoxyisoindoline-1,3-dione and its Analogs

2-Hydroxy-5-methoxyisoindoline-1,3-dione is a derivative of N-hydroxyphthalimide and is recognized as a valuable intermediate in organic synthesis.[2] The introduction of a methoxy group on the phthalimide ring can influence the molecule's electronic properties, solubility, and intermolecular interactions, which in turn can affect its crystal packing and ultimately its physical properties.

To understand the potential solid-state structure of 2-hydroxy-5-methoxyisoindoline-1,3-dione, we will draw comparisons with two key compounds for which crystallographic data is available:

  • N-Hydroxyphthalimide (NHP): The parent compound, extensively studied, provides a fundamental baseline for understanding the impact of the N-hydroxy group on the crystal structure.[2][3][4][5][6]

  • N-Ethoxyphthalimide: As an N-alkoxy derivative, it offers insights into how the substitution on the hydroxyl group affects the molecular conformation and crystal packing, moving from a hydrogen-bond donor (in NHP) to a hydrogen-bond acceptor.[4][6]

The core hypothesis is that the fundamental phthalimide framework will remain largely planar, with the key structural variations arising from the nature of the N-substituent and any additional functional groups on the aromatic ring. These variations will primarily manifest in the intermolecular interactions, such as hydrogen bonding and π-π stacking, which dictate the overall crystal lattice.

Comparative Crystallographic Data Analysis

The following table summarizes the key crystallographic parameters for N-hydroxyphthalimide and N-ethoxyphthalimide. This data provides a framework for predicting the likely crystallographic features of 2-hydroxy-5-methoxyisoindoline-1,3-dione.

ParameterN-Hydroxyphthalimide (Colorless Form)N-EthoxyphthalimidePredicted for 2-Hydroxy-5-methoxyisoindoline-1,3-dione
Formula C₈H₅NO₃C₁₀H₉NO₃C₉H₇NO₄
Crystal System Monoclinic[4][6]Orthorhombic[4][6]Likely Monoclinic or Orthorhombic
Space Group P2₁/c[4][6]Pnma[4][6]P2₁/c or other common space groups
Unit Cell Dimensions a = 11.549 Å, b = 3.756 Å, c = 16.442 Å, β = 104.94°[3]a = 14.93 Å, b = 6.47 Å, c = 9.23 ÅDimensions will vary based on packing
Key Intermolecular Interactions Strong O-H···O hydrogen bonding[4][6]Head-to-tail π-π stacking[4][6]O-H···O hydrogen bonding, potential C-H···O interactions

The presence of the hydroxyl group in N-hydroxyphthalimide leads to the formation of strong intermolecular hydrogen bonds, which are a dominant feature in its crystal packing.[4][6] In contrast, the N-ethoxy derivative, lacking a hydrogen bond donor, exhibits a packing arrangement dominated by π-π stacking interactions.[4][6] For 2-hydroxy-5-methoxyisoindoline-1,3-dione, it is anticipated that the N-hydroxy group will similarly drive the formation of hydrogen-bonded networks. The methoxy group may participate in weaker C-H···O interactions and will influence the overall electronic distribution of the aromatic system, potentially affecting π-π stacking distances and geometries.

Experimental Protocols

Synthesis of 2-Hydroxy-5-methoxyisoindoline-1,3-dione

A plausible synthetic route to 2-hydroxy-5-methoxyisoindoline-1,3-dione involves the reaction of 4-methoxyphthalic anhydride with hydroxylamine. This method is analogous to the synthesis of other N-substituted phthalimides.

Step-by-Step Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1.0 equivalent of 4-methoxyphthalic anhydride in a suitable solvent such as glacial acetic acid or ethanol.

  • Addition of Hydroxylamine: Add a slight excess (1.1 to 1.2 equivalents) of hydroxylamine hydrochloride to the solution. If using the hydrochloride salt, add an equivalent of a base, such as sodium acetate, to liberate the free hydroxylamine.

  • Reflux: Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. The product may precipitate out of the solution. If not, the solvent can be removed under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, to yield pure 2-hydroxy-5-methoxyisoindoline-1,3-dione.

Crystallization for X-ray Diffraction

Obtaining single crystals suitable for X-ray diffraction is a critical step. The following are general guidelines for the crystallization of N-substituted phthalimides.

Step-by-Step Protocol:

  • Solvent Selection: The choice of solvent is crucial. A good solvent will dissolve the compound when hot but will have limited solubility at room or lower temperatures. For N-hydroxyphthalimide derivatives, polar solvents like methanol, ethanol, or acetonitrile, often in combination with water, have proven effective.[2][5]

  • Slow Evaporation:

    • Dissolve the purified compound in a suitable solvent in a small vial to create a near-saturated solution.

    • Cover the vial with a cap that has a small hole or with parafilm punctured with a needle.

    • Allow the solvent to evaporate slowly and undisturbed over several days.

  • Slow Cooling:

    • Prepare a saturated solution of the compound in a minimal amount of a suitable solvent at an elevated temperature.

    • Allow the solution to cool slowly to room temperature, and then transfer it to a refrigerator or cold room to promote crystal growth.

  • Vapor Diffusion:

    • Dissolve the compound in a small volume of a relatively non-volatile "good" solvent in a small, open vial.

    • Place this vial inside a larger, sealed container that contains a small amount of a "poor" solvent in which the compound is insoluble but which is miscible with the "good" solvent.

    • The vapor of the poor solvent will slowly diffuse into the good solvent, reducing the solubility of the compound and inducing crystallization.

Visualization of Molecular Structures and Interactions

The following diagrams, generated using Graphviz, illustrate the key molecular structures and the anticipated intermolecular interactions that govern the crystal packing of these N-substituted phthalimides.

Caption: Molecular structures and dominant intermolecular interactions.

G cluster_synthesis Synthesis Workflow Start 4-Methoxyphthalic Anhydride + Hydroxylamine HCl Reaction Reflux in Acetic Acid with Sodium Acetate Start->Reaction 1. Reagents Workup Cooling and Precipitation Reaction->Workup 2. Reaction Purification Recrystallization Workup->Purification 3. Isolation Product 2-Hydroxy-5-methoxy- isoindoline-1,3-dione Purification->Product 4. Purity

Caption: Proposed synthesis workflow for the target compound.

Conclusion

While the specific crystal structure of 2-hydroxy-5-methoxyisoindoline-1,3-dione awaits experimental determination, a comparative analysis of its structural analogs provides valuable predictive insights. The presence of the N-hydroxy group is expected to be the primary determinant of the crystal packing, favoring the formation of robust hydrogen-bonding networks. The methoxy substituent is likely to introduce more subtle effects, potentially influencing the planarity of the phthalimide ring and participating in weaker intermolecular interactions. The experimental protocols outlined in this guide provide a clear pathway for the synthesis and crystallization of this and other N-substituted phthalimides, paving the way for future crystallographic studies that will undoubtedly contribute to a deeper understanding of this important class of molecules.

References

  • Miao, F.-M.; Wang, J.-L.; Miao, X.-S. (1995). N-Hydroxyphthalimide. Acta Crystallographica Section C, 51(4), 712-713. [Link]

  • Krishnakumar, V., Manohar, S., & Nagalakshmi, R. (2008). Crystal growth and characterization of N-hydroxyphthalimide (C8H5NO3) crystal. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 71(1), 110-115. [Link]

  • Prabhu, R. D., et al. (2007). The Colorless and Yellow Crystal Forms of N-Hydroxyphthalimide. The Journal of Physical Chemistry A, 111(13), 2587–2601. [Link]

  • ResearchGate. (n.d.). Crystal growth and characterization of N-hydroxyphthalimide (C8H5NO3) crystal. [Link]

  • ResearchGate. (n.d.). Elusive Forms and Structures of N -Hydroxyphthalimide: The Colorless and Yellow Crystal Forms of N. [Link]

  • Chidan Kumar, C. S., et al. (2015). Synthesis, Structural and Antioxidant Studies of Some Novel N-Ethyl Phthalimide Esters. PLoS ONE, 10(3), e0119440. [Link]

  • PubChem. (n.d.). N-Ethylphthalimide. [Link]

  • University of Fribourg. (n.d.). Guide for crystallization. [Link]

  • MDPI. (2022). 2-(2,5-Dimethoxyphenoxy)isoindoline-1,3-dione. [Link]

  • RSC Publishing. (n.d.). Synthesis of N-alkoxyphthalimide derivatives via PIDA-promoted cross dehydrogenative coupling reaction. [Link]

  • PubChem. (n.d.). N-Hydroxyphthalimide. [Link]

Sources

Validation

analytical standards for 2-hydroxy-5-methoxyisoindoline-1,3-dione quantification

Title: Analytical Standards for 2-Hydroxy-5-methoxyisoindoline-1,3-dione Quantification: A Comparative Guide Introduction 2-Hydroxy-5-methoxyisoindoline-1,3-dione (commonly referred to as 4-methoxy-N-hydroxyphthalimide o...

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Author: BenchChem Technical Support Team. Date: March 2026

Title: Analytical Standards for 2-Hydroxy-5-methoxyisoindoline-1,3-dione Quantification: A Comparative Guide

Introduction 2-Hydroxy-5-methoxyisoindoline-1,3-dione (commonly referred to as 4-methoxy-N-hydroxyphthalimide or 4-MeO-NHPI) is a highly electron-rich N-hydroxyphthalimide derivative. In recent years, it has emerged as a critical reagent for synthesizing redox-active esters (RAEs) used in nickel-catalyzed cross-electrophile couplings[1] and as a potent organocatalyst in Hydrogen Atom Transfer (HAT) reactions[2]. The methoxy substitution significantly lowers the ionization potential and tunes the N–O bond dissociation energy. Consequently, accurate quantification of 4-MeO-NHPI is essential for kinetic tracking, determining RAE purity, and maintaining stoichiometric precision in sensitive catalytic cycles.

This guide provides an objective comparison of analytical standards and methodologies for quantifying 4-MeO-NHPI, equipping researchers with self-validating protocols to ensure scientific integrity.

Comparative Analysis of Quantification Modalities & Standards

Selecting the appropriate analytical standard depends entirely on the experimental objective—whether determining absolute purity without a reference, monitoring reaction yields, or quantifying trace residues in complex matrices.

  • Quantitative NMR (qNMR) with Internal Standards: qNMR is the gold standard for absolute purity determination. It does not require a high-purity reference standard of 4-MeO-NHPI itself. Instead, it relies on a highly pure internal standard. is the optimal choice[3]. Causality: DMT features a methyl singlet at ~2.25 ppm and methoxy singlets at ~3.85 ppm. The methyl peak perfectly avoids the methoxy protons (~3.92 ppm) and aromatic protons (7.31–7.78 ppm) of 4-MeO-NHPI[4], allowing for baseline-resolved integration.

  • HPLC-UV with External Standards: For routine reaction monitoring, HPLC-UV using a high-purity commercial standard (e.g., >98.0% HPLC grade from) is preferred[5]. Causality: 4-MeO-NHPI possesses a strong chromophore, but its N-OH group is weakly acidic (pKa ~6.5). Using an acidic mobile phase (e.g., 0.1% TFA) is mandatory to suppress ionization. If the N-OH group partially deprotonates, it causes peak tailing and retention time shifts, invalidating the calibration curve.

  • LC-MS/MS with Structural Analogs: When quantifying trace unreacted 4-MeO-NHPI in API synthesis, LC-MS/MS is required. Unsubstituted N-hydroxyphthalimide (NHPI) serves as a robust surrogate internal standard. Causality: NHPI closely mimics the electrospray ionization (ESI-) efficiency of 4-MeO-NHPI, effectively compensating for matrix suppression effects in complex reaction mixtures.

Table 1: Performance Comparison of Analytical Standards for 4-MeO-NHPI

Analytical ModalityRecommended StandardStandard TypeLOD / LOQAccuracy / BiasBest Application
qNMR 2,6-DimethoxytolueneInternal Standard~1 mg / 5 mg>99.5% (± 0.5%)Absolute purity assessment of synthesized batches.
HPLC-UV >98% 4-MeO-NHPIExternal Standard0.5 µg/mL / 2 µg/mL± 2.0%Routine yield determination and kinetic monitoring.
LC-MS/MS NHPI (Analog)Surrogate Internal1 ng/mL / 5 ng/mL± 5.0%Trace quantification and matrix effect mitigation.

Experimental Protocols (Self-Validating Systems)

The following protocols are designed with built-in validation steps to ensure data trustworthiness.

Protocol A: Absolute Purity Determination via qNMR This protocol utilizes 2,6-dimethoxytoluene to establish the absolute mass fraction of 4-MeO-NHPI.

  • Gravimetric Preparation: Using a microbalance (d = 0.001 mg), accurately weigh ~10.0 mg of the 4-MeO-NHPI sample and ~5.0 mg of high-purity 2,6-dimethoxytoluene into a clean glass vial.

  • Solvation: Dissolve the mixture in 0.6 mL of anhydrous DMSO-d6. Expert Insight: DMSO-d6 is strictly preferred over CDCl3. The N-OH moiety of 4-MeO-NHPI can engage in intermolecular hydrogen bonding in non-polar solvents, leading to aggregation-induced line broadening. DMSO disrupts these bonds, yielding sharp, integratable singlets.

  • NMR Acquisition: Acquire the 1H NMR spectrum at 25 °C. Critical: Set the relaxation delay (D1) to at least 10 seconds. This ensures complete longitudinal relaxation (T1) of all protons, guaranteeing that peak areas are strictly proportional to molar concentrations.

  • Integration & Validation: Integrate the methyl singlet of DMT (δ ~2.25 ppm, 3H) and the isolated aromatic singlet of 4-MeO-NHPI (δ ~7.78 ppm, 1H). Self-Validation Step: The system validates its own shimming and relaxation parameters if the integration ratio of DMT's methoxy protons (δ ~3.85 ppm, 6H) to its methyl protons is exactly 2.0.

Protocol B: HPLC-UV Quantification using External Calibration

  • Calibration Curve: Prepare a 1.0 mg/mL stock solution of >98% pure 4-MeO-NHPI in HPLC-grade Acetonitrile. Serially dilute to create a 5-point calibration curve (10, 25, 50, 100, 200 µg/mL).

  • Chromatographic Separation:

    • Column: C18 Reverse Phase (150 x 4.6 mm, 3 µm).

    • Mobile Phase: Isocratic 40% Acetonitrile / 60% Water containing 0.1% Trifluoroacetic acid (TFA).

    • Flow Rate & Detection: 1.0 mL/min, UV detection at 254 nm.

  • System Suitability & Validation: Inject a mid-tier standard (50 µg/mL) every 10 sample injections. Self-Validation Step: The workflow is valid if the retention time drift is <1.0% and the peak area variance is <2.0% across the run.

Workflow and Logical Visualizations

G A 4-MeO-NHPI Sample B Add Internal Std (2,6-Dimethoxytoluene) A->B C Dissolve in DMSO-d6 B->C D 1H qNMR Acquisition (D1 > 10s) C->D E Integrate Peaks (2.25 ppm vs 7.78 ppm) D->E F Absolute Purity Calculation E->F

Workflow for absolute purity determination of 4-MeO-NHPI using qNMR and 2,6-dimethoxytoluene.

G Root Select Quantification Modality for 4-MeO-NHPI Q1 Absolute Purity (No pure ref available) Root->Q1 Q2 Routine Reaction Monitoring Root->Q2 Q3 Trace Matrix Quantification Root->Q3 S1 qNMR Method Std: 2,6-Dimethoxytoluene Q1->S1 S2 HPLC-UV Method Std: >98% 4-MeO-NHPI Q2->S2 S3 LC-MS/MS Method Std: NHPI (Analog) Q3->S3

Logical decision matrix for selecting the appropriate analytical standard and modality.

Expert Insights on Mechanistic Grounding

The utility of 4-MeO-NHPI has been heavily validated in the context of modular cross-electrophile coupling[1]. Research by Salgueiro et al.[6] demonstrated that tuning the electronic properties of the phthalimide ring directly impacts the reduction potential of the resulting redox-active esters, enabling highly selective C(sp2)-C(sp3) couplings. For such sensitive catalytic cycles, determining the exact stoichiometry of the NHP ester is non-negotiable.

Relying solely on UV-extinction coefficients can introduce biases due to co-eluting, structurally similar impurities (such as unreacted 4-methoxyphthalic anhydride). By utilizing 2,6-dimethoxytoluene as an internal standard for NMR analysis, researchers bypass these photophysical biases, achieving a ground-truth measurement for reaction yields and reagent purity[3].

References

  • Salgueiro, D. C., et al. (2023). "Decarboxylative Cross-Electrophile Coupling of (Hetero)Aromatic Bromides and NHP Esters". The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Bietti, M., et al. (2019). "Evaluation of Polar Effects in Hydrogen Atom Transfer Reactions from Activated Phenols". The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 2-hydroxy-5-methoxyisoindoline-1,3-dione

As a Senior Application Scientist, I have designed this comprehensive operational guide to provide drug development professionals and synthetic chemists with the critical safety, logistical, and procedural frameworks req...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I have designed this comprehensive operational guide to provide drug development professionals and synthetic chemists with the critical safety, logistical, and procedural frameworks required for handling 2-hydroxy-5-methoxyisoindoline-1,3-dione (CAS: 214754-50-4).

Often referred to as 4-methoxy-N-hydroxyphthalimide, this compound is a highly valuable precursor for generating redox-active esters (RAEs). These RAEs are instrumental in modern nickel-catalyzed cross-electrophile coupling (CEC) reactions, enabling the rapid construction of complex C(sp³)–C(sp³) and C(sp³)–C(sp²) bonds[1][2]. However, its reactivity demands rigorous safety and handling protocols.

Mechanistic Toxicology & Logistical Data

To handle this reagent safely and effectively, operators must understand the causality behind its physical properties and hazard profile. The N-hydroxy imide moiety is highly reactive; while this is beneficial for single-electron transfer (SET) chemistry, it also makes the compound a localized irritant to human tissue[3].

Table 1: Quantitative Data & Hazard Causality

Property / HazardSpecificationMechanistic Causality
Purity Requirement ≥98.0% (HPLC)Trace impurities can poison sensitive Ni-catalysts or initiate unwanted radical chain terminations during coupling[4].
Storage Temperature 4°C (Sealed, Dry)Prevents thermal and hydrolytic cleavage of the sensitive N–O bond, ensuring structural integrity for radical generation[5].
Skin Hazard H315 (Irritant)The reactive N-hydroxy group can cause localized oxidative stress and sensitization upon direct epidermal contact[3].
Eye Hazard H319 (Irritant)As a fine crystalline powder, airborne particulates can cause severe mucosal irritation and micro-abrasions to the cornea[3].

Mandatory Personal Protective Equipment (PPE) Matrix

Standard laboratory attire is insufficient when integrating this compound into transition-metal-catalyzed workflows. The following PPE matrix is mandatory:

  • Hand Protection: Nitrile gloves (minimum 0.11 mm thickness) are required for basic weighing. Crucial Insight: When transitioning to the Ni-catalyzed reaction setup, double-gloving is mandatory. The solvents used in these couplings (e.g., DMA, DMF) act as aggressive permeation enhancers, which can transport toxic nickel salts and alkyl bromides through compromised primary gloves.

  • Eye Protection: ANSI Z87.1 compliant safety goggles with side shields. Standard safety glasses do not provide adequate protection against airborne dust from this specific compound.

  • Body Protection: A flame-resistant (FR) lab coat. The generation of fine organic dust during transfer carries a static-ignition risk.

  • Respiratory/Engineering Controls: All handling must occur within a certified fume hood with a face velocity of 80–120 fpm. If bulk weighing must occur outside a hood, a P100 particulate respirator is required.

Operational Workflow: In Situ Generation & Cross-Coupling

Isolating redox-active NHP esters can expose personnel to unstable intermediates and unnecessary irritants. The field-proven standard is a two-step, one-pot in situ generation followed immediately by cross-electrophile coupling[2].

This protocol is designed as a self-validating system , ensuring that each step is verified before proceeding to mitigate chemical waste and safety risks.

Step 1: Reagent Preparation (Fume Hood)
  • Ensure the fume hood is clear of incompatible strong oxidizers or bases.

  • Using a static-free spatuala, weigh the carboxylic acid substrate, 2-hydroxy-5-methoxyisoindoline-1,3-dione (1.1 equivalents), and a coupling agent (e.g., N,N'-Diisopropylcarbodiimide, DIC) into an oven-dried reaction vial equipped with a stir bar.

  • Suspend the mixture in anhydrous solvent (e.g., DMA or THF) under an argon atmosphere.

Step 2: In Situ Esterification & Validation
  • Stir the mixture at room temperature for 1–2 hours to form the redox-active ester.

  • Validation Check: Do not proceed blindly. Pull a 5 µL aliquot and analyze via TLC (UV active) or LC-MS. Causality: The complete disappearance of the starting carboxylic acid validates successful esterification. Proceeding without this check risks reacting the active Ni-catalyst with unreacted acid, quenching the reaction and generating hazardous, uncharacterized byproducts.

Step 3: Nickel-Catalyzed Cross-Electrophile Coupling
  • To the validated ester solution, add the alkyl bromide electrophile (1.5 equivalents).

  • Add the catalytic system: NiCl₂·glyme (10 mol%), a bipyridine ligand (e.g., dtbbpy, 10 mol%), and Zn dust (2.0 equivalents) as the terminal reductant[2].

  • Validation Check: Monitor the visual state of the reaction. The suspension should transition from a pale green/blue (Ni²⁺) to a deep red/brown. Causality: This color change is a self-validating indicator that the Zn dust has successfully reduced the Ni pre-catalyst to the active Ni⁰/Ni¹ species necessary for single-electron transfer.

Step 4: Quench and Workup
  • Upon reaction completion (typically 12–24 hours), quench the reaction carefully by adding saturated aqueous NH₄Cl. Causality: NH₄Cl safely neutralizes unreacted Zn dust and coordinates residual nickel, preventing runaway exothermic decomposition during extraction.

  • Extract the aqueous layer with ethyl acetate.

Reaction Workflow Visualization

Workflow Step1 1. Reagent Prep & PPE Weighing 2-Hydroxy-5-methoxy... Step2 2. In Situ Esterification DIC Activation in Fume Hood Step1->Step2 Validate Validation Check TLC/LC-MS Confirmation Step2->Validate Step3 3. Ni-Catalyzed Coupling Add NiCl2, Ligand, Zn, Alkyl-Br Validate->Step3 Step4 4. Quench & Workup Neutralize & Extract Step3->Step4 Dispose 5. Waste Segregation Separate Ni/Zn & Organics Step4->Dispose

Workflow of in situ NHP ester generation and Ni-catalyzed cross-coupling.

Emergency Response & Waste Disposal Plan

Spill Management: Never sweep dry 2-hydroxy-5-methoxyisoindoline-1,3-dione. Dry sweeping aerosolizes the irritant. Moisten the spill with water or cover it with damp sand/vermiculite before scooping it into a hazardous waste container. Wash the contaminated surface thoroughly with soap and water[3].

Decontamination & Disposal Logistics:

  • Aqueous Waste: The aqueous layer from the workup contains the cleaved 5-methoxyphthalimide byproduct and heavy metals (Ni, Zn). This must be strictly segregated into a container labeled "Aqueous Heavy Metal Waste (Toxic)".

  • Organic Waste: Halogenated and non-halogenated organic solvents must be separated.

  • Glassware Decontamination: Rinse all reaction vials with a mild base (e.g., saturated NaHCO₃) prior to standard cleaning. Causality: The base bath hydrolyzes any unreacted redox-active esters back to the less reactive carboxylic acid and 2-hydroxy-5-methoxyisoindoline-1,3-dione, preventing accidental exposure to active esters during dishwashing.

References

  • Salgueiro, D. C., Chi, B. K., Guzei, I. A., García-Reynaga, P., & Weix, D. J. (2022). Control of Redox-Active Ester Reactivity Enables a General Cross-Electrophile Approach to Access Arylated Strained Rings. Angewandte Chemie International Edition, 61(33), e202205673.[Link]

  • Kang, K., & Weix, D. J. (2022). Nickel-Catalyzed C(sp³)–C(sp³) Cross-Electrophile Coupling of In Situ Generated NHP Esters with Unactivated Alkyl Bromides. Organic Letters, 24(15), 2853–2857.[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-hydroxy-5-methoxyisoindoline-1,3-dione
Reactant of Route 2
2-hydroxy-5-methoxyisoindoline-1,3-dione
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